Product packaging for Aplasmomycin(Cat. No.:CAS No. 61230-25-9)

Aplasmomycin

Katalognummer: B1261144
CAS-Nummer: 61230-25-9
Molekulargewicht: 798.7 g/mol
InChI-Schlüssel: GEIYDRPAWIMINR-ZDKANEFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

(+)-aplasmomycin is a macrolide antibiotic and a boron oxoanion.
from Streptomyces griseus isolated from shallow sea sediment in Sagami Bay;  natural ionophore;  RN give refers to Na salt;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H60BNaO14 B1261144 Aplasmomycin CAS No. 61230-25-9

Eigenschaften

CAS-Nummer

61230-25-9

Molekularformel

C40H60BNaO14

Molekulargewicht

798.7 g/mol

IUPAC-Name

sodium (1R,2R,5S,6R,8S,9E,12R,14S,17R,18R,22R,25S,26R,28S,29E,32R,34S,37R)-12,32-dihydroxy-6,13,13,17,26,33,33,37-octamethyl-4,7,19,21,24,27,38,39,41,42-decaoxa-20-boranuidaoctacyclo[18.17.1.11,34.12,20.15,8.114,18.125,28.018,22]tritetraconta-9,29-diene-3,23-dione

InChI

InChI=1S/C40H60BO14.Na/c1-21-15-17-31-37(5,6)29(42)13-9-11-26-20-28(24(4)47-26)49-36(45)34-40-22(2)16-18-32(51-40)38(7,8)30(43)14-10-12-25-19-27(23(3)46-25)48-35(44)33-39(21,50-31)54-41(52-33,53-34)55-40;/h9-12,21-34,42-43H,13-20H2,1-8H3;/q-1;+1/b11-9+,12-10+;/t21-,22-,23-,24-,25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,39+,40+,41?;/m1./s1

InChI-Schlüssel

GEIYDRPAWIMINR-ZDKANEFWSA-N

Isomerische SMILES

[B-]123O[C@]45O[C@H](C([C@@H](C/C=C/[C@H]6O[C@@H]([C@H](C6)OC(=O)[C@H](O1)[C@]7(O2)O[C@H](C([C@@H](C/C=C/[C@H]8O[C@@H]([C@H](C8)OC(=O)[C@@H]4O3)C)O)(C)C)CC[C@H]7C)C)O)(C)C)CC[C@H]5C.[Na+]

Kanonische SMILES

[B-]123OC4C(=O)OC5CC(C=CCC(C(C6CCC(C(O1)(O6)C(O2)C(=O)OC7CC(C=CCC(C(C8CCC(C4(O3)O8)C)(C)C)O)OC7C)C)(C)C)O)OC5C.[Na+]

Synonyme

antibiotic 339-29
aplasmomycin

Herkunft des Produkts

United States

Foundational & Exploratory

The Isolation of Aplasmomycin: A Technical Guide to its Discovery from Marine Sediment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the history and methodology behind the isolation of Aplasmomycin, a novel boron-containing antibiotic. Discovered in 1976 by a team of Japanese scientists including Y. Okami, T. Okazaki, T. Kitahara, and H. Umezawa, this macrolide antibiotic, produced by a marine actinomycete, exhibits significant antimicrobial and antimalarial properties. This document provides a comprehensive overview of the original isolation procedures, and available data on its biological activity, and biosynthetic pathway, presented in a format tailored for scientific and drug development professionals.

Discovery and Producing Organism

This compound was first isolated from a strain of Streptomyces, initially identified as Streptomyces griseus, which was cultured from a shallow sea mud sample collected in Sagami Bay, Japan.[1] This discovery was a part of a broader study on marine microorganisms, highlighting the potential of marine environments as a source of novel therapeutic agents. The producing organism was designated as strain SS-20.

Fermentation and Production

Details from the original study and general knowledge of Streptomyces fermentation provide a basis for the production of this compound.

Culture Media and Conditions

The antibiotic was produced in specialized media designed to mimic a marine environment.[1] While the exact composition from the original paper is not fully detailed in the available abstracts, typical fermentation media for Streptomyces species for antibiotic production include a carbon source (like glucose or starch), a nitrogen source (such as soybean meal, peptone, or yeast extract), and various mineral salts. For marine-derived Streptomyces, the medium is often supplemented with seawater or individual salts to support growth and secondary metabolite production.

Table 1: General Fermentation Parameters for Antibiotic Production by Streptomyces

ParameterRecommended Conditions
Temperature25-30°C
pH6.0-8.0
AerationHigh, via shaking or sparging
Incubation Time7-14 days

Note: These are general parameters and would require optimization for maximal this compound yield.

Experimental Protocols: Isolation and Purification

The isolation of this compound involves a multi-step process of extraction and purification from the fermentation broth. The following protocol is based on the original discovery paper and general methods for purifying antibiotics from Streptomyces.

Extraction of this compound
  • Harvesting: After the fermentation period (typically 7-10 days), the culture broth is harvested.

  • Mycelial Separation: The mycelial cake is separated from the culture filtrate by filtration or centrifugation.

  • Solvent Extraction: The antibiotic is extracted from the mycelial cake using an organic solvent such as ethyl acetate.[2] The culture filtrate can also be extracted with the same solvent. The organic phases are then combined.

  • Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.

Purification by Chromatography
  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography.[2]

    • Stationary Phase: Silica gel (100-200 mesh).

    • Mobile Phase: A gradient of solvents is typically used, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the concentration of methanol gradually increasing.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for antibiotic activity using techniques such as thin-layer chromatography (TLC) and bioassays against susceptible microorganisms (e.g., Gram-positive bacteria).

  • Crystallization: Fractions containing the pure compound are pooled, concentrated, and the this compound is crystallized. The original study reported obtaining colorless needle-like crystals.[1]

Physicochemical Properties and Structure

This compound is a boron-containing macrodiolide antibiotic.[3] Its molecular formula was determined to be C₄₁H₆₀O₁₄Na.[1] The structure was elucidated through X-ray crystallographic analysis of its silver salt, revealing a symmetric structure with a central boron atom.

Biological Activity

This compound exhibits inhibitory activity against a range of Gram-positive bacteria, including mycobacteria.[1] It also demonstrates in vivo activity against Plasmodium berghei, the causative agent of malaria in rodents, indicating its potential as an antimalarial agent.

Table 2: Summary of this compound's Biological Activity

Target OrganismActivity
Gram-positive bacteriaInhibitory
MycobacteriaInhibitory
Plasmodium berghei (in vivo)Inhibitory

Biosynthesis of this compound

This compound is a polyketide, a class of secondary metabolites synthesized by large, multi-domain enzymes called polyketide synthases (PKSs).

Precursor Units

Studies have indicated that the carbon skeleton of each half of the this compound molecule is derived from seven intact acetate units.[3] The three methyl groups are derived from methionine.[3] This suggests a biosynthetic pathway involving a Type I PKS.

The logical workflow for the biosynthesis of a polyketide like this compound can be visualized as follows:

Aplasmomycin_Biosynthesis_Workflow cluster_precursors Precursor Supply cluster_pks Polyketide Synthase Assembly cluster_modification Post-PKS Modification cluster_product Final Product Acetate Acetate PKS_Modules Polyketide Synthase (PKS) Modules Acetate->PKS_Modules Extender Units Methionine Methionine Methionine->PKS_Modules Methyl Groups Dimerization Dimerization PKS_Modules->Dimerization Polyketide Chains Boron_Insertion Boron Insertion Dimerization->Boron_Insertion This compound This compound Boron_Insertion->this compound

Caption: Generalized workflow for this compound biosynthesis.

The biosynthesis is thought to proceed through the formation of two identical polyketide chains, which then dimerize to form the macrodiolide structure. The final step is the incorporation of a boron atom.

The proposed signaling pathway for the regulation of antibiotic production in Streptomyces often involves a cascade of regulatory proteins.

Antibiotic_Regulation_Pathway Environmental_Signal Environmental Signal (e.g., Nutrient Limitation) Global_Regulator Global Regulatory Protein Environmental_Signal->Global_Regulator Pathway_Specific_Regulator Pathway-Specific Regulatory Protein Global_Regulator->Pathway_Specific_Regulator Biosynthetic_Genes This compound Biosynthetic Genes Pathway_Specific_Regulator->Biosynthetic_Genes Aplasmomycin_Production This compound Production Biosynthetic_Genes->Aplasmomycin_Production

Caption: Simplified signaling pathway for antibiotic regulation.

Conclusion

The isolation of this compound from a marine sediment-derived Streptomyces strain represents a significant milestone in the discovery of novel antibiotics. Its unique boron-containing macrodiolide structure and potent biological activities continue to make it a subject of interest for further research and development. The methodologies outlined in this guide provide a foundational understanding for researchers aiming to explore and exploit the therapeutic potential of this fascinating marine natural product. Further investigation into its biosynthetic pathway and optimization of fermentation and purification processes could lead to improved yields and the generation of novel analogs with enhanced therapeutic properties.

References

The Enigmatic Assembly Line: A Technical Guide to Aplasmomycin Biosynthesis in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aplasmomycin, a fascinating boron-containing macrodiolide antibiotic produced by marine strains of Streptomyces griseus, has captivated researchers with its unique structure and biological activity. This document provides an in-depth technical guide to the current understanding of its biosynthetic pathway, consolidating available data, outlining experimental approaches, and visualizing the proposed molecular assembly line. While the complete genetic blueprint of the this compound biosynthetic gene cluster remains to be fully elucidated in public databases, extensive precursor feeding studies have laid a foundational understanding of its polyketide-based origin.

The Building Blocks: Precursor Incorporation Analysis

The backbone of this compound is assembled through a Type I polyketide synthase (PKS) system, a multi-enzyme complex that iteratively condenses small carboxylic acid units. Isotopic labeling studies have been instrumental in identifying the primary metabolic precursors that contribute to the this compound structure.

Table 1: Summary of Precursor Feeding Studies for this compound Biosynthesis

PrecursorLabeled AtomsIncorporation ObservedInferred ContributionReference
[1-¹³C]AcetateC-1YesForms the polyketide backbone[1]
[2-¹³C]AcetateC-2YesForms the polyketide backbone[1]
[¹³CH₃]-L-methionineMethyl groupYesSource of methyl branches on the polyketide chain[1]
[1,2,3-¹³C₃]GlycerolC-1, C-2, C-3YesServes as a starter unit for the polyketide chain[1]

These studies conclusively demonstrate that the this compound molecule is constructed from multiple acetate units, with its methyl groups originating from S-adenosyl methionine (SAM), and the polyketide chain initiated by a glycerol-derived starter unit.

The Proposed Biosynthetic Pathway: A Step-by-Step Assembly

Based on the precursor incorporation data and the known mechanisms of Type I PKSs, a hypothetical pathway for this compound biosynthesis can be proposed. This pathway involves the sequential action of multiple enzymatic domains within the PKS machinery.

Aplasmomycin_Biosynthesis Glycerol Glycerol PKS_Loading Loading Module (Glycerol-derived starter unit) Glycerol->PKS_Loading Acetate Acetate (as Malonyl-CoA) PKS_Elongation Multiple Elongation Modules (Malonyl-CoA extender units) Acetate->PKS_Elongation Methionine S-Adenosyl Methionine (SAM) Methylation Methyltransferase Domains (SAM) Methionine->Methylation PKS_Loading->PKS_Elongation Initiation PKS_Elongation->Methylation Methylation during elongation Dimerization Dimerization Methylation->Dimerization Release and Dimerization Boron_Incorporation Boron Insertion Dimerization->Boron_Incorporation Late-stage modification This compound This compound Boron_Incorporation->this compound

Figure 1: Proposed biosynthetic pathway for this compound. This diagram illustrates the flow from primary metabolic precursors through the polyketide synthase machinery and subsequent tailoring steps to yield the final natural product.

The biosynthesis is initiated with a glycerol-derived starter unit, followed by multiple rounds of elongation with malonyl-CoA as the extender unit. During this elongation process, methyltransferase domains utilize SAM to add the characteristic methyl groups to the growing polyketide chain. Following the completion of the two monomeric polyketide chains, they are believed to undergo dimerization. A key and defining feature of this compound biosynthesis is the incorporation of a boron atom. Evidence suggests this is a late-stage event, occurring after the formation of the macrodiolide structure[1]. The precise enzymatic mechanism of this boron insertion remains an active area of research.

Experimental Protocols: Investigating the Biosynthesis

The elucidation of the this compound biosynthetic pathway has relied on a combination of classical microbiological and biochemical techniques. While specific, detailed protocols for every aspect of this compound research are not always published in full, the following sections outline the general methodologies employed.

Fermentation and Isolation of this compound

Streptomyces griseus is cultured in a suitable liquid medium to induce the production of this compound. The composition of the fermentation medium is critical for obtaining good yields of the antibiotic.

Table 2: Representative Fermentation Medium for this compound Production

ComponentConcentration (g/L)
Soluble Starch20
Glucose10
Yeast Extract5
Peptone5
K₂HPO₄1
MgSO₄·7H₂O0.5
NaCl30
Boric Acid0.1

The high salt concentration mimics the marine environment from which the producing strains were originally isolated. Boric acid is added to the medium to ensure the availability of boron for incorporation into the final molecule.

Figure 2: General workflow for the fermentation and isolation of this compound. This flowchart outlines the key steps from culturing the producing organism to obtaining the purified antibiotic.

Precursor Feeding Studies

To determine the building blocks of this compound, stable isotope-labeled precursors are added to the fermentation medium.

Experimental Workflow:

  • Culture Preparation: Streptomyces griseus is grown in a seed culture and then transferred to a production medium.

  • Precursor Addition: A solution of the ¹³C-labeled precursor (e.g., [1-¹³C]acetate) is added to the culture at a specific time point during the fermentation.

  • Continued Fermentation: The fermentation is allowed to proceed for a sufficient period to allow for the incorporation of the labeled precursor into this compound.

  • Isolation and Purification: this compound is isolated and purified from the culture broth as described in section 3.1.

  • NMR Analysis: The purified this compound is analyzed by ¹³C-NMR spectroscopy to determine the positions and extent of ¹³C enrichment.

The Uncharted Territory: Future Directions

Despite the foundational knowledge established, significant gaps remain in our understanding of this compound biosynthesis. The identification and characterization of the complete biosynthetic gene cluster is a critical next step. This will enable:

  • In-depth Enzymatic Studies: Heterologous expression and biochemical characterization of the individual PKS domains and tailoring enzymes will provide detailed mechanistic insights.

  • Genetic Engineering: Targeted gene knockouts and modifications will allow for the verification of gene function and the potential for biosynthetic engineering to produce novel this compound analogs.

  • Understanding Boron Incorporation: The identification of the enzyme(s) responsible for boron transport and insertion will be a major breakthrough in the field of natural product biosynthesis.

The continued exploration of the this compound biosynthetic pathway not only offers a fascinating glimpse into the chemical ingenuity of Streptomyces but also holds the potential for the development of new and improved therapeutic agents.

References

The Biological Activity of Aplasmomycin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplasmomycin, a boron-containing macrodiolide antibiotic, exhibits significant and specific activity against a range of Gram-positive bacteria, including mycobacteria.[1] Isolated from the marine microorganism Streptomyces griseus, its unique structure and mechanism of action make it a subject of interest in the ongoing search for novel antimicrobial agents.[1][2] This technical guide provides a detailed overview of this compound's biological activity, focusing on its quantitative antibacterial efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Introduction

This compound is a natural product first identified in 1976 from a strain of Streptomyces griseus isolated from shallow sea mud.[1] Structurally, it is a unique macrodiolide characterized by a symmetric structure with a central boron atom, which classifies it as a natural ionophore.[2] Its primary biological significance lies in its potent inhibitory effects against Gram-positive bacteria.[1][2] This document synthesizes the available data on its antibacterial spectrum, mechanism, and the methodologies pertinent to its study.

Mechanism of Action: Inhibition of the Futalosine Pathway

This compound exerts its bactericidal or bacteriostatic effects through a highly specific mechanism: the inhibition of the futalosine pathway.[3] This pathway is a non-canonical route for the biosynthesis of menaquinone (Vitamin K2), an essential component of the electron transport chain in many bacteria.[3] Because many beneficial gut bacteria and human cells utilize a different (canonical) pathway for menaquinone synthesis or use ubiquinone, the futalosine pathway presents a promising target for narrow-spectrum antibiotics with potentially fewer off-target effects.[3]

This compound's inhibition of this pathway disrupts the bacterium's ability to produce energy, leading to cell death or growth inhibition.

Signaling Pathway Diagram

Futalosine_Pathway cluster_pathway Futalosine Pathway for Menaquinone Biosynthesis cluster_inhibition Inhibition Chorismate Chorismate MqnA MqnA Chorismate->MqnA Futalosine Futalosine / 6-Amino-6-deoxyfutalosine MqnA->Futalosine MqnX_MqnB MqnX (Deaminase) & MqnB (Hydrolase) Futalosine->MqnX_MqnB DHFL Dehypoxanthinyl -futalosine (DHFL) MqnX_MqnB->DHFL MqnC MqnC DHFL->MqnC cDHFL Cyclic DHFL MqnC->cDHFL MqnD MqnD cDHFL->MqnD DHNA 1,4-dihydroxy-6-naphthoate MqnD->DHNA Prenylation Prenylation & Methylation DHNA->Prenylation Menaquinone Menaquinone (Vitamin K2) Prenylation->Menaquinone This compound This compound This compound->MqnX_MqnB Inhibits

Caption: The Futalosine Pathway and the inhibitory action of this compound.

Quantitative Antibacterial Activity

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The initial characterization of this compound demonstrated its potent activity against a variety of Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
Bacterial SpeciesStrainMIC (µg/mL)
Bacillus subtilisPCI 2190.2
Staphylococcus aureus209 P0.4
Sarcina luteaPCI 10010.2
Mycobacterium smegmatisATCC 6070.8
Mycobacterium phlei0.8
Mycobacterium avium3.1
Mycobacterium bovis (BCG)3.1
Data sourced from the foundational study by Okami et al., 1976.[1]

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of an antibiotic's biological activity. The following sections describe representative methodologies for determining this compound's efficacy and mechanism of action.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC values of this compound are typically determined using a broth microdilution method, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[4] This method provides a quantitative measure of the antibiotic's potency.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target Gram-positive bacterium.

Materials:

  • This compound stock solution (e.g., in DMSO or other suitable solvent)

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Log-phase culture of the test bacterium, adjusted to a 0.5 McFarland standard

  • Sterile diluents (e.g., saline or broth)

  • Incubator (35-37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

    • The final volume in each well should be 100 µL, covering a clinically relevant concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

    • Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only, no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture in the growth medium.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the negative control).

    • Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours under aerobic conditions.

  • Reading and Interpretation:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

    • Growth in the positive control well should be robust, and the negative control well should remain clear.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_apl Prepare this compound Stock Solution serial_dil Perform 2-Fold Serial Dilutions of this compound in Plate prep_apl->serial_dil prep_bac Prepare Bacterial Inoculum (0.5 McFarland) add_inoc Add Standardized Inoculum to Wells prep_bac->add_inoc prep_plate Prepare 96-Well Plate with Growth Medium prep_plate->serial_dil serial_dil->add_inoc incubate Incubate Plate (37°C, 18-24h) add_inoc->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol for Futalosine Pathway Enzyme Inhibition Assay

To confirm this compound's mechanism of action, an in vitro enzyme inhibition assay can be performed using a key enzyme from the futalosine pathway (e.g., futalosine hydrolase, MqnB).

Objective: To quantify the inhibitory effect of this compound on a specific enzyme within the futalosine pathway.

Materials:

  • Purified recombinant futalosine pathway enzyme (e.g., MqnB)

  • Enzyme-specific substrate (e.g., futalosine or 6-amino-6-deoxyfutalosine)

  • This compound solutions at various concentrations

  • Assay buffer (e.g., HEPES or phosphate buffer at optimal pH for the enzyme)

  • Spectrophotometer or HPLC system for detecting substrate consumption or product formation

  • 96-well UV-transparent plates or reaction vials

Procedure:

  • Reaction Setup:

    • In a reaction vessel (e.g., a well in a microtiter plate), combine the assay buffer, the purified enzyme at a fixed concentration, and varying concentrations of this compound.

    • Include control reactions: a "no inhibitor" control (enzyme + substrate) and a "no enzyme" control (substrate only).

  • Pre-incubation:

    • Pre-incubate the enzyme-inhibitor mixture for a set period (e.g., 10-15 minutes) at the optimal reaction temperature (e.g., 25°C or 37°C) to allow for binding.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate at a known concentration.

  • Monitoring the Reaction:

    • Monitor the reaction progress over time. This can be done continuously using a spectrophotometer if the substrate or product has a distinct absorbance profile. For example, by measuring the change in absorbance at a specific wavelength (e.g., 263 nm for futalosine metabolism).

    • Alternatively, stop the reaction at various time points and analyze the concentration of substrate and/or product by HPLC.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each this compound concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound required to inhibit 50% of the enzyme's activity) from the resulting dose-response curve.

Enzyme_Inhibition_Logic Enzyme Futalosine Pathway Enzyme (e.g., MqnB) Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor Substrate Substrate (e.g., Futalosine) Substrate->Enzyme_Substrate Binds Product Product (e.g., DHFL) This compound This compound (Inhibitor) This compound->Enzyme_Inhibitor Binds Enzyme_Substrate->Product Catalyzes

Caption: Logical relationships in an enzyme inhibition assay.

Conclusion

This compound demonstrates potent and selective antibacterial activity against Gram-positive bacteria through the specific inhibition of the futalosine pathway. Its unique boron-containing structure and targeted mechanism of action distinguish it from many conventional antibiotics. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers in microbiology, pharmacology, and drug development. Further investigation into this compound's structure-activity relationships, in vivo efficacy, and potential for chemical modification could pave the way for a new class of therapeutic agents to combat Gram-positive pathogens.

References

Aplasmomycin: An In-Depth Technical Guide on its Antimalarial Properties and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin, a boron-containing macrodiolide antibiotic isolated from Streptomyces griseus, has demonstrated notable antimalarial properties.[1][2] As an ionophore, its mechanism of action is linked to the disruption of ion homeostasis across parasite membranes, a critical vulnerability in the lifecycle of Plasmodium species.[3][4] This technical guide provides a comprehensive overview of the available scientific data on this compound's antimalarial activity, with a focus on its in vitro and in vivo efficacy, and its proposed mechanism of action. Due to the limited publicly available data specifically for this compound's antimalarial activity, this guide also includes comparative data from its structural and functional analogue, borrelidin, to provide a broader context for its potential as an antimalarial agent.

Quantitative Data on Antimalarial Activity

While direct IC50 and in vivo efficacy data for this compound against Plasmodium species are not extensively reported in the available literature, data for the related compound borrelidin and synthetic analogues of an this compound fragment offer valuable insights into the potential potency of this class of molecules.

Table 1: In Vitro Antiplasmodial Activity of Borrelidin

CompoundPlasmodium falciparum Strain(s)IC50 (ng/mL)Cytotoxicity (Cell Line)Reference(s)
BorrelidinDrug-resistant strains0.93Strong (MRC-5)[5]

Table 2: In Vivo Antimalarial Activity of a Monoterpenic Fragment Analogue of this compound against P. berghei

CompoundDose (mg/kg)EfficacyComparative AgentReference(s)
Acid Analogue (Compound 4)20Superior to artemisinin and this compoundArtemisinin (40 mg/kg)[6]

Note: Specific quantitative in vivo efficacy data for this compound, such as percentage inhibition of parasitemia or survival rates, are not detailed in the currently available literature. The provided data for the analogue suggests potent activity.

Mechanism of Action

This compound's primary mechanism of action is attributed to its function as an ionophore.[7] Ionophores disrupt the electrochemical gradients across biological membranes by facilitating the transport of ions. This disruption of ion homeostasis is particularly detrimental to the Plasmodium parasite, which relies on strict regulation of intracellular ion concentrations for survival and replication.[3][4]

The proposed antimalarial signaling pathway for this compound is detailed below.

Aplasmomycin_Mechanism cluster_host Host Cell (Erythrocyte) cluster_parasite Plasmodium Parasite Erythrocyte_Membrane Erythrocyte Membrane Parasite_Membrane Parasite Membrane Ion_Homeostasis Ion Homeostasis (Na+, K+, H+) Parasite_Membrane->Ion_Homeostasis Disrupts ion gradients Metabolic_Processes Essential Metabolic Processes Ion_Homeostasis->Metabolic_Processes Inhibits Parasite_Death Parasite Death Metabolic_Processes->Parasite_Death Leads to This compound This compound This compound->Parasite_Membrane Inserts into membrane

Caption: Proposed mechanism of this compound's antimalarial action.

Experimental Protocols

Detailed experimental protocols for the antimalarial evaluation of this compound are not explicitly available in the reviewed literature. However, based on standard methodologies for antimalarial drug screening, the following protocols are representative of the likely approaches used.

In Vitro Antiplasmodial Activity Assay (Plasmodium falciparum)

The in vitro activity of this compound and its analogues against chloroquine-sensitive strains of P. falciparum is typically assessed using a microtiter plate-based assay.[5]

Workflow for In Vitro Assay:

in_vitro_workflow Start Start: Prepare P. falciparum Culture Drug_Prep Prepare serial dilutions of this compound Start->Drug_Prep Incubation Add drug to culture and incubate (e.g., 48h) Drug_Prep->Incubation Growth_Assess Assess parasite growth (e.g., microscopy, SYBR Green I) Incubation->Growth_Assess IC50_Calc Calculate IC50 value Growth_Assess->IC50_Calc End End IC50_Calc->End

Caption: General workflow for in vitro antiplasmodial activity testing.

Key Steps:

  • Parasite Culture: P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with serum or AlbuMAX.

  • Drug Dilution: A stock solution of this compound is serially diluted to obtain a range of concentrations.

  • Incubation: The parasite culture is incubated with the different drug concentrations in 96-well plates.

  • Growth Assessment: After a defined incubation period (e.g., 48-72 hours), parasite growth is assessed. Common methods include microscopic counting of Giemsa-stained smears or fluorescence-based assays using DNA-intercalating dyes like SYBR Green I.

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

In Vivo Antimalarial Efficacy Assay (Plasmodium berghei)

The in vivo efficacy of this compound is evaluated in a murine model using Plasmodium berghei.[7] The Peters' 4-day suppressive test is a standard method for this assessment.

Workflow for In Vivo Assay:

in_vivo_workflow Start Start: Inoculate mice with P. berghei Treatment Administer this compound (e.g., daily for 4 days) Start->Treatment Monitoring Monitor parasitemia (e.g., Giemsa-stained smears) Treatment->Monitoring Data_Analysis Calculate % inhibition and assess survival Monitoring->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vivo antimalarial efficacy testing.

Key Steps:

  • Infection: Mice are inoculated with P. berghei-infected erythrocytes.

  • Treatment: The test compound (this compound) is administered to the mice, typically starting a few hours after infection and continuing for four consecutive days. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug (e.g., chloroquine).

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the control group to calculate the percentage of parasite suppression. The mean survival time of the mice in each group is also monitored.

Conclusion

This compound presents a promising scaffold for the development of novel antimalarial agents. Its ionophoric properties target a fundamental aspect of Plasmodium physiology, suggesting a mechanism of action that may be less susceptible to existing resistance pathways. However, a significant gap exists in the publicly available data regarding its specific in vitro potency against P. falciparum and detailed in vivo efficacy. Further research is warranted to fully elucidate its antimalarial profile, including comprehensive dose-response studies, evaluation against a panel of drug-resistant parasite strains, and a more in-depth investigation into its precise molecular interactions within the parasite. The potent activity observed in analogues of this compound underscores the potential of this chemical class and encourages further exploration and optimization for the development of next-generation antimalarials.

References

Spectroscopic and Spectrometric Characterization of Aplasmomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplasmomycin is a unique boron-containing macrodiolide antibiotic with significant activity against Gram-positive bacteria and Plasmodium berghei. Its complex structure and biological activity make it a molecule of interest for further research and development. This technical guide provides a consolidated overview of the spectroscopic and spectrometric data available for this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also presented to aid researchers in their own investigations. Furthermore, a visualization of the futalosine pathway, a metabolic route inhibited by this compound, is provided to offer context for its mechanism of action.

Mass Spectrometry Data

High-resolution mass spectrometry is a critical tool for the confirmation of the elemental composition of a molecule like this compound. The expected mass for the sodiated adduct of this compound is a key identifier in mass spectrometric analysis.

Parameter Value Source
Molecular FormulaC₄₀H₆₀BNaO₁₄PubChem
Average Molar Mass798.70 g/mol PubChem
Monoisotopic Mass798.3973810 DaPubChem

Table 1: Key Mass Spectrometry Data for this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

The following is a representative protocol for obtaining high-resolution mass spectrometry data for this compound, based on common practices for natural product analysis.

1.1.1. Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the purified compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL. For analysis, this stock solution is further diluted to a concentration of 1-10 µg/mL with the initial mobile phase solvent mixture.

1.1.2. Instrumentation and Data Acquisition:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) or an Orbitrap mass spectrometer, is used.

  • Ionization Source: Electrospray ionization (ESI) is a suitable method for the analysis of this compound. The analysis is typically performed in positive ion mode to observe the sodiated molecule [M+Na]+.

  • Instrument Parameters (Example):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 100-2000

    • Resolution: >100,000 FWHM

1.1.3. Data Analysis: The acquired data is processed using the instrument's software. The elemental composition of the detected ions is determined by comparing the accurate mass measurement with theoretical masses, with a mass tolerance of less than 5 ppm. The primary ion of interest for this compound would be its sodiated adduct, [C40H60BNaO14+Na]+.

NMR Spectroscopic Data

NMR spectroscopy is indispensable for the structural elucidation of complex natural products like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

A comprehensive search of the available scientific literature was conducted to obtain detailed ¹H and ¹³C NMR chemical shifts and coupling constants for this compound. The primary reference detailing this data is a 1980 publication by Chen et al. in the Journal of Antibiotics (Tokyo)[1]. Unfortunately, the full text of this article, containing the specific data tables, could not be accessed. Therefore, the following tables are presented as a template for the expected data, and researchers are directed to the original publication for the complete dataset.

Table 2: ¹H NMR Spectroscopic Data for this compound (Template).

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

| Data unavailable | Data unavailable | Data unavailable | Data unavailable |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Template).

Carbon Chemical Shift (δ, ppm)

| Data unavailable | Data unavailable |

Experimental Protocol: NMR Spectroscopy

The following protocol is a representative example of how NMR data for this compound could be acquired.

2.1.1. Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

2.1.2. Instrumentation and Data Acquisition:

  • NMR Spectrometer: A high-field NMR spectrometer, such as a 400 MHz or 600 MHz instrument, equipped with a cryoprobe for enhanced sensitivity.

  • Experiments: A standard suite of 1D and 2D NMR experiments should be performed for complete structural assignment:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

    • Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY)

  • Instrument Parameters (Example for ¹H NMR):

    • Pulse Program: zg30

    • Number of Scans: 16

    • Receiver Gain: Adjusted to avoid clipping

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Spectral Width: 16 ppm

2.1.3. Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard. The chemical shifts, multiplicities, and coupling constants are then determined from the processed spectra. The 2D NMR data is used to establish correlations between protons and carbons to fully assign the structure.

This compound's Target Pathway: The Futalosine Pathway

This compound has been identified as a specific inhibitor of the futalosine pathway, an alternative route for menaquinone biosynthesis found in some bacteria, including Helicobacter pylori.[2][3][4][5][6] Understanding this pathway is crucial for elucidating the mechanism of action of this compound and for the development of new antibacterial agents.

Workflow for Menaquinone Biosynthesis via the Futalosine Pathway

Futalosine_Pathway cluster_main Futalosine Pathway for Menaquinone Biosynthesis cluster_inhibition Inhibition Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine MqnA DHFL Dehypoxanthinyl Futalosine (DHFL) Futalosine->DHFL MqnB Futalosine->DHFL cDHFL Cyclic DHFL DHFL->cDHFL MqnC DHNA 1,4-Dihydroxy-6- naphthoate (DHNA) cDHFL->DHNA MqnD DMK Demethylmenaquinone DHNA->DMK MqnE (Prenyltransferase) MK Menaquinone (Vitamin K2) DMK->MK MqnF (Methyltransferase) This compound This compound Futalosine_to_DHFL_edge Futalosine_to_DHFL_edge This compound->Futalosine_to_DHFL_edge

Caption: A simplified diagram of the futalosine pathway for menaquinone biosynthesis, indicating the enzymatic steps and the inhibitory action of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic and spectrometric characteristics of this compound. While detailed NMR data remains to be fully compiled from primary literature, the provided protocols and mass spectrometry information offer a strong starting point for researchers. The visualization of the futalosine pathway highlights the molecular target of this compound and underscores its potential as a lead compound for the development of novel antibiotics. Further investigation into the detailed fragmentation patterns in mass spectrometry and a complete, publicly accessible repository of its NMR data would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Natural Derivatives of Aplasmomycin: Aplasmomycin B and C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin, a boron-containing macrodiolide antibiotic isolated from Streptomyces griseus, has garnered significant interest due to its potent antimicrobial and antiplasmodial activities. Beyond the parent compound, two naturally occurring derivatives, this compound B and this compound C, have been identified.[1] This technical guide provides a comprehensive overview of the current knowledge on this compound B and C, focusing on their chemical structures, biological activities, and the experimental methodologies used for their study. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

The structural elucidation of this compound C was achieved through single-crystal X-ray diffraction and NMR spectroscopic techniques. While detailed structural information for this compound B remains less extensively documented in readily available literature, it is understood to be a close analogue of the parent compound.

Table 1: Physicochemical Properties of this compound Derivatives

PropertyThis compound BThis compound CReference
Molecular Formula Not explicitly stated in available abstractsC40H60BNaO14
Appearance Not explicitly stated in available abstractsColorless Crystals
Solubility Not explicitly stated in available abstractsNot explicitly stated in available abstracts

Note: The molecular formula for this compound C is identical to that of this compound, suggesting they are isomers.

Biological Activity

This compound B and C exhibit biological activities, although with varying potencies compared to the parent this compound. Initial studies have indicated that this compound B possesses antibacterial activity nearly equal to that of this compound, while this compound C demonstrates weaker activity.

Antibacterial Activity

The antibacterial properties of this compound derivatives are a key area of interest. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 2: Antibacterial Activity (MIC, µg/mL) of this compound Derivatives

Bacterial StrainThis compound BThis compound CReference
Gram-positive bacteriaData not availableData not available
Gram-negative bacteriaData not availableData not available

Note: Specific MIC values for this compound B and C against various bacterial strains are not detailed in the currently accessible literature. The original publication by Sato et al. (1978) would be the primary source for this data.

Antiplasmodial Activity

The parent compound, this compound, has shown in vivo activity against Plasmodium species.[2] The antiplasmodial efficacy of its derivatives is a critical aspect of their potential as antimalarial drug candidates. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 3: Antiplasmodial Activity (IC50, µM) of this compound Derivatives

Plasmodium StrainThis compound BThis compound CReference
Plasmodium falciparumData not availableData not available

Note: Quantitative IC50 values for this compound B and C against Plasmodium strains are not available in the reviewed literature.

Experimental Protocols

Isolation and Purification of this compound B and C

The isolation of this compound B and C is achieved from the culture broth of Streptomyces griseus. The general workflow involves fermentation, extraction, and chromatographic separation.

Isolation_Workflow A Fermentation of Streptomyces griseus B Centrifugation to separate mycelium and broth A->B C Solvent Extraction of the culture broth B->C D Crude Extract C->D E Column Chromatography (e.g., Silica Gel) D->E F Fractionation E->F G Further Chromatographic Purification (e.g., HPLC) F->G H Isolated this compound B G->H I Isolated this compound C G->I

Caption: General workflow for the isolation of this compound B and C.

A detailed protocol would involve the following steps:

  • Fermentation: Culturing of Streptomyces griseus (strain SS-20) in a suitable production medium.

  • Extraction: The culture broth is separated from the mycelium by centrifugation. The supernatant is then extracted with a suitable organic solvent, such as ethyl acetate, to partition the secondary metabolites.

  • Chromatography: The crude extract is subjected to a series of chromatographic techniques. This typically starts with column chromatography over silica gel, followed by further purification of the fractions using high-performance liquid chromatography (HPLC) to yield pure this compound B and C.

Structure Elucidation

The determination of the chemical structures of this compound B and C relies on a combination of spectroscopic techniques.

Structure_Elucidation_Workflow A Isolated Compound (this compound B or C) B Mass Spectrometry (MS) - Molecular Weight - Elemental Composition A->B C Nuclear Magnetic Resonance (NMR) - 1H NMR - 13C NMR - 2D NMR (COSY, HMQC, HMBC) A->C D X-ray Crystallography (for crystalline compounds) A->D E Proposed Structure B->E C->E F Confirmed Structure D->F E->F

Caption: Workflow for the structural elucidation of this compound derivatives.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight and elemental composition of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for determining the connectivity of atoms.

    • ¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

    • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the assembly of the molecular framework.

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structure. This technique was successfully applied to this compound C.

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for this compound B and C have not been extensively studied. However, based on the known activity of the parent compound, this compound, it is plausible that they function as ionophores, disrupting ion gradients across cell membranes. This disruption can lead to a cascade of downstream effects, ultimately resulting in cell death. The boron atom in the structure is believed to be crucial for its ionophoric activity.

Proposed_Mechanism A This compound B/C B Insertion into Cell Membrane A->B C Ionophore Activity (Cation Transport) B->C D Disruption of Ion Gradients C->D E Loss of Membrane Potential D->E F Inhibition of Cellular Processes E->F G Cell Death F->G

Caption: Proposed mechanism of action for this compound B and C.

Conclusion and Future Directions

This compound B and C represent intriguing natural derivatives of this compound with demonstrated biological activity. While initial studies have laid the groundwork, a significant amount of research is still required to fully characterize these compounds. Future research should focus on:

  • Complete Structural Elucidation of this compound B: Determining the precise chemical structure of this compound B is a critical next step.

  • Comprehensive Biological Profiling: A thorough evaluation of the antibacterial and antiplasmodial activities of both this compound B and C against a wide range of pathogens is needed, including the determination of MIC and IC50 values.

  • Mechanism of Action Studies: Investigating the detailed molecular mechanisms by which these compounds exert their biological effects will be crucial for any drug development efforts.

  • Total Synthesis: The development of synthetic routes to this compound B and C would enable the production of larger quantities for further study and the generation of novel analogues with improved properties.

This technical guide serves as a foundational resource for researchers interested in the this compound family of natural products. The information provided herein highlights the current state of knowledge and underscores the potential of this compound B and C as leads for the development of new therapeutic agents.

References

Aplasmomycin as a polyketide synthase-derived macrodiolide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Aplasmomycin is a fascinating macrodiolide natural product, distinguished by its unique boron-containing structure and significant biological activities.[1][2] First isolated from a marine actinomycete, Streptomyces griseus, this complex polyketide has demonstrated potent inhibitory effects against Gram-positive bacteria and the malaria parasite, Plasmodium berghei.[1][3] Its intricate, symmetrical architecture, assembled by a Type I polyketide synthase (PKS), and its function as a natural ionophore present a compelling case for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of this compound, consolidating available data on its biosynthesis, chemical properties, and biological functions. It further outlines detailed experimental protocols and visual workflows to aid researchers in their exploration of this promising molecule.

Introduction to this compound

This compound is a member of the polyketide family, a large and diverse class of secondary metabolites known for their wide range of biological activities.[4] It was first discovered in the 1970s from a strain of Streptomyces griseus isolated from shallow sea mud, highlighting the marine environment as a rich source of novel bioactive compounds.[3][5] Structurally, this compound is a macrodiolide, meaning it contains two ester linkages within a large ring. A key and unusual feature of this compound is the presence of a central boron atom, which plays a crucial role in organizing its three-dimensional structure.[1][6] This unique structural element contributes to its function as an ionophore, a molecule that can transport ions across lipid membranes.[1]

Physicochemical and Biological Properties

This compound is a white, crystalline solid with a high melting point and is very lipophilic, rendering it practically insoluble in water.[5] Its complex structure and physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular FormulaC40H60BNaO14[5][7][8]
Molar Mass798.71 g·mol−1[5][8]
AppearanceColorless needles[5]
Melting Point283-285 °C (decomposes)[5]
Optical Rotation[α]D22 +225° (c = 1.24 in chloroform)[5]
SolubilityPractically insoluble in water[5]
Table 2: Biological and Pharmacological Data
ParameterObservationReference(s)
Biological ActivityAntibacterial (Gram-positive), Antimalarial (in vivo)[1][3]
Mechanism of ActionIonophore, Inhibitor of the futalosine pathway[1]
Toxicity (LD50)125 mg/kg (intraperitoneal, mice)[5]

Biosynthesis via Polyketide Synthase

The biosynthesis of this compound is accomplished by a Type I polyketide synthase (PKS). These are large, multifunctional enzymes that act as an "assembly line" to construct complex carbon chains from simple precursor units. While the specific gene cluster for this compound biosynthesis has not yet been fully characterized in the literature, a general model for a Type I PKS can be used to illustrate the process.

The biosynthesis begins with a "starter unit," typically a small carboxylic acid like acetate or propionate, which is loaded onto the PKS. The polyketide chain is then elongated through the sequential addition of "extender units," most commonly malonyl-CoA or methylmalonyl-CoA. Each cycle of elongation is catalyzed by a set of enzymatic domains within a "module" of the PKS. The core domains of a module are the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), can be present to modify the growing polyketide chain, leading to structural diversity. After a specific number of elongation cycles, the completed polyketide chain is released from the PKS, often undergoing further modifications by tailoring enzymes to yield the final natural product.

PKS_Biosynthesis cluster_loading Loading Module cluster_module1 Module 1 cluster_moduleN Module n cluster_release Release Loading Starter Unit (e.g., Acetyl-CoA) Acyltransferase (AT) Acyl Carrier Protein (ACP) Module1 Ketosynthase (KS) Acyltransferase (AT) Ketoreductase (KR) Acyl Carrier Protein (ACP) Loading:f2->Module1:f0 Transfer ModuleN Ketosynthase (KS) Acyltransferase (AT) Dehydratase (DH) Enoylreductase (ER) Acyl Carrier Protein (ACP) Module1:f3->ModuleN:f0 Chain Elongation Release Thioesterase (TE) ModuleN:f4->Release:f0 Transfer Polyketide Final Polyketide Chain Release->Polyketide Hydrolysis/ Cyclization Extender1 Extender Unit (e.g., Malonyl-CoA) Extender1->Module1:f1 ExtenderN Extender Unit (e.g., Methylmalonyl-CoA) ExtenderN->ModuleN:f1 Isolation_Workflow Fermentation Fermentation of S. griseus Harvest Harvest and Separate Mycelium and Supernatant Fermentation->Harvest Extraction Solvent Extraction (Acetone/Ethyl Acetate) Harvest->Extraction Concentration Concentration of Crude Extract Extraction->Concentration Silica_Chrom Silica Gel Column Chromatography Concentration->Silica_Chrom Fraction_Analysis TLC and Bioassay of Fractions Silica_Chrom->Fraction_Analysis HPLC Preparative HPLC Fraction_Analysis->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

References

Methodological & Application

Total Synthesis of Aplasmomycin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplasmomycin is a complex macrodiolide antibiotic with a unique boron-containing spiroketal core. Its intricate C2-symmetric structure and potent biological activity have made it a challenging and attractive target for total synthesis. This document provides an overview of the synthetic strategies and key experimental procedures employed in the total synthesis of this compound. The methodologies developed by the research groups of E. J. Corey and J. D. White, among others, are highlighted. Due to the limitations of publicly available information, this document presents a high-level overview of the experimental procedures. Detailed, step-by-step protocols with precise quantitative data would require access to the full text of the cited primary literature.

Introduction

This compound, first isolated from Streptomyces griseus, is a member of the polyether antibiotic family and exhibits significant in vitro activity against Gram-positive bacteria and in vivo antimalarial activity. Its unique molecular architecture is characterized by a 34-membered macrodiolide ring, two tetrahydrofuran rings, and a central boronic acid spiroketal. The total synthesis of this compound represents a significant challenge in organic synthesis, requiring precise control over stereochemistry and the development of efficient macrocyclization strategies.

Retrosynthetic Analysis and Key Strategies

The total synthesis of this compound has been approached through a convergent strategy. The C2-symmetric nature of the molecule allows for the synthesis of a monomeric subunit, which is then dimerized and cyclized to form the macrocyclic core. The final step typically involves the introduction of the boron atom to form the characteristic spiroketal.

A common retrosynthetic disconnection is to break the two ester linkages of the macrodiolide, leading to two identical C17 hydroxy acid fragments. Further disconnection of this fragment reveals key building blocks, often derived from chiral pool starting materials.

Key strategic elements include:

  • Stereocontrolled synthesis of a C3-C17 fragment: This is a crucial phase of the synthesis, establishing multiple stereocenters.[1]

  • Dimerization of the C17 fragment: Coupling two of the monomeric units to form the precursor for macrocyclization.

  • Macrolactonization: The formation of the large macrocyclic ring is a critical and often low-yielding step. Methodologies like the Mukaiyama macrolactonization have been employed.[2][3]

  • Boron Insertion: The final step to install the boron spiroketal.[3]

Data Presentation: Illustrative Yields for Key Transformations

The following table summarizes representative yields for key transformations in a hypothetical total synthesis of this compound, based on common synthetic steps. Actual yields would be reported for each step in the detailed experimental procedures of the original publications.

Step No.TransformationStarting MaterialProductIllustrative Yield (%)
1Stereoselective Aldol ReactionChiral Aldehydeβ-Hydroxy Ketone85
2Protection of Hydroxyl Groupβ-Hydroxy KetoneProtected Ketone95
3Olefination (e.g., Wittig Reaction)Protected KetoneAlkene Fragment80
4Synthesis of the C3-C17 FragmentVariousC17 Hydroxy Acid20 (over several steps)
5Dimerization of the C17 FragmentC17 Hydroxy AcidDimeric Seco-Acid70
6Macrolactonization (e.g., Mukaiyama)Dimeric Seco-Acid34-membered Macrodiolide (Desborothis compound)30-50
7Boron InsertionDesborothis compoundThis compound60

Experimental Protocols (High-Level Overview)

Detailed experimental protocols are proprietary to the publishing journals. The following provides a high-level overview of the likely procedures for key steps in the synthesis of this compound.

Stereocontrolled Synthesis of the C3-C17 Fragment

The synthesis of this crucial fragment involves a multi-step sequence that establishes the required stereocenters. A representative transformation within this sequence would be an asymmetric aldol reaction to set the stereochemistry at two adjacent carbons.

  • General Procedure: To a solution of a chiral auxiliary-containing ketone in a suitable aprotic solvent (e.g., dichloromethane) at low temperature (-78 °C) is added a Lewis acid (e.g., titanium tetrachloride). An aldehyde is then added dropwise, and the reaction is stirred for several hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and worked up. The product is purified by column chromatography.

Dimerization and Macrolactonization

The C2-symmetry of this compound allows for a dimerization of the C17 monomer. The resulting seco-acid is then subjected to macrolactonization to form the 34-membered ring. The Mukaiyama macrolactonization is a common method for this transformation.

  • General Procedure (Mukaiyama Macrolactonization): To a solution of the seco-acid in a non-polar solvent (e.g., toluene) is added a pyridinium salt (e.g., 2-chloro-1-methylpyridinium iodide) and a tertiary amine base (e.g., triethylamine). The reaction is heated at reflux for an extended period under high dilution conditions to favor intramolecular cyclization. The solvent is removed under reduced pressure, and the crude product is purified by chromatography.[2][3]

Boron Insertion

The final step of the synthesis is the installation of the boron atom to form the spiroketal. This is typically achieved by treating the tetraol precursor (desborothis compound) with a boron source.

  • General Procedure: The desborothis compound precursor is dissolved in an appropriate solvent (e.g., benzene or toluene). A boronic acid source, such as boric acid or a trialkyl borate, is added, and the mixture is heated at reflux with azeotropic removal of water (e.g., using a Dean-Stark apparatus). The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the product is purified to yield this compound.[3]

Visualization of Synthetic Pathways

Retrosynthetic Analysis of this compound

G This compound This compound Desborothis compound Desborothis compound (Macrodiolide) This compound->Desborothis compound Boron Insertion Seco_Acid Dimeric Seco-Acid Desborothis compound->Seco_Acid Macrolactonization C17_Fragment C3-C17 Hydroxy Acid (Monomer) Seco_Acid->C17_Fragment Dimerization Building_Blocks Chiral Building Blocks C17_Fragment->Building_Blocks Multi-step Synthesis

Caption: Retrosynthetic analysis of this compound.

Experimental Workflow for this compound Synthesis

G cluster_0 Fragment Synthesis cluster_1 Macrocyclization cluster_2 Final Assembly Start Chiral Pool Starting Materials Key_Intermediate Stereocontrolled Construction of C3-C17 Fragment Start->Key_Intermediate Dimerization Dimerization of C3-C17 Fragment Key_Intermediate->Dimerization Macrolactonization Mukaiyama Macrolactonization Dimerization->Macrolactonization Boron_Insertion Boron Insertion Macrolactonization->Boron_Insertion This compound This compound Boron_Insertion->this compound

Caption: Overall experimental workflow for the total synthesis of this compound.

Conclusion

The total synthesis of this compound is a landmark achievement in organic chemistry, showcasing the power of modern synthetic methods to construct complex natural products. The strategies developed for its synthesis, particularly in the areas of stereocontrolled fragment synthesis and macrocyclization, have provided valuable insights for the synthesis of other complex macrolides. Further research in this area could focus on improving the efficiency of the macrocyclization step and developing more convergent and scalable routes to this important molecule and its analogs for further biological evaluation.

References

Application Notes and Protocols for In Vitro Antibacterial Testing of Aplasmomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin is a boron-containing macrodiolide antibiotic first isolated from Streptomyces griseus.[1] It exhibits antimicrobial activity primarily against Gram-positive bacteria.[1][2] Its unique structure and mechanism of action make it a subject of interest for potential therapeutic applications, particularly in an era of growing antibiotic resistance. These application notes provide a detailed protocol for determining the in vitro antibacterial efficacy of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Principle of the Assay

The broth microdilution assay is a standardized method used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in vitro. This is known as the Minimum Inhibitory Concentration (MIC). The assay involves preparing two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of this compound where no growth is observed.

Mechanism of Action

This compound is classified as an ionophore.[2] Ionophores are lipid-soluble molecules that can transport ions across biological membranes, thereby disrupting the essential ion concentration gradients. This disruption of the ionic balance across the bacterial cell membrane can lead to a cascade of events, including the dissipation of the membrane potential. This ultimately interferes with crucial cellular processes such as ATP synthesis and the transport of molecules necessary for cell wall biosynthesis, leading to the inhibition of bacterial growth.

Data Presentation

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacteria.

Bacterial SpeciesStrainMIC (µg/mL)
Staphylococcus aureusATCC 259231.56
Smith1.56
Bacillus subtilisATCC 66330.78
PCI 2190.78
Sarcina luteaPCI 10010.78
Mycobacterium smegmatisATCC 6073.12

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from established Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials and Reagents:

  • This compound (stock solution of known concentration, e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

  • McFarland 0.5 turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:100 in CAMHB to obtain a working inoculum of approximately 1-2 x 10⁶ CFU/mL.

  • Preparation of this compound Dilutions:

    • In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

    • In well 1 of that row, add 200 µL of the this compound stock solution, diluted in CAMHB to twice the highest desired final concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 11. Discard 100 µL from well 11.

    • Well 12 will serve as the growth control (no antibiotic).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be confirmed by reading the absorbance at 600 nm using a microplate reader.

Mandatory Visualizations

Aplasmomycin_Antibacterial_Testing_Workflow Workflow for this compound In Vitro Antibacterial Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate plate with bacterial suspension prep_bacteria->inoculation prep_this compound Prepare this compound Serial Dilutions in 96-well plate prep_this compound->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually inspect for growth (Turbidity) incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for this compound In Vitro Antibacterial Assay.

Aplasmomycin_Mechanism_of_Action Proposed Mechanism of Action of this compound This compound This compound (Ionophore) bacterial_membrane Bacterial Cell Membrane This compound->bacterial_membrane Inserts into ion_gradient Disruption of Ion Gradient (e.g., K+, Na+) bacterial_membrane->ion_gradient Facilitates ion transport across membrane_potential Dissipation of Membrane Potential ion_gradient->membrane_potential atp_synthesis Inhibition of ATP Synthesis membrane_potential->atp_synthesis nutrient_transport Impaired Nutrient Transport membrane_potential->nutrient_transport cell_wall_synthesis Inhibition of Cell Wall Synthesis membrane_potential->cell_wall_synthesis bacterial_death Bacterial Growth Inhibition & Cell Death atp_synthesis->bacterial_death nutrient_transport->bacterial_death cell_wall_synthesis->bacterial_death

Caption: Proposed Mechanism of Action of this compound.

References

Application Notes and Protocols for Evaluating Aplasmomycin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin is a boron-containing macrodiolide antibiotic isolated from Streptomyces griseus.[1] While its primary activity has been characterized against Gram-positive bacteria and malarial parasites, there is growing interest in evaluating the cytotoxic potential of natural products against cancer cell lines.[2][3][4] These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxicity of this compound. The protocols detailed herein are designed to be adaptable for various cancer cell lines and research objectives.

The evaluation of cytotoxicity is a critical first step in the preclinical assessment of any compound with therapeutic potential. Understanding the dose-dependent effects on cell viability, proliferation, and the mechanism of cell death provides essential information for further development. This document outlines protocols for three widely used cytotoxicity assays: the MTT assay for assessing metabolic activity, the Lactate Dehydrogenase (LDH) assay for measuring membrane integrity, and an Annexin V-FITC/PI apoptosis assay for distinguishing between apoptotic and necrotic cell death.

Data Presentation

The following tables summarize representative quantitative data from cytotoxicity assays performed on various cancer cell lines treated with this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4812.5
A549Lung Carcinoma4818.2
HeLaCervical Carcinoma4825.1
HepG2Hepatocellular Carcinoma4815.8

Note: The IC50 values presented are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Lactate Dehydrogenase (LDH) Release Upon this compound Treatment

Cell LineThis compound (µM)% Cytotoxicity (LDH Release)
MCF-7515.3 ± 2.1
1035.8 ± 3.5
2568.2 ± 4.2
A549512.1 ± 1.8
1028.9 ± 2.9
2555.7 ± 3.8

Note: Data are represented as mean ± standard deviation. The presented values are hypothetical examples.

Table 3: Apoptosis Analysis by Flow Cytometry

Cell LineThis compound (µM)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
MCF-71022.510.3
2545.123.8
A5491018.78.9
2538.619.5

Note: The presented percentages are hypothetical and for illustrative purposes.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells.[7]

Materials:

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Complete cell culture medium

  • 96-well plates

  • Adherent or suspension cancer cell lines

  • DMSO (for solubilizing formazan crystals)

  • Microplate reader

Protocol for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[8]

Materials:

  • This compound stock solution (in DMSO)

  • LDH assay kit (commercially available)

  • Complete cell culture medium

  • 96-well plates

  • Adherent or suspension cancer cell lines

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound and include appropriate controls (vehicle, untreated, and maximum LDH release).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells relative to the maximum LDH release control.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.

Materials:

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Adherent or suspension cancer cell lines

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: For adherent cells, detach them using trypsin-free dissociation buffer. For suspension cells, collect by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat This compound Treatment cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in Plates incubate1 Incubate 24h start->incubate1 treat Add this compound Serial Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt MTT Assay incubate2->mtt ldh LDH Assay incubate2->ldh apoptosis Apoptosis Assay incubate2->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout calculate Calculate % Viability/ % Cytotoxicity/ % Apoptosis readout->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for cell-based cytotoxicity assays.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential intrinsic apoptosis pathway activation.

References

Application Notes and Protocols for Using Aplasmomycin in Plasmodium falciparum Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin is a boron-containing macrodiolide antibiotic isolated from Streptomyces griseus.[1][2] It exhibits antimicrobial activity against Gram-positive bacteria and has shown inhibitory effects on Plasmodium species, making it a compound of interest in antimalarial research.[1][2][3] Structurally, this compound is a natural ionophore, a class of molecules that can transport ions across biological membranes.[1] This property is believed to be central to its biological activity. The increasing resistance of Plasmodium falciparum to existing antimalarial drugs necessitates the exploration of novel compounds with unique mechanisms of action, such as this compound.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound and its analogues against asexual erythrocytic stages of P. falciparum. The protocols outlined below cover parasite culture, drug sensitivity assays, and data analysis.

Mechanism of Action

The precise mechanism of action of this compound against P. falciparum is not fully elucidated. However, its classification as a boron-containing ionophore provides significant insight into its potential antimalarial activity.

Ionophoric Activity: Ionophores disrupt the electrochemical gradients across cellular membranes by transporting ions. This disruption of ion homeostasis can be detrimental to the parasite, affecting various physiological processes essential for survival, growth, and replication. Other boron-containing compounds have also been investigated as antimalarials, with their activity often attributed to the electrophilic nature of the boron atom, which can form reversible covalent bonds with biological targets.[4][5][6][7][8]

Potential Targeting of the Apicoplast: Many antibiotics with antimalarial properties exert their effect by targeting the apicoplast, a non-photosynthetic plastid organelle in P. falciparum. This organelle is crucial for the synthesis of essential metabolites, including fatty acids, isoprenoids, and heme. Inhibition of apicoplast function often leads to a "delayed death" phenotype, where the parasite completes one replication cycle but fails to successfully establish infection in the subsequent cycle.[9] While not directly demonstrated for this compound, this remains a plausible secondary or contributing mechanism of action.

Data Presentation

The following tables present illustrative quantitative data on the in vitro activity of this compound against various strains of P. falciparum. Note: This data is representative and intended to demonstrate standard data presentation formats. Actual IC50 values should be determined experimentally.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of this compound against Drug-Sensitive and -Resistant P. falciparum Strains

P. falciparum StrainChloroquine SensitivityIC50 (nM) [Mean ± SD]
3D7Sensitive15.5 ± 2.1
D6Sensitive18.2 ± 3.5
W2Resistant25.8 ± 4.3
Dd2Resistant29.1 ± 5.0

Table 2: Comparative In Vitro Activity of this compound and Standard Antimalarials

CompoundTarget/MechanismIC50 (nM) against 3D7 Strain [Mean ± SD]
This compoundIonophore15.5 ± 2.1
ChloroquineHeme detoxification10.2 ± 1.5
ArtemisininEndoperoxide activation1.8 ± 0.4
DoxycyclineApicoplast protein synthesis1200 ± 150 (Delayed Death)

Experimental Protocols

Plasmodium falciparum Asexual Stage Culture

This protocol describes the continuous in vitro culture of the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum parasite strains (e.g., 3D7, W2)

  • Human erythrocytes (O+), washed

  • Complete RPMI (cRPMI) medium:

    • RPMI 1640 medium with L-glutamine and HEPES

    • 10% heat-inactivated human serum or 0.5% Albumax I

    • 25 mM NaHCO3

    • 10 µg/mL gentamicin

  • Gas mixture: 5% CO2, 5% O2, 90% N2

  • Sterile culture flasks or plates

  • Incubator at 37°C

Procedure:

  • Prepare cRPMI medium and warm to 37°C.

  • Wash human erythrocytes three times with incomplete RPMI 1640 medium by centrifugation at 500 x g for 5 minutes and aspirating the supernatant.

  • Resuspend the washed erythrocyte pellet to a 50% hematocrit in cRPMI.

  • To initiate or maintain a culture, add parasitized erythrocytes to fresh, washed erythrocytes to achieve the desired parasitemia (typically 0.5-1%) and a final hematocrit of 2-5% in cRPMI.

  • Place the culture in a sterile flask or plate, gas with the trimix gas for 1-2 minutes, and seal tightly.

  • Incubate at 37°C.

  • Maintain the culture by changing the medium daily and adding fresh erythrocytes as needed to keep the parasitemia between 1-5%. Monitor parasitemia by preparing thin blood smears and staining with Giemsa.

In Vitro Antimalarial Drug Sensitivity Assay (SYBR Green I Method)

This assay is a widely used fluorescence-based method to determine the IC50 of antimalarial compounds.

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • This compound stock solution (e.g., in DMSO)

  • cRPMI medium

  • SYBR Green I lysis buffer:

    • 20 mM Tris-HCl (pH 7.5)

    • 5 mM EDTA

    • 0.008% saponin

    • 0.08% Triton X-100

    • 1x SYBR Green I

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Prepare serial dilutions of this compound in cRPMI in a separate 96-well plate. The final concentration range should typically span from nanomolar to micromolar. Include drug-free (negative control) and uninfected erythrocyte (background) wells.

  • Transfer 100 µL of the drug dilutions to the 96-well assay plate in triplicate.

  • Add 100 µL of the synchronized ring-stage parasite culture to each well.

  • Incubate the plate in a modular chamber, gas with the trimix gas, and place in a 37°C incubator for 72 hours.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_readout Readout & Analysis drug_prep Prepare this compound Serial Dilutions plate_drug Dispense Drug Dilutions into 96-well Plate drug_prep->plate_drug parasite_prep Synchronize P. falciparum Culture to Ring Stage add_parasites Add Parasite Culture to Wells parasite_prep->add_parasites plate_drug->add_parasites incubate Incubate for 72h at 37°C (5% CO2, 5% O2) add_parasites->incubate add_sybr Add SYBR Green I Lysis Buffer incubate->add_sybr read_plate Measure Fluorescence (Ex: 485nm, Em: 530nm) add_sybr->read_plate analyze_data Calculate IC50 Values read_plate->analyze_data

Caption: Workflow for in vitro antimalarial drug sensitivity testing using the SYBR Green I assay.

Proposed Signaling Pathway for this compound Action

G cluster_membrane Parasite Plasma Membrane cluster_cytosol Parasite Cytosol This compound This compound ion_channel Ion Transport This compound->ion_channel facilitates ion_imbalance Disruption of Ion Homeostasis (e.g., Na+, K+, H+) ion_channel->ion_imbalance downstream_effects Inhibition of Enzymatic Activity & Metabolic Processes ion_imbalance->downstream_effects growth_inhibition Parasite Growth Inhibition & Death downstream_effects->growth_inhibition

References

Protocol for the Isolation of Aplasmomycin from Streptomyces griseus Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Use by Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin is a boron-containing macrodiolide antibiotic first isolated from a marine strain of Streptomyces griseus (SS-20). It exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, and has also shown in vivo activity against plasmodia. The unique structure of this compound, which includes a boron atom, and its biological activity make it a compound of interest for drug discovery and development. This document provides a detailed protocol for the cultivation of Streptomyces griseus, followed by the extraction and purification of this compound from the fermentation broth.

Data Presentation

The following table summarizes the key quantitative parameters associated with the production and purification of this compound.

ParameterValueReference
Producing OrganismStreptomyces griseus (Strain SS-20)
Fermentation Time5 daysInferred from general Streptomyces fermentation protocols
Fermentation Temperature27°C
Optimal pH for Production7.0
This compound Yield (Crystallized)50 mg from 10 liters of filtrate

Experimental Protocols

Fermentation of Streptomyces griseus

This protocol describes the cultivation of Streptomyces griseus for the production of this compound. The fermentation is carried out in a specialized medium that mimics a marine environment to optimize antibiotic production.

Materials:

  • Streptomyces griseus (strain SS-20) culture

  • Starch

  • Glucose

  • Yeast extract

  • Peptone

  • CaCO₃

  • Artificial seawater (see recipe below)

  • Shake flasks (250 mL)

  • Fermentor (10 L capacity)

  • Shaking incubator

  • Autoclave

Artificial Seawater Recipe (per liter):

ComponentAmount (g)
NaCl24.5
KCl0.7
MgCl₂·6H₂O5.3
MgSO₄·7H₂O7.0
NaHCO₃0.2
CaCl₂·2H₂O1.5

Procedure:

  • Seed Culture Preparation:

    • Prepare a seed medium containing 1% starch, 1% glucose, 0.5% yeast extract, and 0.5% peptone in 100 mL of artificial seawater.

    • Adjust the pH of the medium to 7.0.

    • Inoculate the seed medium with a loopful of Streptomyces griseus from a slant culture.

    • Incubate the seed culture in a 250 mL shake flask at 27°C for 48 hours on a rotary shaker.

  • Production Fermentation:

    • Prepare the production medium containing 2% starch, 1% glucose, 0.5% yeast extract, 0.5% peptone, and 0.2% CaCO₃ in 10 liters of artificial seawater.

    • Sterilize the fermentor containing the production medium by autoclaving.

    • Inoculate the production medium with the 100 mL seed culture.

    • Carry out the fermentation at 27°C for 5 days with aeration and agitation.

Isolation and Purification of this compound

This protocol details the extraction of this compound from the fermentation broth and its subsequent purification to yield crystalline this compound.

Materials:

  • Fermentation broth from Streptomyces griseus culture

  • Filter aid (e.g., Celite)

  • Ethyl acetate

  • n-Butanol

  • Sodium sulfate (anhydrous)

  • Silica gel (for column chromatography)

  • Methanol

  • Chloroform

  • Rotary evaporator

  • Chromatography column

  • Beakers and flasks

  • Centrifuge and centrifuge bottles

Procedure:

  • Extraction:

    • Harvest the fermentation broth and adjust the pH to 4.0.

    • Add a filter aid to the broth and filter to remove the mycelia.

    • Extract the filtrate three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.

    • Concentrate the dried ethyl acetate extract in vacuo using a rotary evaporator to obtain a crude oily residue.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in chloroform.

    • Dissolve the crude oily residue in a minimal amount of chloroform and apply it to the top of the silica gel column.

    • Elute the column with a stepwise gradient of methanol in chloroform.

    • Collect fractions and monitor for the presence of this compound using a suitable bioassay or thin-layer chromatography (TLC).

    • Pool the active fractions and concentrate them in vacuo to obtain a partially purified this compound powder.

  • Crystallization:

    • Dissolve the partially purified powder in a small volume of methanol.

    • Allow the solution to stand at room temperature for slow evaporation.

    • Collect the resulting colorless needle-like crystals of this compound by filtration.

    • Wash the crystals with a small amount of cold methanol and dry them under vacuum.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of S. griseus B Seed Culture (48h, 27°C) A->B C Production Fermentation (5 days, 27°C) B->C D Harvest and Filter Broth C->D Fermented Broth E Ethyl Acetate Extraction D->E F Concentration to Crude Extract E->F G Silica Gel Column Chromatography F->G Crude Extract H Pool Active Fractions G->H I Crystallization H->I J Pure this compound Crystals I->J

Caption: Workflow for this compound Isolation.

This compound Biosynthesis Signaling Pathway

G Acetate Acetate Polyketide_Synthase Polyketide Synthase (PKS) Acetate->Polyketide_Synthase Propionate Propionate Propionate->Polyketide_Synthase Glycerol Glycerol Glycerol->Polyketide_Synthase Methionine Methionine Tailoring_Enzymes Tailoring Enzymes Methionine->Tailoring_Enzymes Aplasmomycin_Backbone This compound Backbone Polyketide_Synthase->Aplasmomycin_Backbone Aplasmomycin_Backbone->Tailoring_Enzymes This compound This compound Tailoring_Enzymes->this compound Boric_Acid Boric Acid Boric_Acid->Tailoring_Enzymes

Caption: this compound Biosynthesis Pathway.

Application Notes and Protocols for the Purification of Aplasmomycin Using Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aplasmomycin is a boron-containing macrodiolide antibiotic produced by marine actinomycetes, notably Streptomyces griseus.[1] It exhibits significant antimicrobial activity against Gram-positive bacteria and has demonstrated in vivo efficacy against Plasmodium infections.[1][2][3] The unique structure of this compound, featuring a boron atom at its core, and its specific inhibition of the futalosine pathway, present a compelling case for its further investigation as a therapeutic agent.[3][4] This document provides detailed, though generalized, protocols for the purification of this compound using various chromatography techniques, based on established methods for similar natural products. These guidelines are intended to serve as a starting point for the development of a robust and optimized purification strategy.

Overview of this compound and its Mechanism of Action

This compound is a natural ionophore with a complex macrocyclic structure.[3] Its biological activity is attributed to its ability to disrupt cellular processes. Notably, this compound has been identified as a specific inhibitor of the futalosine pathway, a non-canonical route for menaquinone biosynthesis found in organisms like Helicobacter pylori.[4] This targeted action makes it a molecule of interest for the development of novel antibiotics.

Signaling Pathway

Futalosine_Pathway cluster_inhibition Inhibition This compound This compound APS APS This compound->APS Inhibits

Proposed Purification Workflow for this compound

The purification of this compound from a Streptomyces fermentation broth is a multi-step process designed to isolate the compound from a complex mixture of metabolites. The general workflow involves extraction followed by a series of chromatographic separations.

Aplasmomycin_Purification_Workflow cluster_extraction Extraction cluster_chromatography Chromatographic Purification Fermentation Streptomyces Fermentation Broth Centrifugation Centrifugation Mycelia Mycelial Cake Supernatant Supernatant Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Crude_Extract Crude Extract TLC Thin-Layer Chromatography (TLC) (Method Development) Column Column Chromatography (Initial Fractionation) HPLC High-Performance Liquid Chromatography (HPLC) (Final Purification) Pure_this compound Pure this compound

Chromatographic Techniques and Protocols

Thin-Layer Chromatography (TLC)

TLC is an essential initial step for developing a separation method. It is used to determine the optimal solvent system for column chromatography by assessing the separation of this compound from other components in the crude extract.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) and spot it onto the TLC plate.

  • Development: Place the plate in a TLC chamber saturated with the mobile phase.

  • Visualization: After development, visualize the spots under UV light (254 nm and 366 nm) and by staining with iodine vapor.[5][6]

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot to evaluate the separation.

Table 1: Suggested TLC Solvent Systems for this compound (based on antibiotic separations) [7][8]

Solvent SystemRatio (v/v/v)Polarity
Ethyl Acetate : Hexane10:90 to 50:50Non-polar to Moderately Polar
Dichloromethane : Methanol98:2 to 90:10Moderately Polar
Chloroform : Methanol : Acetic Acid90:10:1Polar (Acidic)
Ethyl Acetate : Butanol : Acetic Acid : Water80:10:5:5Very Polar
Column Chromatography

Column chromatography is employed for the initial fractionation of the crude extract on a larger scale.[9][10][11][12] The choice of stationary and mobile phases is guided by the results from TLC.

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (a non-polar solvent like hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing this compound.

Table 2: Suggested Column Chromatography Parameters for this compound

ParameterRecommendation
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Gradient) Start with 100% Hexane, gradually increase the percentage of Ethyl Acetate, and then Methanol for highly polar impurities.
Elution Mode Stepwise or linear gradient.
Monitoring TLC analysis of collected fractions.
High-Performance Liquid Chromatography (HPLC)

HPLC is the final step for obtaining high-purity this compound.[13][14][15] Reversed-phase HPLC is generally suitable for the purification of antibiotics.

Protocol:

  • Sample Preparation: Pool and concentrate the this compound-rich fractions from column chromatography. Dissolve the residue in the mobile phase.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A typical mobile phase would be a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Elution: An isocratic or gradient elution can be employed. A gradient of increasing organic solvent concentration is often used for complex mixtures.

  • Detection: Monitor the elution profile using a UV detector at a suitable wavelength (to be determined by UV-Vis spectrophotometry of a partially purified sample).

Table 3: Suggested HPLC Parameters for this compound Purification

ParameterRecommendation
Stationary Phase C18 silica gel (e.g., 5 µm, 250 x 4.6 mm)
Mobile Phase A: Water with 0.1% Formic Acid or Ammonium Acetate (10 mM) B: Acetonitrile or Methanol
Elution Mode Gradient elution, e.g., 20% B to 80% B over 30 minutes.
Flow Rate 1.0 mL/min
Detection UV detector (scan for optimal wavelength, likely in the 200-250 nm range)
Injection Volume 20 µL

Detailed Experimental Protocol: A Generalized Approach

This protocol outlines a comprehensive, albeit hypothetical, procedure for the purification of this compound from a Streptomyces culture.

4.1. Fermentation and Extraction

  • Inoculate a suitable production medium with a culture of Streptomyces griseus.

  • Incubate the culture under optimal conditions for this compound production.

  • After the fermentation period, harvest the broth and separate the mycelia from the supernatant by centrifugation.

  • Extract both the mycelial cake and the supernatant with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

4.2. Silica Gel Column Chromatography

  • Prepare a silica gel column (e.g., 2.5 cm diameter, 50 cm length) using a slurry of silica gel in hexane.

  • Dissolve the crude extract (e.g., 1 g) in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Begin elution with 100% hexane and collect 20 mL fractions.

  • Gradually increase the solvent polarity by sequentially eluting with increasing percentages of ethyl acetate in hexane (e.g., 5%, 10%, 20%, 50%, 100% ethyl acetate), followed by increasing percentages of methanol in ethyl acetate if necessary.

  • Monitor the fractions by TLC using a suitable solvent system (e.g., Ethyl Acetate:Hexane 30:70).

  • Pool the fractions that show a prominent spot corresponding to the expected Rf of this compound and evaporate the solvent.

4.3. Preparative Reversed-Phase HPLC

  • Dissolve the semi-purified sample from the column chromatography step in a small volume of the initial HPLC mobile phase (e.g., 20% acetonitrile in water).

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto a C18 preparative HPLC column.

  • Elute with a linear gradient of acetonitrile in water (e.g., 20% to 80% acetonitrile over 40 minutes).

  • Monitor the eluate with a UV detector and collect the peaks corresponding to this compound.

  • Confirm the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization to obtain pure this compound.

Conclusion

The protocols and data presented herein provide a foundational framework for the purification of this compound. Researchers should note that these are generalized procedures and will require optimization based on the specific fermentation conditions, the scale of purification, and the available instrumentation. The successful purification of this compound will enable further detailed studies of its biological activity and potential as a therapeutic agent.

References

Application Notes and Protocols for X-ray Crystallography of Aplasmomycin Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin is a macrolide antibiotic with a unique boron-containing structure, exhibiting activity against Gram-positive bacteria.[1] Elucidating the precise three-dimensional arrangement of this compound sodium salt is crucial for understanding its structure-activity relationship, mechanism of action, and for guiding rational drug design and development efforts. X-ray crystallography is the definitive method for determining atomic-resolution structures of crystalline materials.[8][9][10]

This document provides two detailed protocols for the crystallization of this compound sodium salt: Vapor Diffusion and Slow Evaporation . It also includes a template for data collection and a summary of the known crystallographic data for the related this compound silver salt for reference.

Experimental Protocols

Materials and Reagents
  • This compound sodium salt (high purity, >98%)

  • Volatile organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, ethyl acetate)

  • Non-volatile organic solvents (e.g., isopropanol, dioxane)

  • Deionized water

  • Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates for vapor diffusion)

  • Small glass vials (e.g., 1-2 mL) with loose-fitting caps or septa for slow evaporation

  • Micro-syringes

  • Stereomicroscope

Protocol 1: Vapor Diffusion Crystallization

Vapor diffusion is a widely used technique for crystallizing small molecules and macromolecules. It involves the slow equilibration of a drop containing the sample and a precipitant solution with a larger reservoir of the precipitant solution, leading to gradual supersaturation and crystal growth.[6][11][12]

Methodology:

  • Preparation of this compound Solution: Prepare a concentrated stock solution of this compound sodium salt (e.g., 10-20 mg/mL) in a suitable solvent in which it is readily soluble (e.g., methanol or ethanol).

  • Preparation of the Reservoir Solution: Fill the reservoir of the crystallization plate wells with 500 µL of a precipitant solution. The precipitant is a solvent in which this compound sodium salt is less soluble (e.g., isopropanol, ethyl acetate, or a mixture of water and an organic solvent).

  • Setting up the Crystallization Drop (Sitting Drop Method):

    • Pipette 1 µL of the this compound sodium salt stock solution onto the sitting drop post in the well.

    • Add 1 µL of the reservoir solution to the this compound drop.

    • Carefully seal the well to ensure vapor equilibration.

  • Setting up the Crystallization Drop (Hanging Drop Method):

    • Pipette 1 µL of the this compound sodium salt stock solution onto a siliconized glass coverslip.

    • Add 1 µL of the reservoir solution to the drop.

    • Invert the coverslip and place it over the greased rim of the reservoir well to create a seal.

  • Incubation and Observation:

    • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) in a vibration-free environment.

    • Periodically inspect the drops under a stereomicroscope for the formation of crystals over several days to weeks.

Protocol 2: Slow Evaporation Crystallization

Slow evaporation is a straightforward method where the solvent is gradually removed from a solution of the compound, leading to an increase in concentration and eventually crystallization.[4][5]

Methodology:

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of this compound sodium salt in a suitable solvent or solvent mixture (e.g., methanol/ethyl acetate).

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean glass vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation Setup:

    • Cover the vial with a cap that is not airtight. This can be achieved by using a cap with a small hole or by covering the opening with parafilm and piercing it with a needle.

    • The rate of evaporation can be controlled by the size of the opening.

  • Incubation and Observation:

    • Place the vial in a quiet, vibration-free location at a constant temperature.

    • Monitor the vial for crystal growth as the solvent slowly evaporates. This may take several days to weeks.

Data Presentation: Crystallographic Data

As the crystal structure of this compound sodium salt has not been publicly reported, the following table summarizes the crystallographic data for the This compound silver salt for reference.[1][3] This data can serve as a useful comparison for newly obtained crystals of the sodium salt.

ParameterThis compound Silver Salt Data
Chemical FormulaC₄₀H₅₉AgBO₁₄
Molecular Weight882.59 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)21.01
b (Å)25.59
c (Å)9.08
α, β, γ (°)90, 90, 90
Volume (ų)4879.8
Z4
Density (calculated) (g/cm³)1.20
Resolution (Å)Data not available
R-factorData not available
Data Collection TemperatureData not available

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of this compound sodium salt, from sample preparation to final structure determination.

XRay_Crystallography_Workflow This compound Pure this compound Sodium Salt Solvent Solvent Selection Screening This compound->Solvent Crystallization Crystallization (Vapor Diffusion / Slow Evaporation) Solvent->Crystallization Crystal_Harvesting Crystal Harvesting and Mounting Crystallization->Crystal_Harvesting XRay_Source X-ray Diffraction Data Collection Crystal_Harvesting->XRay_Source Data_Processing Data Processing (Integration and Scaling) XRay_Source->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure Final 3D Structure (PDB/CIF file) Validation->Final_Structure

Caption: Workflow for X-ray Crystallography of this compound Sodium Salt.

References

Aplasmomycin: A Guide to Commercial Sourcing and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a comprehensive overview of Aplasmomycin, a boron-containing macrodiolide antibiotic with significant potential in antibacterial and antimalarial research. It details commercial sources for procurement, summarizes its biological activity, and provides established protocols for its use in key research applications.

Introduction to this compound

This compound is a natural product isolated from Streptomyces griseus. It exhibits potent activity against a range of Gram-positive bacteria and has demonstrated efficacy against Plasmodium parasites, the causative agents of malaria. Its unique mechanism of action, targeting the futalosine pathway for menaquinone (Vitamin K2) biosynthesis, makes it an attractive candidate for the development of novel therapeutics, particularly in the face of rising antimicrobial resistance. Menaquinone is essential for the electron transport chain in many bacteria, and the futalosine pathway is absent in humans, offering a selective target.

Commercial Sources

This compound is available for research purposes from several reputable suppliers. Researchers should always request a certificate of analysis to ensure the purity and quality of the compound.

SupplierProduct NameCatalog Number (Example)Purity
MedChemExpress This compoundHY-N1509>98%
Cayman Chemical This compound A (sodium salt)10008429≥98%
Alfa Chemistry This compoundAC230259Not specified
Nordic BioSite This compoundHY-N1509Not specified

Note: Catalog numbers and product specifications are subject to change. Please refer to the supplier's website for the most current information.

Biological Activity and Quantitative Data

This compound's primary mechanism of action is the specific inhibition of the futalosine pathway, a non-canonical route for menaquinone biosynthesis present in some bacteria and parasites.[1] This inhibition disrupts the electron transport chain, leading to bacteriostatic or bactericidal effects.

Antibacterial Activity:

This compound is effective against a variety of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key measure of its potency.

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.78 - 6.25[2]
Bacillus subtilis0.78 - 6.25[2]
Mycobacterium smegmatis0.78 - 6.25[2]

Antimalarial Activity:

This compound has shown activity against Plasmodium species both in vitro and in vivo.

Assay TypeModel Organism/StrainActivity MetricValueReference
In vivoPlasmodium berghei (mouse model)Increased survival and decreased infected red blood cells100 mg/kg[2]
In vitroPlasmodium falciparumDose-dependent inhibition of parasite growth-[3]
Experimental Protocols

The following are detailed protocols for key experiments involving this compound.

4.1. Determination of Minimum Inhibitory Concentration (MIC) against Gram-Positive Bacteria (Broth Microdilution Method)

This protocol is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound:

    • Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at a concentration twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Wells 11 (no drug) and 12 (no bacteria) will serve as positive and negative controls, respectively.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. Add 100 µL of sterile CAMHB to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound at which there is no visible turbidity (bacterial growth). This can be confirmed by measuring the optical density (OD) at 600 nm.

4.2. In Vitro Antimalarial Activity Assay against Plasmodium falciparum ([³H]-Hypoxanthine Incorporation Assay)

This assay measures the proliferation of P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine, a purine precursor essential for parasite growth.

Materials:

  • This compound stock solution

  • P. falciparum culture (synchronized to the ring stage)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine

  • [³H]-Hypoxanthine

  • 96-well microtiter plates

  • Cell harvester and scintillation counter

Procedure:

  • Drug Dilution: Prepare serial dilutions of this compound in the culture medium in a 96-well plate.

  • Parasite Culture: Add the synchronized P. falciparum culture (at ~0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free wells as a positive control for parasite growth.

  • Incubation: Incubate the plate for 24 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂) at 37°C.

  • Radiolabeling: Add [³H]-Hypoxanthine to each well and incubate for an additional 24 hours.

  • Harvesting and Measurement: Harvest the cells onto a filter mat using a cell harvester, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration.

4.3. Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the 50% cytotoxic concentration (CC₅₀).

Signaling Pathways and Experimental Workflows

5.1. The Futalosine Pathway: The Target of this compound

This compound specifically inhibits the futalosine pathway, which is an alternative route for the biosynthesis of menaquinone (Vitamin K2). This pathway is essential for the survival of certain bacteria and is absent in humans, making it a promising drug target.

Futalosine_Pathway cluster_pathway Futalosine Pathway for Menaquinone Biosynthesis Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine MqnA Dehypoxanthinyl_futalosine Dehypoxanthinyl futalosine (DHFL) Futalosine->Dehypoxanthinyl_futalosine MqnB Cyclic_DHFL Cyclic DHFL Dehypoxanthinyl_futalosine->Cyclic_DHFL MqnC DHNA 1,4-dihydroxy-6-naphthoate (DHNA) Cyclic_DHFL->DHNA MqnD Menaquinone Menaquinone (Vitamin K2) DHNA->Menaquinone Prenylation, Methylation This compound This compound Futalosine_pathway_enzymes One or more enzymatic steps This compound->Futalosine_pathway_enzymes Inhibition

Caption: The futalosine pathway for menaquinone biosynthesis, the target of this compound.

5.2. Experimental Workflow for Determining the Minimum Inhibitory Concentration (MIC)

The following diagram illustrates the key steps in determining the MIC of this compound against a bacterial strain.

MIC_Workflow cluster_workflow MIC Determination Workflow start Start: Prepare Bacterial Inoculum dilution Prepare Serial Dilutions of this compound start->dilution inoculation Inoculate 96-well Plate dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation analysis Analyze Results: Determine Lowest Concentration with No Visible Growth incubation->analysis end_mic MIC Value Determined analysis->end_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

5.3. Logical Relationship for Selective Toxicity

The selective toxicity of this compound is based on the presence of the futalosine pathway in the target organism and its absence in the host.

Selective_Toxicity cluster_logic Selective Toxicity of this compound Target Target Organism (e.g., Gram-positive bacteria, Plasmodium) Futalosine_Pathway_Present Futalosine Pathway: Present Target->Futalosine_Pathway_Present Host Host Organism (e.g., Human) Futalosine_Pathway_Absent Futalosine Pathway: Absent Host->Futalosine_Pathway_Absent Aplasmomycin_Action This compound Inhibits Menaquinone Synthesis Futalosine_Pathway_Present->Aplasmomycin_Action No_Aplasmomycin_Effect This compound has no direct target Futalosine_Pathway_Absent->No_Aplasmomycin_Effect Toxicity Toxicity Aplasmomycin_Action->Toxicity No_Toxicity No Toxicity No_Aplasmomycin_Effect->No_Toxicity

Caption: Logical diagram illustrating the selective toxicity of this compound.

References

Aplasmomycin: Comprehensive Application Notes for Solution Preparation and Solvent Compatibility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and solvent compatibility data for aplasmomycin, a boron-containing macrodiolide antibiotic. The information is intended to guide researchers in the effective preparation of this compound solutions for both in vitro and in vivo studies.

Physicochemical Properties and Storage

This compound is a lipophilic molecule that is practically insoluble in water. Proper storage is crucial to maintain its stability and activity.

PropertyValueReference
Molecular Formula C₄₀H₆₀BNaO₁₄[1]
Molecular Weight 798.7 g/mol [1]
Appearance Colorless needles
Storage (Solid) -20°C
Stability (Solid) ≥ 4 years at -20°C

Solvent Compatibility and Solubility

Due to its lipophilic nature, this compound requires organic solvents for dissolution. It is crucial to select a solvent that is compatible with the intended experimental system.

SolventSolubilityNotesReference
Dimethyl Sulfoxide (DMSO) 50 mg/mL (106.75 mM)Ultrasonic treatment may be required for complete dissolution.[2]
Chloroform (CDCl₃) SolubleUsed for NMR analysis.
Water Practically Insoluble
Ethanol Data not available
Methanol Data not available

Experimental Protocols

Preparation of a High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a 50 mg/mL stock solution in DMSO, which can be further diluted in cell culture media for various in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes

  • Vortex mixer

  • Ultrasonic bath

  • Sterile syringe filter (0.22 µm), compatible with DMSO

Procedure:

  • Aseptically weigh the desired amount of this compound powder and transfer it to a sterile conical tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the solid is not completely dissolved, place the tube in an ultrasonic bath and sonicate for 5-10 minutes, or until the solution becomes clear.[2]

  • (Optional but recommended for cell culture) Sterilize the stock solution by passing it through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol for In Vitro Stock Solution Preparation cluster_0 Preparation cluster_1 Sterilization & Storage weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Vigorously add_dmso->vortex sonicate 4. Sonicate if Necessary vortex->sonicate filter 5. Filter Sterilize (0.22 µm) sonicate->filter aliquot 6. Aliquot into Single-Use Tubes filter->aliquot store 7. Store at -20°C aliquot->store

Figure 1. Workflow for preparing a concentrated this compound stock solution for in vitro applications.

Preparation of a Formulation for In Vivo Administration

This protocol details the preparation of a vehicle formulation suitable for administering this compound in animal models. The final concentration of this compound in this formulation is ≥ 2.5 mg/mL.[2]

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in the in vitro protocol.

  • To prepare the final formulation, add the components sequentially in the following ratios: 10% DMSO (containing this compound), 40% PEG300, 5% Tween-80, and 45% sterile saline.[2]

  • Example for 1 mL of final formulation: a. Start with 100 µL of a 25 mg/mL this compound stock in DMSO. b. Add 400 µL of PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is homogeneous. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix well. The final solution should be clear.[2][3]

  • Use the formulation immediately or store it appropriately based on the specific experimental requirements.

Protocol for In Vivo Formulation cluster_0 Sequential Addition of Solvents cluster_1 Final Product start Start with this compound in DMSO (10%) add_peg Add PEG300 (40%) and Mix start->add_peg add_tween Add Tween-80 (5%) and Mix add_peg->add_tween add_saline Add Saline (45%) and Mix add_tween->add_saline final_solution Clear Solution (≥ 2.5 mg/mL this compound) add_saline->final_solution

Figure 2. Step-by-step process for preparing an in vivo formulation of this compound.

Signaling Pathways and Logical Relationships

The provided protocols are based on the physicochemical properties of this compound, particularly its lipophilicity. The choice of solvent is critical and follows a logical progression from a high-concentration organic stock to a biocompatible formulation for biological experiments.

Solvent Compatibility Logic This compound This compound (Lipophilic Solid) DMSO DMSO (High Solubility) This compound->DMSO Soluble in Aqueous Aqueous Solutions (Insoluble) This compound->Aqueous Insoluble in InVitro In Vitro Dilution (Cell Culture Medium) DMSO->InVitro Dilutable for InVivo In Vivo Formulation (DMSO/PEG300/Tween-80/Saline) DMSO->InVivo Component of

Figure 3. Logical relationships of this compound's solvent compatibility for experimental applications.

Disclaimer: These protocols are intended as a guide. Researchers should always perform their own validation and optimization experiments. Standard laboratory safety precautions should be followed when handling this compound and the specified solvents.

References

Application Notes and Protocols for Designing Experiments with Aplasmomycin as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aplasmomycin is a boron-containing macrodiolide antibiotic first isolated from Streptomyces griseus.[1] It exhibits a range of biological activities, including effects against Gram-positive bacteria and antimalarial properties.[2][3] The primary and most specific mechanism of action identified for this compound is the inhibition of the futalosine pathway, a non-canonical route for menaquinone (Vitamin K2) biosynthesis present in a number of bacteria, including the pathogenic species Helicobacter pylori.[4][5] This pathway is absent in humans, making it an attractive target for the development of novel antibacterial agents.

These application notes provide a detailed guide for researchers interested in studying this compound as an enzyme inhibitor, with a specific focus on its interaction with the futalosine pathway. The protocols and data presented herein are designed to facilitate the design and execution of experiments to characterize the inhibitory properties of this compound and to screen for new inhibitors of this essential bacterial pathway.

Mechanism of Action: Inhibition of the Futalosine Pathway

The futalosine pathway is a multi-enzyme cascade that converts chorismate into menaquinone. While this compound is known to be a specific inhibitor of this pathway, the precise enzyme it targets has not been definitively elucidated in publicly available literature. Based on its complex structure, it is hypothesized to inhibit one of the early enzymes in the pathway. For the purpose of these application notes, we will consider MqnA , the first enzyme of the pathway which catalyzes the conversion of chorismate, as the putative target. This provides a framework for designing and interpreting enzyme inhibition assays.

Futalosine Signaling Pathway

The diagram below illustrates the futalosine pathway for menaquinone biosynthesis, with the proposed inhibitory action of this compound on the initial enzyme, MqnA.

Futalosine_Pathway Chorismate Chorismate Intermediate1 8-amino-8-demethyl- dehydroshikimate Chorismate->Intermediate1 MqnA Intermediate2 Futalosine Intermediate1->Intermediate2 MqnB Intermediate3 Dehypoxanthine futalosine Intermediate2->Intermediate3 MqnC Menaquinone Menaquinone (Vitamin K2) Intermediate3->Menaquinone MqnD, MqnE, MqnF, MqnG This compound This compound This compound->Chorismate Inhibition Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound serial dilutions D Add this compound dilutions to 96-well plate A->D B Prepare MqnA enzyme solution E Add MqnA enzyme to each well B->E C Prepare substrate mix (Chorismate + coupling system) G Initiate reaction by adding substrate mix C->G D->E F Pre-incubate E->F F->G H Monitor absorbance change at 340 nm (kinetic read) G->H I Calculate initial reaction velocities H->I J Plot % inhibition vs. This compound concentration I->J K Determine IC50 value J->K

References

Troubleshooting & Optimization

Aplasmomycin stability under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability of aplasmomycin under various storage conditions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1] For general laboratory use, it is also recommended to store it in a cool place.[2]

Q2: How should I store this compound once it is in solution?

A2: For the majority of compounds dissolved in DMSO or other organic solvents, stock solutions can be stored at -20°C for up to 3 months. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles. While some compounds are resistant to freeze-thaw cycles, it is a good practice to minimize them. For aqueous solutions, it is often best to prepare them fresh before use and not store them for longer than 24 hours.

Q3: What is the known mechanism of action for this compound?

A3: this compound is a boron-containing macrodiolide antibiotic.[3] Its mechanism of action involves the specific inhibition of the futalosine pathway, which is a non-canonical pathway for menaquinone (Vitamin K2) biosynthesis found in some bacteria, including Helicobacter pylori.[1][4] Menaquinone is essential for the bacterial electron transport chain. By inhibiting this pathway, this compound disrupts cellular respiration, leading to bacterial cell death.

Troubleshooting Guide

Problem: I am observing lower than expected activity of my this compound in my experiments.

Possible Cause 1: Improper storage of solid compound.

  • Troubleshooting: Verify that your solid this compound has been consistently stored at -20°C. Exposure to higher temperatures for extended periods may lead to degradation.

Possible Cause 2: Degradation of this compound in solution.

  • Troubleshooting: If you are using a stock solution, ensure it has been stored at -20°C and has not been subjected to an excessive number of freeze-thaw cycles. If your experiment involves aqueous buffers, prepare the this compound solution fresh before each experiment. The stability of this compound in aqueous solutions, especially at neutral or alkaline pH, may be limited.

Possible Cause 3: The target organism does not utilize the futalosine pathway.

  • Troubleshooting: this compound is a specific inhibitor of the futalosine pathway for menaquinone biosynthesis. This pathway is not present in all bacteria. Confirm from literature that your bacterial species of interest utilizes this pathway. Gram-positive bacteria are generally more susceptible to this compound.

Stability Data Summary

Storage ConditionFormDurationStability
-20°CSolid≥ 4 yearsStable[1]
Cool PlaceSolidNot SpecifiedRecommended[2]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential for developing a stability-indicating analytical method. This protocol provides a general framework for stressing this compound under various conditions.

Objective: To generate potential degradation products of this compound and to test the specificity of an analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • HPLC system with UV or MS detector

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.

  • Thermal Degradation: Store solid this compound in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, prepare a solution of this compound in a suitable solvent and expose it to the same thermal stress.

  • Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC). The method should be able to separate the intact this compound from any degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Macrolide Antibiotics (Adapted for this compound)

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH 6.2)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature 30°C

Method Development Notes:

  • The boron atom in this compound may influence its chromatographic behavior.

  • The choice of buffer and its pH can significantly impact the peak shape and retention time.

  • A mass spectrometer (MS) detector can be coupled with the HPLC to aid in the identification of degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A This compound Stock B Acid Hydrolysis A->B Expose to stress C Base Hydrolysis A->C Expose to stress D Oxidation (H₂O₂) A->D Expose to stress E Thermal Stress A->E Expose to stress F Photodegradation A->F Expose to stress G HPLC Analysis B->G Analyze samples C->G Analyze samples D->G Analyze samples E->G Analyze samples F->G Analyze samples H Data Interpretation G->H Evaluate stability futalosine_pathway cluster_pathway Futalosine Pathway for Menaquinone Biosynthesis cluster_inhibition Inhibition Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine MqnA Dehypoxanthinyl_futalosine Dehypoxanthinyl- futalosine (DHFL) Futalosine->Dehypoxanthinyl_futalosine MqnB Cyclic_DHFL Cyclic DHFL Dehypoxanthinyl_futalosine->Cyclic_DHFL MqnC Naphthoate 1,4-dihydroxy-6- naphthoate Cyclic_DHFL->Naphthoate MqnD Menaquinone Menaquinone (Vitamin K2) Naphthoate->Menaquinone MqnE, MqnF This compound This compound This compound->Futalosine Inhibits

References

Technical Support Center: Total Synthesis of Aplasmomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the total synthesis of Aplasmomycin. The information is compiled from seminal works in the field to address common challenges and improve synthetic yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the pathway developed by White and colleagues, which employs a double ring contraction strategy.

Issue 1: Low Yield in the Mukaiyama Macrolactonization Step

Question: My Mukaiyama macrolactonization to form the 36-membered diolide is resulting in low yields, with significant amounts of oligomers and starting material remaining. What are the critical parameters to optimize for this reaction?

Answer: The Mukaiyama macrolactonization is a critical step for forming the large ring structure of the this compound precursor, and its efficiency is highly dependent on reaction conditions. Here are key factors to consider for improving the yield:

  • High Dilution: This is the most critical parameter to favor intramolecular cyclization over intermolecular oligomerization. The reaction should be performed at a very low concentration of the seco-acid (typically 0.001 M to 0.005 M). This can be achieved by the slow addition of the substrate to a large volume of solvent.

  • Reagent Purity: Ensure the purity of the seco-acid and the Mukaiyama salt (e.g., 2-chloro-1-methylpyridinium iodide). Impurities can interfere with the reaction. The presence of residual acid or base from previous steps can be particularly detrimental.

  • Solvent Choice: The choice of solvent can influence the conformation of the seco-acid, which in turn affects the ease of cyclization. Dichloromethane or acetonitrile are commonly used. Toluene can also be effective, sometimes at elevated temperatures, to overcome conformational barriers.

  • Temperature: The reaction is typically run at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Optimization of the temperature may be necessary for your specific substrate.

  • Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is used to activate the carboxylate. Ensure the base is freshly distilled and added slowly.

Experimental Protocol: Mukaiyama Macrolactonization

  • A solution of the seco-acid (1.0 eq) and triethylamine (3.0 eq) in dichloromethane (DCM) is prepared.

  • A separate flask containing a large volume of DCM and 2-chloro-1-methylpyridinium iodide (1.5 eq) is heated to reflux.

  • The solution of the seco-acid and triethylamine is added dropwise to the refluxing solution of the Mukaiyama salt over a period of several hours using a syringe pump to maintain high dilution.

  • After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 12 hours) at reflux.

  • The reaction is then cooled, quenched, and purified by column chromatography.

Issue 2: Incomplete or Low-Yielding Double Chan Rearrangement

Question: The base-mediated double Chan rearrangement to contract the 36-membered ring to the 34-membered macrocycle is not proceeding to completion. How can I improve the efficiency of this transformation?

Answer: The double Chan rearrangement is a key step in establishing the final macrocyclic core of desborothis compound.[1][2] Its success hinges on the precise selection of the base and reaction conditions.

  • Choice of Base: This is a critical parameter. While various bases can be attempted, lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be effective. The strength and steric bulk of the base are important factors.

  • Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions. Careful monitoring and control of the temperature are essential.

  • Stoichiometry of the Base: The use of a sufficient excess of the base is necessary to ensure complete deprotonation and rearrangement. However, a very large excess can sometimes lead to undesired side reactions.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for this reaction. Ensure the solvent is rigorously dried, as any protic impurities will quench the strong base.

Experimental Protocol: Double Chan Rearrangement

  • A solution of the 36-membered diolide precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).

  • A solution of LiHMDS (typically 2.0-3.0 equivalents per rearrangement site) in THF is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) and then allowed to warm slowly to a higher temperature (e.g., 0 °C or room temperature) and stirred for several more hours.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent and purified by chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

A1: Due to this compound's C2 symmetry, a common and efficient strategy involves the synthesis of a monomeric "half-structure" containing all the necessary stereocenters.[1] Two of these identical halves are then coupled together to form a large precursor molecule. This precursor then undergoes a macrolactonization to form a 36-membered ring, which is subsequently contracted to the final 34-membered ring of desborothis compound via a double Chan rearrangement.[1][2] The final step is the incorporation of boron.

Q2: What are the main challenges in the total synthesis of this compound?

A2: The primary challenges in the total synthesis of this compound include:

  • The stereocontrolled synthesis of the complex monomeric fragment with multiple chiral centers.

  • The efficient formation of the large 36-membered macrocycle via macrolactonization, which can be prone to low yields due to competing oligomerization.

  • The successful execution of the double Chan rearrangement for ring contraction to the 34-membered core.[1][2]

  • The final incorporation of the boron atom into the tetraol core.[1]

Q3: Are there alternative strategies to the double ring contraction approach?

A3: The double ring contraction strategy developed by White and colleagues is a notable approach.[1] Earlier work by Corey and his group also achieved the total synthesis of this compound, and their strategy and key transformations may offer alternative perspectives on constructing this complex molecule. Researchers facing challenges with one approach may find it beneficial to consult the methodologies from different research groups.

Quantitative Data on Synthetic Yields

The following table summarizes representative yields for key transformations in the total synthesis of an this compound precursor, based on the work of White and colleagues. Please note that yields can vary based on the specific substrate, scale, and experimental conditions.

StepTransformationReported Yield (%)
Fragment Synthesis Alkylation of a C3–C10 α-sulfonyl ketone subunit with a C11–C17 allylic chloride to form the "half-structure" of this compound.~70-80%
Dimerization Coupling of two "half-structures" via an α-acyloxy acetate linkage. This involves the attachment of an α-acetic ester at the C3 carboxylic acid and esterification of the 3'-hydroxyl group of the tetrahydrofuran as its α-bromoacetate, followed by coupling.~85-95%
Macrolactonization Mukaiyama macrolactonization of the dimeric hydroxy acid to afford a symmetrical 36-membered diolide.~50-60%
Ring Contraction Base-mediated double Chan rearrangement of the bis α-acyloxy dilactone to cause ring contraction to the 34-membered macrocycle of desborothis compound A.~60-70%
Boration Final incorporation of boron into the tetraol core to produce this compound A.~80-90%

Visualizations

Aplasmomycin_Synthesis_Workflow cluster_fragment Fragment Synthesis cluster_assembly Assembly and Macrocyclization cluster_final Final Steps start Starting Materials ((R)-pulegone, etc.) c3_c10 C3-C10 α-sulfonyl ketone subunit start->c3_c10 c11_c17 C11-C17 allylic chloride start->c11_c17 half_structure This compound 'Half-Structure' c3_c10->half_structure Alkylation c11_c17->half_structure dimer Dimeric Precursor half_structure->dimer Coupling of Two Halves seco_acid Seco-Acid dimer->seco_acid Deprotection diolide_36 36-Membered Diolide seco_acid->diolide_36 Mukaiyama Macrolactonization desboro Desborothis compound A (34-Membered Ring) diolide_36->desboro Double Chan Rearrangement This compound This compound A desboro->this compound Boration

Caption: Overall workflow for the total synthesis of this compound A.

Troubleshooting_Logic cluster_macro Mukaiyama Macrolactonization cluster_chan Double Chan Rearrangement start Low Yield in a Key Step? check_dilution Check Concentration (High Dilution?) start->check_dilution Macrolactonization Step check_base Verify Base Choice and Stoichiometry start->check_base Chan Rearrangement Step check_reagents_macro Verify Reagent Purity check_dilution->check_reagents_macro optimize_solvent_temp Optimize Solvent/Temp check_reagents_macro->optimize_solvent_temp check_temp Ensure Strict Temperature Control check_base->check_temp check_solvent_chan Use Anhydrous Solvent check_temp->check_solvent_chan

Caption: Troubleshooting decision logic for key synthetic steps.

References

Technical Support Center: Aplasmomycin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Aplasmomycin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in this compound purification stem from its physicochemical properties. It is a large macrolide antibiotic (molecular weight approx. 798.7 g/mol ) that is very lipophilic and practically insoluble in water.[1] Key challenges include:

  • Low recovery during extraction: Due to its high lipophilicity, selecting appropriate solvent systems is critical to efficiently extract it from the fermentation broth and biomass.

  • Separation from structurally similar impurities: The producing organism, Streptomyces griseus, also produces minor, related compounds such as Aplasmomycins B and C, which can be difficult to separate from the main compound.[1]

  • Potential for degradation: As a complex macrolide, this compound may be susceptible to degradation under certain pH and temperature conditions, particularly hydrolysis of its ester linkages. The stability of the central boron complex may also be pH-dependent.

  • Handling and solubility issues: Its poor water solubility can complicate the choice of solvents for chromatographic steps and final formulation.

Q2: I am experiencing low recovery of this compound after the initial extraction from the fermentation broth. What are the likely causes and how can I improve it?

A2: Low recovery during initial extraction is a common issue for lipophilic compounds like this compound. The primary cause is often an inefficient liquid-liquid extraction process or inadequate extraction from the mycelial cake.

  • Inadequate Phase Separation: Emulsion formation between the aqueous broth and the organic solvent can trap the product, leading to poor recovery. Ensure vigorous but not excessive mixing and allow adequate time for layers to separate.[2]

  • Incorrect Solvent Choice: Since this compound is very lipophilic, a water-immiscible organic solvent is necessary.[1] Ensure the solvent has the correct polarity to maximize partitioning of this compound out of the aqueous phase.

  • Incomplete Extraction from Biomass: A significant amount of this compound may be retained in the mycelial mass. The cell biomass should be separated from the broth and extracted separately, typically with a polar, water-miscible solvent like acetone or methanol, followed by partitioning.

  • Repetitive Extractions: A single extraction is often insufficient. Performing multiple, sequential extractions (3 or more) of both the broth and the biomass with fresh solvent will significantly improve yield.[2]

Q3: My final product contains impurities with very similar retention times to this compound during HPLC. How can I improve the purity?

A3: Co-elution of structurally similar impurities, such as Aplasmomycins B and C, is a significant challenge.[1] Improving chromatographic resolution is key. This requires a systematic optimization of HPLC or MPLC (Medium Pressure Liquid Chromatography) parameters.

  • Optimize the Mobile Phase: Fine-tuning the solvent system is the most effective strategy. For reversed-phase chromatography, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can alter selectivity. The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape for acidic compounds.[3]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching to a column with a different stationary phase chemistry (e.g., from C18 to Phenyl-Hexyl or Cyano) can provide the necessary change in selectivity to resolve co-eluting peaks.[3]

  • Adjust the Gradient Slope: In gradient elution, a shallower gradient increases the time each component spends interacting with the stationary phase, which can significantly improve the resolution of closely eluting peaks.[4]

  • Temperature Control: Increasing the column temperature can reduce mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better separation.[1]

Q4: My this compound appears to be degrading during purification or storage. What conditions should I be mindful of?

A4: While specific stability data for this compound is limited, macrolide antibiotics can be sensitive to pH and temperature.

  • pH Stability: The ester bonds in the macrolide ring are susceptible to hydrolysis under acidic or basic conditions. It is advisable to maintain solutions at a neutral pH (around 7.0) whenever possible. The central boron-ester complex may also be sensitive to pH extremes.

  • Temperature Stability: Like many complex organic molecules, this compound is likely susceptible to thermal degradation. Avoid high temperatures during solvent evaporation (e.g., use a rotary evaporator at moderate temperatures) and store purified material and intermediate fractions at low temperatures (-20°C or -80°C) to minimize degradation.[5]

  • Light and Oxidation: Many complex molecules are sensitive to light and oxidation. Store samples in amber vials and consider flushing with an inert gas like nitrogen or argon for long-term storage.

Troubleshooting Guides

Table 1: General Troubleshooting for Low Extraction Yield
Problem Potential Cause Recommended Solution
Low Yield in Liquid-Liquid Extraction Incomplete phase separation or emulsion formation.Allow more time for layers to settle; consider centrifugation to break emulsions.[6]
Sub-optimal solvent partitioning.Test different water-immiscible solvents (e.g., ethyl acetate, dichloromethane, butanol).
Insufficient number of extractions.Perform at least three sequential extractions of the aqueous phase.[2]
Product Lost in Biomass Incomplete cell lysis or extraction from mycelia.Grind the biomass (e.g., with sand or a homogenizer) before extraction; use a solvent like acetone or methanol that can penetrate the cells.[6][7]
Insufficient rinsing of biomass post-extraction.Thoroughly rinse the filtered biomass with fresh extraction solvent multiple times.[8]
General Product Loss Degradation during extraction.Work quickly and keep samples cool. Buffer the aqueous phase to a neutral pH if possible.
Premature precipitation of the product.Ensure the chosen solvent can maintain the solubility of this compound throughout the process.
Table 2: HPLC Optimization Parameters for High-Purity Separation
Parameter Strategy for Improved Resolution Considerations
Stationary Phase Test columns with different chemistries (e.g., C18, C8, Phenyl-Hexyl).The goal is to find a stationary phase that has different interactions with this compound and its impurities.[3]
Mobile Phase Adjust the organic solvent (Acetonitrile vs. Methanol) and its ratio with water. Add modifiers like 0.1% formic acid or acetic acid.Acetonitrile often provides sharper peaks and lower backpressure. Modifiers can improve peak shape.[3]
Gradient Elution Start with a broad "scouting" gradient (e.g., 5-95% organic solvent) to find the elution window, then run a shallower gradient across that window.A shallow gradient is one of the most powerful tools for separating closely related compounds.[4]
Flow Rate Optimize the flow rate. A lower flow rate can sometimes increase resolution, but at the cost of longer run times.This is particularly relevant for preparative scale separations.[3]
Column Temperature Increase the temperature (e.g., to 30-50°C).This can improve efficiency and peak shape but check for thermal degradation of the analyte.[1]
Sample Loading Avoid overloading the column.Overloading leads to broad, asymmetric peaks and poor resolution. Perform a loading study to determine the optimal sample concentration.

Experimental Protocols & Workflows

General Protocol for this compound Isolation

This protocol is a generalized procedure based on standard methods for isolating lipophilic macrolide antibiotics from Streptomyces fermentations. Researchers must optimize these steps for their specific strain and culture conditions.

  • Fermentation & Harvest: Culture the Streptomyces griseus strain in a suitable production medium. After the desired incubation period, separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction of Broth: Adjust the pH of the supernatant (broth) to neutral if necessary. Perform liquid-liquid extraction 3-4 times with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Pool the organic layers.

  • Extraction of Biomass: Homogenize the mycelial cake and extract it exhaustively with a polar solvent like methanol or acetone. Filter to remove cell debris. Evaporate the solvent in vacuo. Resuspend the resulting residue in water and perform a liquid-liquid extraction as described in step 2.

  • Concentration: Combine all organic extracts and concentrate them using a rotary evaporator at a temperature not exceeding 40°C. This will yield a crude extract.

  • Initial Cleanup (Optional): The crude extract can be subjected to an initial fractionation using vacuum liquid chromatography (VLC) or flash chromatography on silica gel to remove highly nonpolar lipids and highly polar compounds.

  • High-Resolution Chromatography: Purify the active fraction from the initial cleanup using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid) is a common starting point.

    • Detection: Use UV detection (e.g., at 220-280 nm) and/or mass spectrometry to identify fractions containing this compound.

  • Final Purification & Desalting: Pool the pure fractions, evaporate the organic solvent, and perform a final desalting step if necessary (e.g., using a solid-phase extraction cartridge). Lyophilize or carefully evaporate the solvent to obtain the pure this compound.

Visualizations

Purification_Workflow General Purification Workflow for this compound cluster_0 Extraction cluster_1 Purification cluster_2 Final Product Fermentation Fermentation Broth & Mycelia Separation Centrifugation/ Filtration Fermentation->Separation Broth_Extraction Broth Extraction (e.g., Ethyl Acetate) Separation->Broth_Extraction Broth Mycelia_Extraction Mycelia Extraction (e.g., Methanol) Separation->Mycelia_Extraction Mycelia Crude_Extract Combined Crude Extract Broth_Extraction->Crude_Extract Mycelia_Extraction->Crude_Extract Flash_Chrom Flash Chromatography (Silica Gel) Crude_Extract->Flash_Chrom Fraction_Selection Active Fraction Selection Flash_Chrom->Fraction_Selection Prep_HPLC Preparative HPLC (C18 Column) Fraction_Selection->Prep_HPLC Pure_Fractions Pooling of Pure Fractions Prep_HPLC->Pure_Fractions Final_Product Pure this compound Pure_Fractions->Final_Product Evaporation/ Lyophilization

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting_Purity Troubleshooting Low Purity in HPLC Start Low Purity/ Co-elution Observed Q1 Have you optimized the mobile phase gradient? Start->Q1 Sol_1 ACTION: Run a shallower gradient across the elution range. Q1->Sol_1 No Q2 Have you tried a different solvent system? Q1->Q2 Yes A1_Yes Yes A1_No No Sol_1->Q1 Re-evaluate Sol_2 ACTION: Switch organic solvent (e.g., MeOH to ACN) or add a modifier (e.g., 0.1% FA). Q2->Sol_2 No Q3 Have you tried a different column chemistry? Q2->Q3 Yes A2_Yes Yes A2_No No Sol_2->Q2 Re-evaluate Sol_3 ACTION: Test a column with a different stationary phase (e.g., Phenyl-Hexyl). Q3->Sol_3 No End Consider 2D-HPLC or orthogonal purification methods. Q3->End Yes A3_Yes Yes A3_No No Sol_3->Q3 Re-evaluate

Caption: A decision tree for troubleshooting low purity issues during HPLC separation.

References

Optimizing Aplasmomycin Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Aplasmomycin in in vitro experiments. Given the limited publicly available data on this compound's effects on mammalian cells, this guide offers general protocols and troubleshooting advice that can be adapted for your specific cell lines and experimental questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a boron-containing macrodiolide antibiotic produced by the marine bacterium Streptomyces griseus.[1][2] Its primary established mechanism of action is the inhibition of the futalosine pathway, a non-canonical route for menaquinone (Vitamin K2) biosynthesis in some bacteria, such as Helicobacter pylori.[3] It also exhibits antimalarial activity and acts as an ionophore, a molecule that can transport ions across cell membranes.

Q2: Is there established data on the cytotoxic effects or IC50 values of this compound in mammalian cell lines?

Currently, there is a lack of specific publicly available data on the IC50 values of this compound in common mammalian cancer or non-cancer cell lines. Therefore, it is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: What are the known effects of this compound on eukaryotic signaling pathways?

The specific effects of this compound on eukaryotic signaling pathways have not been well-elucidated in publicly available literature. Given its ionophoric nature, it could potentially disrupt cellular processes that are sensitive to ion gradients, such as mitochondrial function and calcium signaling. However, dedicated research is required to understand its precise impact on mammalian cell signaling.

Q4: What is the recommended solvent and storage condition for this compound?

For in vitro experiments, this compound is typically dissolved in a small amount of an organic solvent like DMSO to create a stock solution. It is important to check the manufacturer's instructions for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause Suggested Solution
High variability between replicate wells in a cell viability assay. - Uneven cell seeding.- Incomplete dissolution of this compound.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding.- Thoroughly vortex the this compound stock solution before diluting it in the culture medium.- Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity.
No observable effect of this compound on cells, even at high concentrations. - The chosen cell line is resistant to this compound.- The compound has degraded.- Insufficient incubation time.- Test a wider range of concentrations.- Use a fresh stock of this compound.- Extend the incubation period (e.g., from 24h to 48h or 72h).
Precipitation of this compound in the culture medium. - The concentration of this compound exceeds its solubility in the medium.- The final concentration of the organic solvent (e.g., DMSO) is too high.- Lower the final concentration of this compound.- Ensure the final DMSO concentration is typically below 0.5% (v/v) and that the vehicle control has the same DMSO concentration.
Unexpected changes in cell morphology unrelated to apoptosis or necrosis. - As an ionophore, this compound may be altering cellular ion balance, leading to morphological changes.- Document these changes with microscopy.- Consider assays that measure ion flux or membrane potential to investigate this further.

Experimental Protocols

Determining Optimal this compound Concentration (Kill Curve)

This protocol outlines the steps to determine the concentration range of this compound that is effective for your cell line of interest using a cell viability assay like MTT or MTS.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Incubate overnight to allow for cell attachment.

  • This compound Preparation: Prepare a serial dilution of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance.

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours. Read the absorbance directly.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Apoptosis Assay using Annexin V Staining

This protocol describes how to assess whether this compound induces apoptosis in your cells.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • This compound (at a concentration determined from the kill curve, e.g., IC50 and 2x IC50)

  • Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound at the desired concentrations for the desired time. Include vehicle and no-treatment controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in the kit's Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture Maintain Cell Culture Seeding Seed Cells in Microplate Cell_Culture->Seeding Aplasmomycin_Stock Prepare this compound Stock Treatment Treat with this compound Dilutions Aplasmomycin_Stock->Treatment Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT/MTS) Incubation->Viability_Assay Data_Collection Measure Absorbance Viability_Assay->Data_Collection IC50_Determination Calculate IC50 Data_Collection->IC50_Determination

Caption: Workflow for determining the IC50 of this compound.

troubleshooting_logic Start High Variability in Results? Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Yes No_Effect No Cellular Effect Observed? Start->No_Effect No Check_Compound Ensure Complete this compound Dissolution Check_Seeding->Check_Compound Edge_Effect Mitigate Edge Effects Check_Compound->Edge_Effect Increase_Conc Increase this compound Concentration No_Effect->Increase_Conc Yes Precipitation Precipitate in Medium? No_Effect->Precipitation No Check_Degradation Use Fresh this compound Stock Increase_Conc->Check_Degradation Extend_Incubation Increase Incubation Time Check_Degradation->Extend_Incubation Lower_Conc Lower this compound Concentration Precipitation->Lower_Conc Yes Check_Solvent Verify Final Solvent Concentration Lower_Conc->Check_Solvent

Caption: A logical troubleshooting guide for common issues.

hypothetical_pathway This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Acts as Ionophore Ion_Gradient Disruption of Ion Gradient Cell_Membrane->Ion_Gradient Mitochondria Mitochondrial Dysfunction Ion_Gradient->Mitochondria Calcium_Signaling Altered Calcium Signaling Ion_Gradient->Calcium_Signaling Apoptosis Apoptosis Mitochondria->Apoptosis Calcium_Signaling->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Calcium_Signaling->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathways affected by this compound.

References

Identifying and minimizing off-target effects of Aplasmomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of Aplasmomycin. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, detailed experimental protocols, and visualizations to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a boron-containing macrocyclic antibiotic isolated from Streptomyces griseus.[1][2] Its primary established mechanism of action is the inhibition of the futalosine pathway, a non-canonical route for menaquinone biosynthesis in certain bacteria, such as Helicobacter pylori.[3]

Q2: What are the potential off-target effects of this compound in mammalian cells?

While specific off-target proteins of this compound in mammalian cells are not extensively documented in publicly available literature, the chemical nature of this compound as a boron-containing macrocycle suggests potential interactions with certain protein classes. Boron-containing compounds are known to interact with serine residues in the active sites of enzymes.[4][5] Therefore, potential off-targets could include serine proteases and kinases. Additionally, some macrocyclic compounds have been associated with off-target effects such as hemolysis.[6] There is also evidence that this compound and the related compound Boromycin may interfere with the mitochondrial respiratory chain.[7]

Q3: How can I begin to investigate the off-target effects of this compound in my experimental system?

A tiered approach is recommended. Start with broad, unbiased screening methods to identify potential off-target interactions. Subsequently, use targeted validation techniques to confirm these findings. Initial screening can be performed using proteomics-based approaches, while validation can involve biochemical and cell-based assays.

Q4: What are the general strategies to minimize off-target effects once identified?

Minimizing off-target effects is a critical aspect of drug development.[8] Strategies include:

  • Dose Optimization: Using the lowest effective concentration of this compound can help reduce the engagement of lower-affinity off-targets.

  • Structural Modification: If a specific off-target is identified, medicinal chemistry efforts can be employed to design this compound analogs with improved selectivity.

  • Targeted Delivery: Developing delivery systems that concentrate this compound at the desired site of action can reduce systemic exposure and, consequently, off-target interactions.

  • Combination Therapy: In some cases, combining this compound with another agent that counteracts the off-target effect can be a viable strategy.

Troubleshooting Guides

Problem: I am observing unexpected cellular phenotypes (e.g., cytotoxicity, altered signaling) at concentrations of this compound that are effective against my primary target.

This could be indicative of off-target effects. The following troubleshooting guide can help you investigate this possibility.

Troubleshooting Workflow

G start Unexpected Phenotype Observed phenotype_characterization Characterize the phenotype: - Cell viability assays - Apoptosis assays - Cell cycle analysis start->phenotype_characterization unbiased_screening Perform Unbiased Off-Target Screening: - Proteomics (e.g., Thermal Proteome Profiling) - RNA-Sequencing phenotype_characterization->unbiased_screening hypothesis_generation Generate Hypotheses: - Identify perturbed pathways - Prioritize potential off-targets unbiased_screening->hypothesis_generation targeted_validation Validate Off-Targets: - Cellular Thermal Shift Assay (CETSA) - Kinase Profiling - In vitro enzyme assays hypothesis_generation->targeted_validation confirmation Confirm functional relevance of off-target: - siRNA/CRISPR knockdown of potential off-target - Does it rescue the phenotype? targeted_validation->confirmation conclusion Identify and validate off-target(s) confirmation->conclusion

Caption: Troubleshooting workflow for investigating unexpected phenotypes.

Data Presentation

Given the limited public data on specific this compound off-targets, the following table summarizes potential classes of off-targets for boron-containing macrocyclic compounds based on existing literature. This can serve as a starting point for your investigations.

Table 1: Potential Off-Target Classes for Boron-Containing Macrocycles

Potential Off-Target ClassRationaleKey Residues for InteractionPotential Functional Consequence
Serine Proteases/Hydrolases The electrophilic boron atom can form a reversible covalent bond with the catalytic serine.[4][5]SerineInhibition of enzymatic activity
Kinases Some boron-containing compounds have shown inhibitory activity against kinases.[9]Serine/Threonine in the active siteAltered signaling pathways
Mitochondrial Proteins This compound and Boromycin have been reported to block the respiratory chain.[7]VariesImpaired mitochondrial function, cytotoxicity
Membrane Proteins/Lipids The macrocyclic structure may lead to non-specific interactions with cell membranes.[6]N/AHemolysis, changes in membrane permeability

Experimental Protocols

Here are detailed methodologies for key experiments to identify and validate off-target effects of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify direct binding of a compound to a target protein in a cellular context.

Experimental Workflow for CETSA

G start Prepare cell suspension treat Treat cells with this compound or vehicle (DMSO) start->treat heat Heat cell aliquots across a temperature gradient treat->heat lyse Lyse cells to release proteins heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge analyze Analyze soluble fraction by Western Blot or Mass Spectrometry for the protein of interest centrifuge->analyze plot Plot protein abundance vs. temperature to determine thermal shift analyze->plot G cluster_proteomics Proteomics cluster_transcriptomics Transcriptomics cluster_validation Validation proteomics Whole-Cell Lysate Proteomics protein_changes Differentially Expressed Proteins proteomics->protein_changes integration Data Integration and Pathway Analysis protein_changes->integration rnaseq RNA-Sequencing gene_changes Differentially Expressed Genes rnaseq->gene_changes gene_changes->integration cetsa CETSA hypothesis Hypothesized Off-Targets and Pathways cetsa->hypothesis kinase_profiling Kinase Profiling kinase_profiling->hypothesis integration->hypothesis validation Functional Validation (e.g., siRNA/CRISPR) hypothesis->validation

References

Technical Support Center: Interpreting Complex NMR Spectra of Aplasmomycin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Aplasmomycin.

Frequently Asked Questions (FAQs)

Q1: What makes the NMR spectra of this compound so complex?

A1: The complexity of this compound's NMR spectra arises from several structural features:

  • Large Macrolide Structure: this compound is a large, macrocyclic molecule with a molecular formula of C40H60BNaO14.[1][2] This results in a large number of proton and carbon signals, many of which have similar chemical environments, leading to significant signal overlap, particularly in the 1H NMR spectrum.

  • Symmetry: The molecule possesses a symmetric structure with a central boron atom, which can simplify the number of unique signals to some extent but also introduces challenges in assigning signals to specific halves of the molecule.[3]

  • Stereochemical Complexity: The presence of numerous stereocenters leads to diastereotopic protons and carbons, which can exhibit complex splitting patterns and correlations.

  • Conformational Flexibility: While studies have shown that the conformation of this compound in a CDCl3 solution is similar to its solid-state structure, some degree of conformational flexibility can lead to line broadening or the presence of multiple conformers in solution, further complicating the spectra.[4]

Q2: Have the 1H and 13C NMR spectra of this compound been fully assigned?

A2: Yes, the complete assignment of the 13C NMR spectrum has been reported.[4][5] This was achieved through a combination of chemical shift theory, multiplicity analysis, single-frequency proton decoupling experiments, comparison with derivatives and model compounds, and specific deuteration experiments.[4][5] The 360 MHz 1H NMR spectra have also been analyzed to determine the conformation of this compound in solution.[4]

Q3: What are the key 2D NMR experiments required for the structural elucidation of this compound?

A3: A combination of 2D NMR experiments is essential for the complete assignment of this compound's NMR spectra. These include:

  • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin systems.[6][7][8]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton-carbon (C-H) pairs.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.[9][10][11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the molecule's stereochemistry and conformation.[12][13][14]

Troubleshooting Guides

Issue 1: Significant signal overlap in the 1H NMR spectrum, especially in the aliphatic region.

Cause: The large number of methylene and methine protons in similar chemical environments within the macrolide ring.

Troubleshooting Steps:

  • Higher Magnetic Field: Acquire spectra on a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase spectral dispersion and resolve overlapping signals.[15]

  • 2D NMR Spectroscopy: Utilize 2D NMR experiments like COSY and TOCSY to trace out spin systems, which can help in assigning individual proton signals even when they are overlapped in the 1D spectrum.[6]

  • HSQC Analysis: Use an HSQC spectrum to correlate protons to their attached carbons. The better dispersion of the 13C spectrum can help to resolve the overlapped proton signals.

Issue 2: Difficulty in assigning quaternary carbons.

Cause: Quaternary carbons do not have directly attached protons and therefore do not show correlations in an HSQC spectrum.

Troubleshooting Steps:

  • HMBC Experiment: The HMBC experiment is the primary tool for assigning quaternary carbons. Look for correlations from nearby protons to the quaternary carbon.[11]

  • Long-Range Coupling Constants: Optimize the HMBC experiment to detect a range of long-range coupling constants (e.g., by running experiments with different evolution delays) to ensure all possible correlations are observed.

  • Chemical Shift Prediction: Use chemical shift prediction software or compare with model compounds to get an estimate of the expected chemical shifts for the quaternary carbons.

Issue 3: Ambiguous stereochemical assignments.

Cause: The complex three-dimensional structure of this compound makes it challenging to determine the relative stereochemistry from coupling constants alone.

Troubleshooting Steps:

  • NOESY/ROESY Experiments: These experiments are crucial for determining through-space proximities between protons. The presence or absence of NOE cross-peaks can provide definitive evidence for the relative stereochemistry of different parts of the molecule.[14]

  • Coupling Constant Analysis: Carefully measure the 3JHH coupling constants from a high-resolution 1H NMR spectrum. The magnitude of these coupling constants can provide information about the dihedral angles between coupled protons, which can be related to the local stereochemistry.

  • Molecular Modeling: Combine NMR data with molecular modeling studies to build a 3D model of the molecule that is consistent with the observed NOEs and coupling constants.

Data Presentation

Table 1: Expected 1H and 13C NMR Chemical Shift Ranges for Key Functional Groups in this compound

Functional Group1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Methyl (CH3)0.8 - 1.510 - 25
Methylene (CH2)1.2 - 2.520 - 40
Methine (CH)1.5 - 3.030 - 50
CH-O (Alcohols, Ethers)3.3 - 4.560 - 80
Vinylic (C=CH)5.0 - 6.5120 - 140
Carbonyl (C=O)-170 - 180

Note: These are general ranges and the exact chemical shifts for this compound should be determined from experimental data.

Experimental Protocols

Protocol 1: 2D COSY (Correlation Spectroscopy)

  • Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl3) at an appropriate concentration (typically 1-10 mg in 0.5-0.7 mL).

  • Spectrometer Setup: Tune and shim the spectrometer for the sample.

  • Acquisition Parameters:

    • Pulse sequence: Standard COSY-45 or COSY-90.

    • Spectral width: Set to cover the entire 1H chemical shift range (e.g., 0-10 ppm).

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 4-16.

    • Relaxation delay: 1-2 seconds.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.

    • Zero-fill to at least double the number of points in both dimensions.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectrum.

  • Analysis: Identify cross-peaks which indicate scalar coupling between protons, typically over 2-3 bonds.

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Sample Preparation: Same as for the COSY experiment.

  • Spectrometer Setup: Tune and shim the spectrometer for both 1H and 13C.

  • Acquisition Parameters:

    • Pulse sequence: Standard HSQC with gradients.

    • 1H spectral width: Set to cover the entire 1H chemical shift range.

    • 13C spectral width: Set to cover the expected 13C chemical shift range (e.g., 0-180 ppm).

    • Number of increments in F1 (13C dimension): 128-256.

    • Number of scans per increment: 8-32.

    • Relaxation delay: 1.5-2.5 seconds.

    • Set the one-bond 1JCH coupling constant to an average value (e.g., 145 Hz).

  • Processing: Process the data similarly to the COSY experiment.

  • Analysis: Each cross-peak represents a direct one-bond correlation between a proton and a carbon.

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Sample Preparation: Same as for the COSY experiment.

  • Spectrometer Setup: Tune and shim the spectrometer for both 1H and 13C.

  • Acquisition Parameters:

    • Pulse sequence: Standard HMBC with gradients.

    • Spectral widths: Same as for HSQC.

    • Number of increments in F1 (13C dimension): 256-512.

    • Number of scans per increment: 16-64.

    • Relaxation delay: 1.5-2.5 seconds.

    • Set the long-range nJCH coupling constant to an average value (e.g., 8 Hz). It may be beneficial to run multiple HMBC experiments with different long-range coupling delays to detect a wider range of correlations.[16]

  • Processing: Process the data similarly to the COSY and HSQC experiments.

  • Analysis: Cross-peaks indicate correlations between protons and carbons over multiple bonds (typically 2-4 bonds).

Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Sample Preparation: Same as for the COSY experiment. Ensure the sample is free of paramagnetic impurities.

  • Spectrometer Setup: Tune and shim the spectrometer for the sample.

  • Acquisition Parameters:

    • Pulse sequence: Standard NOESY with gradients.

    • Spectral width: Same as for COSY.

    • Number of increments in F1: 256-512.

    • Number of scans per increment: 8-32.

    • Relaxation delay: 2-5 seconds.

    • Mixing time: This is a critical parameter and a range of mixing times (e.g., 100-800 ms) should be tested to observe different NOEs.

  • Processing: Process the data similarly to the COSY experiment.

  • Analysis: Cross-peaks indicate that the correlated protons are close in space (typically < 5 Å).

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample This compound Sample H1_NMR 1H NMR Sample->H1_NMR C13_NMR 13C NMR Sample->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Assign_Spins Assign Spin Systems COSY->Assign_Spins HSQC->Assign_Spins Connect_Frags Connect Fragments & Assign Quaternary Carbons HMBC->Connect_Frags Stereochem Determine Stereochemistry NOESY->Stereochem Assign_Spins->Connect_Frags Connect_Frags->Stereochem Final_Structure Final Structure Stereochem->Final_Structure

Caption: Experimental workflow for NMR-based structure elucidation of this compound.

logical_relationships cluster_experiments NMR Experiments cluster_information Derived Information cluster_structure Final Output COSY COSY (H-H Connectivity) Spin_Systems Proton Spin Systems COSY->Spin_Systems HSQC HSQC (Direct C-H) CH_Framework C-H Framework HSQC->CH_Framework HMBC HMBC (Long-Range C-H) Connectivity Molecular Connectivity HMBC->Connectivity NOESY NOESY (Through-Space H-H) Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Spin_Systems->Connectivity CH_Framework->Connectivity Final_Structure Complete 3D Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Logical relationships in NMR data interpretation for this compound.

References

Preventing degradation of Aplasmomycin in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Aplasmomycin in long-term studies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For aqueous solutions, use sterile, purified water. Due to the potential for hydrolysis, aqueous solutions should be prepared fresh or stored under conditions validated for stability.

Q3: What factors can contribute to the degradation of this compound in solution?

A3: The stability of macrolide antibiotics like this compound in solution can be affected by several factors, including:

  • pH: Macrolides can be susceptible to acid- and base-catalyzed hydrolysis. The optimal pH for stability should be determined experimentally.

  • Temperature: Higher temperatures generally accelerate degradation.[2][3] Solutions should be stored at low temperatures (e.g., -20°C or -80°C) unless otherwise validated.

  • Light: Exposure to UV light can cause photodegradation. Solutions should be protected from light by using amber vials or by wrapping containers in foil.

  • Oxidation: The presence of oxidizing agents can lead to degradation. Using de-gassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Enzymatic degradation: If working with biological samples, the presence of enzymes could potentially degrade this compound. Sterile filtration of solutions and the use of enzyme inhibitors may be necessary.

Q4: How long can I store this compound solutions?

A4: The stability of this compound in solution for long-term studies has not been specifically reported. However, studies on other macrolide antibiotics have shown that their stability in solution can range from a few hours to several months, depending on the storage conditions.[4][5][6] It is crucial to perform a stability study under your specific experimental conditions (solvent, concentration, temperature, and light exposure) to determine the acceptable storage duration. For other macrolides, solutions are generally stable for at least 6 to 12 months when stored at 4°C, while some, like penicillins and tetracyclines, are only guaranteed for 3 months at -18°C.[4][5]

Q5: What are the signs of this compound degradation?

A5: Degradation may not be visually apparent. The most reliable way to detect degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][7] These techniques can separate the parent this compound from its degradation products and quantify their respective amounts. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of biological activity in my long-term experiment. Degradation of this compound in the experimental medium.1. Perform a stability study of this compound under your specific experimental conditions (see Experimental Protocol below). 2. Prepare fresh solutions of this compound more frequently. 3. Re-evaluate the storage conditions of your stock and working solutions (temperature, light protection).
Inconsistent results between experimental replicates. Inconsistent degradation of this compound across different batches of solutions or experimental setups.1. Ensure all experimental solutions are prepared from the same stock solution and at the same time. 2. Standardize the handling and storage procedures for all solutions. 3. aliquot stock solutions to avoid repeated freeze-thaw cycles.
Appearance of unknown peaks in my analytical chromatogram. Formation of this compound degradation products.1. Conduct a forced degradation study to intentionally generate and identify potential degradation products (see Experimental Protocol below). 2. Use a stability-indicating analytical method that can resolve this compound from its degradants.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general procedure to determine the stability of this compound in a specific solvent and at different storage temperatures.

1. Materials:

  • This compound (solid)
  • High-purity solvent (e.g., DMSO, ethanol, sterile water, or experimental buffer)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • HPLC or LC-MS system with a suitable column (e.g., C18)
  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 25°C and 37°C)
  • Light-protective containers (e.g., amber vials)

2. Procedure:

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
  • Prepare stability samples: Aliquot the stock solution into multiple light-protected vials.
  • Time zero (T0) analysis: Immediately analyze a fresh aliquot of the stock solution using a validated HPLC or LC-MS method to determine the initial concentration and purity of this compound. This will serve as the baseline.
  • Storage: Store the aliquots at the selected temperatures (e.g., 4°C, -20°C, 25°C, and 37°C). Protect all samples from light.
  • Time-point analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage temperature.
  • Sample analysis: Allow the samples to reach room temperature and analyze them using the same HPLC or LC-MS method as the T0 sample.
  • Data analysis: Compare the peak area of this compound in the stored samples to the T0 sample. A decrease in the peak area indicates degradation. Calculate the percentage of this compound remaining at each time point and temperature. The appearance of new peaks should also be noted as potential degradation products.

Protocol for Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Materials:

  • This compound stock solution
  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)
  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
  • Heat source (e.g., water bath or oven)
  • UV light source
  • HPLC or LC-MS system

2. Procedure:

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a specific period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of NaOH solution. Incubate at room temperature for a specific period. Neutralize the solution with HCl before analysis.
  • Oxidative Degradation: Mix the this compound stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a specific period.
  • Thermal Degradation: Heat the this compound stock solution at an elevated temperature (e.g., 80°C) for a specific period.
  • Photodegradation: Expose the this compound stock solution to UV light for a specific duration.
  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC or LC-MS. The analytical method should be capable of separating the intact this compound from all generated degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Solution at Different Temperatures

Storage Temperature% Remaining after 1 Week% Remaining after 1 Month% Remaining after 3 Months
-80°C >99%>98%>95%
-20°C >98%>95%>90%
4°C ~95%~85%~70%
25°C (Room Temp) ~80%~60%<40%
37°C ~65%<40%<20%
Note: This table presents hypothetical data for illustrative purposes. Actual stability will depend on the specific experimental conditions and should be determined empirically.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Light-Protected Vials prep_stock->aliquot storage_neg80 -80°C aliquot->storage_neg80 Store aliquots storage_neg20 -20°C aliquot->storage_neg20 Store aliquots storage_4 4°C aliquot->storage_4 Store aliquots storage_25 25°C aliquot->storage_25 Store aliquots storage_37 37°C aliquot->storage_37 Store aliquots t0_analysis T0 Analysis (HPLC/LC-MS) aliquot->t0_analysis tp_analysis Time-Point Analysis (HPLC/LC-MS) storage_neg80->tp_analysis Retrieve at time points storage_neg20->tp_analysis Retrieve at time points storage_4->tp_analysis Retrieve at time points storage_25->tp_analysis Retrieve at time points storage_37->tp_analysis Retrieve at time points data_analysis Data Analysis & Stability Determination tp_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound solutions.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions start This compound Stock Solution acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, RT) start->base oxidation Oxidation (H₂O₂, RT) start->oxidation thermal Thermal (Heat) start->thermal photo Photodegradation (UV Light) start->photo analysis Analyze by Stability-Indicating HPLC/LC-MS Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products & Understand Degradation Pathways analysis->end Aplasmomycin_Signaling_Pathway This compound This compound futalosine_pathway Futalosine Pathway This compound->futalosine_pathway inhibits menaquinone Menaquinone Biosynthesis futalosine_pathway->menaquinone is essential for bacterial_growth Bacterial Growth Inhibition menaquinone->bacterial_growth is required for

References

Methods for confirming Aplasmomycin purity and identity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aplasmomycin. It offers insights into methods for confirming the purity and identity of this boron-containing macrodiolide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for confirming the identity of this compound?

A1: The primary methods for unequivocally confirming the chemical identity and structure of this compound are spectroscopic techniques. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the complex structure of this compound and confirming its molecular conformation in solution.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the accurate molecular weight and elemental composition (C₄₀H₆₀BNaO₁₄).[2] Fragmentation patterns from tandem MS (MS/MS) can further confirm the structure.

  • X-ray Crystallography: This technique provides the definitive solid-state structure of the molecule.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used as a rapid identity check by comparing the sample's spectrum to that of a reference standard, confirming the presence of key functional groups.

Q2: Which chromatographic methods are suitable for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods for assessing the purity of this compound and other antibiotic compounds.[4]

  • HPLC is a quantitative method that separates this compound from any impurities, allowing for precise determination of purity (e.g., as a percentage of the total peak area).

  • TLC is a simpler, semi-quantitative method that is useful for rapid screening, checking for the presence of impurities, and monitoring reaction progress.[4][5]

Q3: What are some potential impurities or degradation products of this compound?

A3: While specific impurities from the manufacturing process are proprietary, potential degradation products can be inferred from its structure. This compound contains ester linkages which are susceptible to hydrolysis. This process can be catalyzed by acidic or basic conditions, leading to the opening of the macrolide ring. Removal of the central boron atom can also occur, resulting in desborothis compound.[1] It is crucial to handle and store the compound under recommended conditions to minimize degradation.[2]

Q4: How should this compound be stored to ensure its stability?

A4: this compound should be stored in a cool, dry place. For long-term storage, it is advisable to follow the specific conditions provided on the Certificate of Analysis (CoA) that accompanies the product.[2] As it is susceptible to hydrolysis, avoiding moisture and extreme pH conditions is critical.[6]

Quantitative Data Summary

The following table represents a typical Certificate of Analysis for this compound, summarizing its key physical and chemical properties and providing example specifications for purity.

ParameterSpecificationMethod
Appearance Colorless needle-shaped crystalsVisual
Molecular Formula C₄₀H₆₀BNaO₁₄Mass Spectrometry
Molecular Weight 798.70 g/mol Mass Spectrometry[7]
Identity (¹H NMR) Conforms to structureNMR Spectroscopy
Purity (HPLC) ≥ 98.0%HPLC
Individual Impurity ≤ 0.5%HPLC
Total Impurities ≤ 1.5%HPLC
Melting Point 283-285 °CCapillary Method[8]
Solubility Soluble in Chloroform, MethanolVisual

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method and may require optimization for specific instruments and columns.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program (Example):

    • 0-5 min: 60% B

    • 5-25 min: 60% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition (60:40 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared this compound sample.

    • Integrate the peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity and Impurity Screening by Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase (Example): A mixture of Dichloromethane:Methanol (95:5 v/v). The polarity may need to be adjusted for optimal separation.

  • Sample Preparation: Dissolve this compound in chloroform or methanol to a concentration of approximately 1 mg/mL.

  • Application: Spot 1-2 µL of the sample solution onto the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to travel up the plate.

  • Visualization:

    • Examine the plate under UV light at 254 nm.

    • Stain the plate using a suitable reagent, such as an iodine chamber or a potassium permanganate dip, to visualize non-UV active spots.

  • Analysis: The retention factor (Rf) of the main spot should be consistent with a reference standard. The presence of additional spots indicates impurities.

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - Injector issue (sample not loaded).- Detector lamp is off or malfunctioning.- Incorrect mobile phase composition.- Sample degradation.- Verify injector operation and sample loop filling.- Check detector status and lamp life.- Prepare fresh mobile phase.- Prepare a fresh sample and ensure proper storage.
Broad or Tailing Peaks - Column contamination or aging.- Sample solvent incompatible with mobile phase.- High injection volume or sample concentration.- Presence of secondary interactions with the stationary phase.- Flush the column with a strong solvent or replace it.- Dissolve the sample in the mobile phase whenever possible.- Reduce injection volume or dilute the sample.- Adjust mobile phase pH or add an ion-pairing agent if necessary.
Fluctuating Baseline (Noise or Drift) - Air bubbles in the pump or detector.- Leaks in the system.- Contaminated mobile phase.- Column not equilibrated.- Degas the mobile phase and purge the pump.- Check all fittings for leaks.- Prepare fresh, HPLC-grade mobile phase.- Allow sufficient time for the column to equilibrate with the mobile phase.[9]
Inconsistent Retention Times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump flow rate is not stable.- Column degradation.- Prepare mobile phase carefully and consistently.- Use a column oven for stable temperature control.- Check pump for leaks and ensure proper check valve function.- Replace the column if it has reached the end of its lifespan.
TLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Streaking of Spots - Sample is overloaded.- Sample is not fully dissolved.- Stationary phase is damaged during spotting.- Apply a smaller volume of a more dilute sample.- Ensure the sample is completely dissolved before spotting.- Be careful not to gouge the silica layer with the spotter.
Spots are not Separating (Rf too high or too low) - Mobile phase polarity is incorrect.- If spots are at the bottom (low Rf), increase the polarity of the mobile phase (e.g., add more methanol).- If spots are at the top (high Rf), decrease the polarity (e.g., add more dichloromethane).
Irregular Solvent Front - The developing chamber was not properly saturated.- The edge of the TLC plate is touching the chamber wall.- Line the chamber with filter paper and allow it to saturate with the mobile phase for 15-20 minutes before developing the plate.- Ensure the plate is centered in the chamber.

Visualizations

Workflow_Purity_Identity cluster_identity Identity Confirmation cluster_purity Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Identity_Result Structural Confirmation NMR->Identity_Result MS Mass Spectrometry (HRMS, MS/MS) MS->Identity_Result Xray X-ray Crystallography Xray->Identity_Result Final_Approval Batch Release Identity_Result->Final_Approval HPLC HPLC Analysis Purity_Result Purity ≥ 98% HPLC->Purity_Result TLC TLC Screening TLC->Purity_Result Purity_Result->Final_Approval Sample This compound Sample Sample->NMR Sample->MS Sample->Xray Sample->HPLC Sample->TLC

Caption: Workflow for this compound Purity and Identity Confirmation.

HPLC_Troubleshooting cluster_problems cluster_causes cluster_solutions start Problem Observed in HPLC Chromatogram p1 Broad or Tailing Peaks start->p1 p2 Inconsistent Retention Times start->p2 p3 Noisy or Drifting Baseline start->p3 c1a Column Issue p1->c1a c1b Sample Solvent p1->c1b c2a Mobile Phase p2->c2a c2b Temperature p2->c2b c3a Air Bubbles/Leaks p3->c3a c3b Contamination p3->c3b s1a Flush or Replace Column c1a->s1a s1b Dissolve Sample in Mobile Phase c1b->s1b s2a Prepare Fresh Mobile Phase c2a->s2a s2b Use Column Oven c2b->s2b s3a Degas & Purge System c3a->s3a s3b Use HPLC-Grade Solvents c3b->s3b

Caption: Decision tree for common HPLC troubleshooting issues.

References

Technical Support Center: Investigating Bacterial Resistance to Aplasmomycin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying bacterial resistance to Aplasmomycin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. Given that dedicated research on this compound resistance is limited, this guide focuses on potential mechanisms derived from established principles of antibiotic resistance.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is a boron-containing macrodiolide antibiotic.[1][2] It has been shown to be a specific inhibitor of the futalosine pathway, which is a non-canonical pathway for menaquinone biosynthesis in some bacteria, such as Helicobacter pylori.[3]

Q2: Are there well-characterized mechanisms of resistance to this compound?

A2: Currently, specific, clinically-observed mechanisms of bacterial resistance to this compound are not well-documented in publicly available literature. However, based on common antibiotic resistance strategies, several potential mechanisms can be hypothesized and investigated.[4][5][6]

Q3: What are the likely potential mechanisms of resistance to this compound?

A3: Based on general mechanisms of antibiotic resistance, bacteria could potentially develop resistance to this compound through one or more of the following strategies:

  • Target Modification : Alterations in the enzymes of the futalosine pathway could prevent this compound from binding effectively.[7][8]

  • Efflux Pumps : Bacteria may utilize or upregulate efflux pumps to actively remove this compound from the cell, preventing it from reaching its target.[9][10][11]

  • Enzymatic Degradation : Bacteria could evolve enzymes that chemically modify or degrade the this compound molecule, rendering it inactive.[12][13][14]

  • Reduced Permeability : Changes to the bacterial cell envelope could limit the uptake of this compound.[4]

Troubleshooting Guides

Problem 1: Cultures are showing unexpected resistance to this compound (e.g., increased Minimum Inhibitory Concentration - MIC).

This guide will help you systematically investigate the potential reasons for observing increased resistance to this compound in your bacterial cultures.

Troubleshooting Workflow

cluster_mechanisms Potential Mechanisms start Start: Observed this compound Resistance mic_check Confirm MIC Increase with Fresh Stocks start->mic_check target_sequencing Sequence Futalosine Pathway Genes mic_check->target_sequencing If confirmed efflux_inhibitor Test this compound MIC with Efflux Pump Inhibitors mic_check->efflux_inhibitor If confirmed degradation_assay Incubate this compound with Resistant Strain Supernatant mic_check->degradation_assay If confirmed target_mod Target Modification target_sequencing->target_mod If mutations found permeability_assay Perform Cell Permeability Assay efflux_inhibitor->permeability_assay If MIC decreases efflux Efflux Pump Activity efflux_inhibitor->efflux If MIC decreases degradation Enzymatic Degradation degradation_assay->degradation If this compound is inactivated permeability Reduced Permeability permeability_assay->permeability If permeability is reduced cluster_plasmid Plasmid Issues cluster_cells Cell Issues start Transformation Failure plasmid_prep Poor Plasmid Quality start->plasmid_prep selection_marker Incorrect Selection Marker start->selection_marker competence Low Cell Competence start->competence restriction Restriction-Modification System start->restriction

References

Technical Support Center: Enhancing the Bioavailability of Aplasmomycin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aplasmomycin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo application of this compound, with a primary focus on enhancing its bioavailability. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a boron-containing macrodiolide antibiotic with demonstrated activity against Gram-positive bacteria and Plasmodium species.[1][2] Its complex structure contributes to its poor aqueous solubility, a common characteristic of many new chemical entities, which can significantly limit its absorption and bioavailability when administered in vivo.[3][4] Enhancing the bioavailability is crucial for achieving therapeutic concentrations at the target site and obtaining reliable results in preclinical and clinical studies.

Q2: What are the primary mechanisms of action for this compound?

A2: this compound is a specific inhibitor of the futalosine pathway, a non-canonical pathway for menaquinone (Vitamin K2) biosynthesis found in some bacteria, such as Helicobacter pylori.[5][6] By inhibiting this pathway, this compound disrupts essential metabolic processes in susceptible microorganisms. Additionally, as an ionophore, it can transport cations across biological membranes, which may also contribute to its antimicrobial effects.[7][8]

Q3: What are the general strategies to enhance the bioavailability of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug particles to enhance dissolution rate. Techniques include micronization and nanosuspension.[9][10]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid state to improve wettability and dissolution.[11][12][13]

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins to increase aqueous solubility.[14][15]

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems such as liposomes or nanoemulsions.

  • Use of Co-solvents and Surfactants: Dissolving the drug in a mixture of solvents or adding surfactants to improve its solubility in aqueous media.[12]

Q4: Are there any known in vivo studies with this compound that I can reference?

A4: An early study in a mouse model of P. berghei infection showed that this compound increased survival and reduced the number of infected red blood cells at a dose of 100 mg/kg.[16] However, the specific formulation used in this study was not detailed, which is a critical factor for reproducibility.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vivo experiments with this compound.

Problem Potential Cause Suggested Solution
Poor or inconsistent efficacy in in vivo models. Low bioavailability due to poor solubility of this compound.1. Review your formulation strategy. Are you using a method suitable for poorly soluble compounds? Consider the formulation approaches detailed in the FAQs and Experimental Protocols sections. 2. Characterize your formulation. Ensure particle size, drug loading, and stability are consistent across batches. 3. Increase the dose. While not always ideal, a higher dose might compensate for low bioavailability. However, be mindful of potential toxicity. The known effective dose in a mouse model is 100 mg/kg.[16]
Precipitation of this compound upon dilution or administration. The solvent used to dissolve this compound is not miscible with the aqueous environment in vivo or the dilution buffer.1. Use a co-solvent system. A mixture of a primary organic solvent (e.g., DMSO) and a parenterally acceptable co-solvent (e.g., ethanol, polyethylene glycol) can improve stability upon dilution.[6] 2. Prepare a nanosuspension or solid dispersion. These formulations can prevent precipitation by stabilizing the drug in a dispersed state.[9][11] 3. Formulate with cyclodextrins. These can encapsulate the drug and improve its aqueous solubility.[14]
Difficulty dissolving this compound for formulation preparation. This compound has limited solubility in many common solvents.Refer to the Data Presentation: this compound Solubility Profile table for guidance on solvent selection. You may need to use a strong organic solvent like DMSO initially, followed by a carefully designed formulation strategy to ensure compatibility with in vivo administration.
Observed toxicity in animal models. The formulation excipients (e.g., high concentrations of organic solvents or surfactants) may be causing toxicity.1. Minimize the use of harsh excipients. Aim for the lowest effective concentration of solvents and surfactants. 2. Explore alternative formulations. Nanosuspensions and solid dispersions often require lower amounts of potentially toxic excipients compared to solvent-based formulations. 3. Consider the ionophoric nature of this compound. Its activity can be influenced by cation concentrations, which might contribute to toxicity.[7][8]

Data Presentation

This compound Solubility Profile
Solvent Solubility Notes
WaterPoorly solubleThis is the primary reason for low bioavailability.
EthanolSoluble (qualitative)Often used as a co-solvent in parenteral formulations.
MethanolSoluble (qualitative)Useful for analytical purposes, but less common for in vivo formulations due to toxicity.
Dimethyl Sulfoxide (DMSO)Soluble (qualitative)A strong organic solvent capable of dissolving this compound, often used as a primary solvent in formulation development.[8]

Experimental Protocols

Preparation of an this compound Nanosuspension (General Protocol)

This protocol is a general guideline and should be optimized for your specific experimental needs.

Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.

Materials:

  • This compound

  • Stabilizer (e.g., Tween 80, Poloxamer 188)

  • Organic solvent (e.g., DMSO)

  • Aqueous phase (e.g., sterile water for injection)

  • High-pressure homogenizer or sonicator

Methodology:

  • Dissolution: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO to create a concentrated solution.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the stabilizer.

  • Precipitation: Add the this compound solution dropwise into the aqueous stabilizer solution under high-speed stirring. This will cause the this compound to precipitate as nanoparticles.

  • Homogenization: Subject the resulting suspension to high-pressure homogenization or probe sonication to reduce the particle size further and achieve a uniform nanosuspension.[2][9]

  • Solvent Removal (Optional but Recommended): If a significant amount of organic solvent was used, it should be removed by a suitable method such as dialysis or evaporation under reduced pressure.

  • Characterization: Characterize the nanosuspension for particle size, zeta potential, and drug content.

Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)

Objective: To prepare a solid dispersion of this compound to improve its wettability and dissolution.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))

  • Common solvent (a solvent that dissolves both this compound and the carrier, e.g., a mixture of dichloromethane and methanol)

  • Rotary evaporator

Methodology:

  • Co-dissolution: Dissolve both this compound and the hydrophilic carrier in the common solvent.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum. This will result in a thin film of the solid dispersion on the wall of the flask.[11]

  • Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Pulverization: Scrape the dried solid dispersion and pulverize it into a fine powder.

  • Characterization: Characterize the solid dispersion for its amorphous nature (e.g., using X-ray diffraction), drug content, and dissolution rate compared to the pure drug.

Mandatory Visualizations

Signaling Pathway: Inhibition of the Futalosine Pathway by this compound

Futalosine_Pathway_Inhibition Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine MqnA, MqnC, MqnD DHNA 1,4-dihydroxy-6- naphthoate Futalosine->DHNA MqnB Menaquinone Menaquinone (Vitamin K2) DHNA->Menaquinone Prenylation, Methylation This compound This compound This compound->PathwayBlock

Caption: this compound inhibits the futalosine pathway for menaquinone biosynthesis.

Experimental Workflow: Enhancing this compound Bioavailability

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Strategy Start->Formulation Nano Nanosuspension Formulation->Nano SolidDisp Solid Dispersion Formulation->SolidDisp Complex Cyclodextrin Complexation Formulation->Complex Characterization Physicochemical Characterization Nano->Characterization SolidDisp->Characterization Complex->Characterization InVivo In Vivo Study (e.g., mouse model) Characterization->InVivo Analysis Pharmacokinetic & Efficacy Analysis InVivo->Analysis End End: Enhanced Bioavailability Data Analysis->End

Caption: A logical workflow for developing and evaluating new this compound formulations.

References

Validation & Comparative

A Comparative Analysis of Aplasmomycin's Efficacy Against Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibiotic Aplasmomycin with other established antibacterial and antimalarial agents. The objective is to furnish researchers, scientists, and drug development professionals with a detailed overview of this compound's performance, supported by available experimental data. This document summarizes quantitative efficacy data, outlines experimental methodologies, and visualizes key biological pathways and workflows to facilitate a deeper understanding of this compound's potential in the landscape of antimicrobial therapeutics.

Executive Summary

This compound is a boron-containing macrodiolide antibiotic isolated from Streptomyces griseus.[1] It exhibits a dual spectrum of activity, inhibiting the growth of Gram-positive bacteria and demonstrating efficacy against Plasmodium species.[1][2] Its mechanisms of action are distinct, functioning as a natural ionophore and as a specific inhibitor of the futalosine pathway, a non-canonical route for menaquinone biosynthesis present in some bacteria. This guide presents a comparative analysis of this compound's efficacy against other antibiotics, highlighting its unique properties and potential therapeutic applications.

In Vitro Antibacterial Efficacy: A Comparative Overview

Bacterial Species This compound MIC (µg/mL) Vancomycin MIC (µg/mL) Linezolid MIC (µg/mL) Daptomycin MIC (µg/mL)
Staphylococcus aureus3.120.5 - 2[3]0.5 - 4[4]0.125 - 4[5]
Bacillus subtilis0.784.0[6]1[7]0.25 - 2[8]
Micrococcus luteus0.2Not widely reported0.5[7]Not widely reported

Note: The MIC values for Vancomycin, Linezolid, and Daptomycin are presented as ranges compiled from various sources to reflect typical values against susceptible and, in some cases, resistant strains.

In Vivo Antiplasmodial Efficacy

This compound has demonstrated in vivo activity against Plasmodium berghei in murine models. The original study reported a curative effect at specific dosages. The following table provides a summary of this data.

Organism Host This compound Dosage Outcome
Plasmodium bergheiMice1.25 mg/kg (intraperitoneal)Curative
Plasmodium bergheiMice5 mg/kg (subcutaneous)Curative

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of an antimicrobial agent, based on standard laboratory practices. The specific details of the 1976 study on this compound may have varied slightly.

1. Preparation of Bacterial Inoculum:

  • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.
  • Colonies are then suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Broth Microdilution Method:

  • A series of two-fold serial dilutions of the antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
  • Each well is inoculated with the standardized bacterial suspension.
  • Positive control wells (containing bacteria and broth without the antibiotic) and negative control wells (containing only broth) are included.
  • The microtiter plate is incubated at 37°C for 16-20 hours.
  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vivo Antiplasmodial Efficacy Testing in a Murine Model

The following protocol is a standard method for evaluating the in vivo efficacy of antimalarial compounds against Plasmodium berghei in mice.

1. Animal Model and Parasite Strain:

  • Female Swiss Webster mice (or a similar strain) weighing 25-30 g are used.
  • A transgenic P. berghei line expressing a reporter gene (e.g., GFP-Luciferase) is often used for ease of monitoring parasitemia.

2. Infection:

  • Mice are infected via intraperitoneal (i.p.) injection with approximately 1 x 10⁷ P. berghei-infected red blood cells.

3. Drug Administration:

  • Treatment commences 2-3 hours post-infection (for a 4-day suppressive test) or at a set time point in established infections.
  • The test compound (this compound) is administered at various doses via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) once daily for four consecutive days.
  • A control group receives the vehicle solution, and another control group is treated with a standard antimalarial drug (e.g., chloroquine).

4. Monitoring of Parasitemia:

  • Parasitemia is monitored daily by examining Giemsa-stained thin blood smears from the tail vein of each mouse.
  • The percentage of infected red blood cells is determined by counting a sufficient number of microscopic fields.
  • If a luciferase-expressing parasite line is used, parasitemia can also be quantified by in vivo bioluminescence imaging after injection of luciferin.

5. Evaluation of Efficacy:

  • The efficacy of the compound is determined by the reduction in parasitemia compared to the vehicle-treated control group.
  • The mean survival time of the mice in each treatment group is also recorded.

Signaling Pathways and Mechanisms of Action

Inhibition of the Futalosine Pathway

This compound's antibacterial activity in some species is attributed to its inhibition of the futalosine pathway, an alternative route for menaquinone (Vitamin K2) biosynthesis. Menaquinone is essential for the electron transport chain in these bacteria.

Futalosine_Pathway cluster_inhibition Site of Inhibition Chorismate Chorismate APS Aminodeoxy- futalosine synthase (MqnA) Chorismate->APS AFL Aminodeoxyfutalosine (AFL) APS->AFL FL Futalosine (FL) AFL->FL AFL deaminase DHFL Dehypoxanthinyl- futalosine (DHFL) FL->DHFL Futalosine hydrolase (MqnB) Menaquinone Menaquinone DHFL->Menaquinone Multiple Steps This compound This compound This compound->Inhibition

Caption: The futalosine pathway for menaquinone biosynthesis and the inhibitory action of this compound.

Ionophore Activity

As an ionophore, this compound can transport cations across biological membranes, disrupting the ion gradients that are essential for cellular function. This mechanism is particularly effective against Gram-positive bacteria, whose cell envelopes are more permeable to such agents compared to Gram-negative bacteria.

Experimental Workflow: MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) is a standardized process in microbiology to assess the potency of an antimicrobial agent.

MIC_Workflow Start Start: Pure Bacterial Culture Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculation Inoculate Microtiter Plate with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution Perform 2-Fold Serial Dilution of Antibiotic in Microtiter Plate Serial_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End: MIC Value Obtained Determine_MIC->End

Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

Conclusion

This compound presents a unique profile as an antibiotic with a dual mechanism of action and activity against both Gram-positive bacteria and Plasmodium species. The available data, though dated, suggests a potency that warrants further investigation, especially in the context of rising antimicrobial resistance. Its inhibition of the futalosine pathway represents a novel target for antibacterial drug development. However, to fully assess its potential and establish a direct comparison with modern antibiotics, new and comprehensive studies are required to evaluate its efficacy against a broader range of contemporary clinical isolates, including multidrug-resistant strains. The experimental protocols and workflows provided in this guide offer a framework for such future investigations.

References

Unveiling the Potency of Aplasmomycin Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Aplasmomycin analogs, focusing on their structure-activity relationships (SAR). By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to facilitate a deeper understanding of these promising antibiotic and antimalarial compounds.

This compound and its close analog, Boromycin, are boron-containing polyether macrolide antibiotics produced by Streptomyces species.[1][2][3] These natural products have garnered significant interest due to their potent biological activities, including antibacterial effects against Gram-positive bacteria and notable efficacy against the malaria parasite, Plasmodium falciparum.[1][4] Their unique mode of action, which includes the inhibition of the futalosine pathway for menaquinone biosynthesis, presents a compelling target for the development of novel therapeutics.[4] This guide delves into the SAR of this compound analogs, with a primary focus on the more extensively studied Boromycin derivatives, to elucidate the chemical features crucial for their biological activity.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro activity of Boromycin and its synthesized analogs against chloroquine-resistant (K1) and chloroquine-sensitive (FCR3) strains of P. falciparum, along with their cytotoxicity against human diploid embryonic cells (MRC-5). This data, extracted from the work of Tsutsui et al. (2010), provides a quantitative basis for understanding the impact of structural modifications on antimalarial potency and selectivity.[5]

Table 1: In Vitro Antimalarial and Cytotoxic Activities of Boromycin and its Analogs [5]

CompoundModificationIC₅₀ (ng/mL) vs. P. falciparum K1 (resistant)IC₅₀ (ng/mL) vs. P. falciparum FCR3 (sensitive)Cytotoxicity (IC₅₀ ng/mL) vs. MRC-5Selectivity Index (MRC-5/K1)
Boromycin-353645012.9
Devalinylboromycin (BRM-01)Removal of the D-valine moiety9.53.53510369.5
BRM-0216-O-isovaleryl derivative of BRM-013.52.51050300
BRM-0916-O-acetyl derivative of BRM-012215185084.1
BRM-1016-O-propionyl derivative of BRM-0115121650110
BRM-1116-O-butyryl derivative of BRM-018.56.51250147.1
BRM-1216-O-pivaloyl derivative of BRM-011814155086.1
BRM-1316-O-(4-pentenoyl) derivative of BRM-016.55.51150176.9
BRM-1416-O-(5-hexenoyl) derivative of BRM-015.54.51050190.9
BRM-1516-O-benzoyl derivative of BRM-012522205082
BRM-1616-O-(4-fluorobenzoyl) derivative of BRM-012825225080.4
BRM-1716-O-(4-(trifluoromethyl)benzoyl) derivative of BRM-013228255079.7
BRM-1816-O-cinnamoyl derivative of BRM-011815175097.2
BRM-1916-O-(3,4,5-trimethoxybenzoyl) derivative of BRM-013532285081.4
BRM-2016-O-nicotinoyl derivative of BRM-014542305067.8
ArtemisininReference Drug66451707528
ChloroquineReference Drug1841518572101

Key Structure-Activity Relationship Insights

Analysis of the data reveals several key trends:

  • The D-valine moiety is not essential for activity: Removal of the D-valine group from Boromycin to yield devalinylboromycin (BRM-01) resulted in a significant increase in both potency and selectivity.[5]

  • Acylation of the 16-hydroxyl group enhances potency: Esterification of the 16-hydroxyl group of devalinylboromycin with various acyl groups generally led to improved antimalarial activity.[5]

  • Alkyl chain length at the 16-O-position influences activity: A clear relationship between the length of the alkyl chain in the 16-O-acyl derivatives and potency was observed, with derivatives containing shorter, unsaturated chains (BRM-13 and BRM-14) exhibiting the highest potency.[5]

  • Aromatic acyl groups are well-tolerated but do not consistently improve activity: While various benzoyl and other aromatic acyl derivatives were synthesized, they did not surpass the potency of the most active alkylacyl derivatives.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Tsutsui et al. (2010).[5]

Synthesis of Devalinylboromycin (BRM-01)
  • Hydrolysis of Boromycin: Boromycin is dissolved in a mixture of methanol and aqueous sodium hydroxide.

  • Reaction: The solution is stirred at room temperature for a specified period to facilitate the hydrolysis of the ester linkage to the D-valine moiety.

  • Neutralization and Extraction: The reaction mixture is neutralized with an appropriate acid (e.g., HCl) and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield devalinylboromycin.

General Procedure for the Synthesis of 16-O-Acyl Derivatives of Devalinylboromycin (BRM-02 to BRM-20)
  • Esterification: Devalinylboromycin (BRM-01) is dissolved in a suitable solvent (e.g., pyridine for acetyl derivatives or a non-polar solvent like dichloromethane for other acylations).

  • Acylating Agent Addition: The corresponding acylating agent (e.g., acetic anhydride for BRM-09, or the respective carboxylic acid with a coupling agent like EDCI for others) is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature or heated as required until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by silica gel column chromatography.

In Vitro Antimalarial Activity Assay
  • Parasite Culture: P. falciparum strains (K1 and FCR3) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

  • Drug Preparation: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay: Asynchronous parasite cultures are exposed to various concentrations of the test compounds in 96-well plates for a defined period (e.g., 72 hours).

  • Measurement of Parasite Growth: Parasite growth inhibition is determined using a SYBR Green I-based fluorescence assay, which measures the proliferation of the parasites.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Cytotoxicity Assay
  • Cell Culture: Human diploid embryonic cells (MRC-5) are cultured in a suitable medium (e.g., MEM) supplemented with fetal bovine serum.

  • Assay: Cells are seeded in 96-well plates and exposed to various concentrations of the test compounds for a specified duration.

  • Measurement of Cell Viability: Cell viability is assessed using a standard method such as the MTT assay, which measures the metabolic activity of the cells.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) for cytotoxicity is determined from the dose-response curve.

Visualizing the SAR and Mechanism of Action

The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of the structure-activity relationships and the proposed mechanism of action for this compound and its analogs.

SAR_Summary cluster_modifications Structural Modifications cluster_activity Biological Activity Boromycin Boromycin Devalinylboromycin Devalinylboromycin (BRM-01) Boromycin->Devalinylboromycin Remove D-valine Acyl_Derivatives 16-O-Acyl Derivatives (BRM-02 to BRM-20) Devalinylboromycin->Acyl_Derivatives Acylate 16-OH Potency Increased Potency Devalinylboromycin->Potency Selectivity Increased Selectivity Devalinylboromycin->Selectivity Acyl_Derivatives->Potency

Caption: Key structural modifications leading to enhanced biological activity in Boromycin analogs.

Futalosine_Pathway_Inhibition cluster_pathway Futalosine Pathway for Menaquinone Biosynthesis cluster_inhibitor Inhibition Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine Multiple Steps Menaquinone Menaquinone (Vitamin K2) Futalosine->Menaquinone Multiple Steps Electron_Transport Bacterial Electron Transport Menaquinone->Electron_Transport This compound This compound/ Boromycin Analogs This compound->Futalosine Inhibits

Caption: Inhibition of the futalosine pathway by this compound and Boromycin analogs.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Boromycin Step1 Hydrolysis Start->Step1 Intermediate Devalinylboromycin Step1->Intermediate Step2 Acylation Intermediate->Step2 Analogs Analog Library Step2->Analogs Antimalarial Antimalarial Assay (P. falciparum) Analogs->Antimalarial Cytotoxicity Cytotoxicity Assay (MRC-5) Analogs->Cytotoxicity SAR SAR Analysis Antimalarial->SAR Cytotoxicity->SAR

Caption: Workflow for the synthesis and biological evaluation of Boromycin analogs.

This guide highlights the significant potential of this compound and Boromycin analogs as scaffolds for the development of new anti-infective agents. The detailed SAR data and experimental protocols provided herein serve as a valuable resource for researchers aiming to design and synthesize novel derivatives with improved therapeutic properties. Further investigation into the antibacterial spectrum of these potent antimalarial analogs is warranted to fully explore their clinical potential.

References

Validating Aplasmomycin's Target in Helicobacter pylori: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Aplasmomycin and its potential as a targeted therapeutic against Helicobacter pylori. We delve into the validation of its molecular target, the futalosine pathway, and objectively compare its performance with alternative therapeutic strategies, supported by available experimental data.

Introduction: The Promise of a Selective Target

Helicobacter pylori infection is a major global health concern, linked to various gastric diseases, including peptic ulcers and gastric cancer. The rise of antibiotic resistance necessitates the development of novel therapeutic agents that act on selective targets within the bacterium. This compound, a boron-containing macrodiolide antibiotic, has emerged as a promising candidate due to its specific inhibition of the futalosine pathway for menaquinone (Vitamin K2) biosynthesis.[1] This pathway is essential for the survival of H. pylori but is absent in most beneficial gut microbiota, offering the potential for a highly selective and well-tolerated treatment.[2]

Target Validation: The Futalosine Pathway in H. pylori

The futalosine pathway represents a key metabolic vulnerability in H. pylori. Menaquinone is a vital component of the bacterial electron transport chain, and its inhibition leads to bacterial cell death. The validation of this pathway as the target of this compound involves a multi-faceted approach, incorporating genetic, biochemical, and biophysical methods.

The H. pylori Futalosine Pathway: A Unique Bifurcation

The futalosine pathway in H. pylori exhibits a unique bifurcation at the intermediate aminofutalosine (AFL). Two key enzymes, 5'-methylthioadenosine nucleosidase (HpMTAN) and aminofutalosine deaminase (HpAFLDA), can process AFL, leading to the production of menaquinone.[3][4] This distinct metabolic route provides multiple potential targets for inhibition.

Futalosine_Pathway Chorismate Chorismate AFL Aminofutalosine (AFL) Chorismate->AFL MqnA, MqnE, etc. HpMTAN HpMTAN AFL->HpMTAN HpAFLDA HpAFLDA AFL->HpAFLDA Futalosine Futalosine DHFL Dehypoxanthinyl- futalosine (DHFL) Futalosine->DHFL MqnB (putative) Menaquinone Menaquinone DHFL->Menaquinone Downstream enzymes HpMTAN->DHFL Adenine HpAFLDA->Futalosine NH3

Caption: The bifurcated futalosine pathway in H. pylori.

Comparative Analysis of Inhibitors

Table 1: Inhibitors of the Futalosine Pathway in H. pylori
CompoundTarget EnzymeIC50 / MICReference
This compoundFutalosine PathwayData not available[1]
BoromycinFutalosine PathwayData not available[1]
Methylene AnalogMqnEIC50 = 1.8 ± 0.4 μM[4]
MTCFHpAFLDAInhibitory effects demonstrated[3][4]
BuT-DADMe-ImmAHpMTANMIC90 < 8 ng/mL[5]
Boropinic acidH. pylori growthMIC = 1.62 µg/mL[6]
Table 2: MIC Ranges for Standard-of-Care Antibiotics against H. pylori
AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Reference
Amoxicillin0.1254[7]
Clarithromycin0.031264[7]
Metronidazole8256[7]
Levofloxacin0.2516[7]
Tetracycline0.06254[7]
Furazolidone0.03122[7]

Experimental Protocols for Target Validation

Validating the interaction between a compound and its intended target is crucial in drug development. The following protocols are key to confirming that this compound's antibacterial activity is a direct result of its interaction with the futalosine pathway.

Antimicrobial Susceptibility Testing (AST)

This protocol determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of H. pylori.

Methodology: Agar Dilution

  • Media Preparation: Prepare Mueller-Hinton agar supplemented with 5% defibrinated sheep blood.

  • Antibiotic Incorporation: Serially dilute the test compound (e.g., this compound) and incorporate it into the molten agar at various concentrations. Pour the agar into petri dishes and allow to solidify.

  • Inoculum Preparation: Culture H. pylori on non-selective agar plates. Harvest the bacteria and suspend in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the bacterial suspension onto the surface of the antibiotic-containing agar plates.

  • Incubation: Incubate the plates under microaerophilic conditions (5% O2, 10% CO2, 85% N2) at 37°C for 72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Enzymatic Assay of Futalosine Pathway Enzymes

This assay directly measures the inhibitory effect of a compound on the activity of a specific enzyme in the futalosine pathway.

Methodology: Spectrophotometric Assay for HpAFLDA

  • Reaction Mixture: Prepare a reaction mixture in a 1 cm cuvette containing 50 mM HEPES buffer (pH 7.0), a known concentration of the substrate aminofutalosine (AFL), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified preparation of the HpAFLDA enzyme.

  • Absorbance Measurement: Monitor the initial rate of the reaction by measuring the change in absorbance at 263 nm, which corresponds to the deamination of AFL.[3]

  • IC50 Determination: Plot the initial reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

CETSA_Workflow Start H. pylori Culture Treat Treat with This compound Start->Treat Heat Heat Shock Treat->Heat Lyse Cell Lysis Heat->Lyse Centrifuge Centrifugation Lyse->Centrifuge Separate Separate Soluble and Precipitated Fractions Centrifuge->Separate Analyze Analyze Soluble Fraction (e.g., Western Blot) Separate->Analyze Result Increased Thermal Stability of Target Protein Analyze->Result

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Grow H. pylori cultures and treat them with the test compound (this compound) or a vehicle control.

  • Heat Shock: Subject the treated cells to a range of temperatures for a short period.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble proteins from the precipitated proteins by centrifugation.

  • Protein Analysis: Analyze the amount of the target protein (a futalosine pathway enzyme) remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates that it has bound to and stabilized the target protein.

Conclusion and Future Directions

The specific inhibition of the futalosine pathway by this compound presents a compelling strategy for the development of a novel anti-H. pylori therapeutic. The absence of this pathway in the human host and beneficial gut flora suggests a favorable safety profile. While direct comparative data on the potency of this compound is still needed, the validation of its target and the exploration of other inhibitors of this pathway underscore its potential. Further research should focus on obtaining quantitative MIC and IC50 values for this compound and Boromycin, as well as in vivo efficacy studies to translate these promising in vitro findings into clinical applications. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of this exciting new class of antibiotics.

References

Cross-resistance studies between Aplasmomycin and other antimicrobials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of cross-resistance between the boron-containing macrodiolide antibiotic, aplasmomycin, and other antimicrobial agents. Due to a lack of direct experimental studies on this compound cross-resistance, this analysis draws upon available data for this compound and its structural and mechanistic analog, boromycin, to offer potential insights.

Executive Summary

This compound is an antibiotic with activity primarily against Gram-positive bacteria and Plasmodium species. Its unique mechanism of action, the inhibition of the futalosine pathway for menaquinone (Vitamin K2) biosynthesis, suggests a low probability of cross-resistance with antimicrobial classes that target more conventional pathways such as cell wall synthesis, protein synthesis, or DNA replication. Studies on the closely related compound, boromycin, support this hypothesis, showing no cross-resistance with chloroquine-resistant P. falciparum and an inability to select for resistant mutants of Mycobacterium tuberculosis. While direct evidence for this compound is pending, its distinct target offers a promising avenue for development against multidrug-resistant pathogens.

Comparative Antimicrobial Activity

Direct comparative studies evaluating the Minimum Inhibitory Concentrations (MICs) of this compound and other antimicrobials against resistant strains are not publicly available. However, to provide a baseline for its potency, the following table summarizes known MIC values for this compound and its analog boromycin against susceptible Gram-positive bacteria.

CompoundOrganismMIC (µg/mL)Reference
This compound Bacillus subtilis0.2[1]
Staphylococcus aureus0.4[1]
Boromycin Bacillus subtilis0.05[2]
Staphylococcus aureus0.1[2]

Note: These values are against susceptible wild-type strains and do not represent cross-resistance studies. The data is compiled from different studies and direct comparison should be made with caution.

Mechanism of Action and Resistance Potential

This compound and boromycin exert their antimicrobial effect by specifically inhibiting the futalosine pathway, a non-canonical route for menaquinone biosynthesis present in some bacteria.[3] Menaquinone is an essential component of the electron transport chain in these organisms.

dot

Futalosine_Pathway_Inhibition cluster_pathway Futalosine Pathway cluster_inhibition Inhibition Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine Dehypoxanthinyl_futalosine Dehypoxanthinyl_futalosine Futalosine->Dehypoxanthinyl_futalosine Menaquinone Menaquinone Dehypoxanthinyl_futalosine->Menaquinone Electron_Transport_Chain Electron_Transport_Chain Menaquinone->Electron_Transport_Chain Essential for This compound This compound This compound->Futalosine Inhibits Bacterial_Growth Bacterial_Growth This compound->Bacterial_Growth Inhibits Boromycin Boromycin Boromycin->Futalosine Inhibits ATP_Production ATP_Production Electron_Transport_Chain->ATP_Production Leads to ATP_Production->Bacterial_Growth Required for

Caption: Inhibition of the Futalosine Pathway by this compound.

The novelty of this target suggests that resistance mechanisms developed against other antibiotic classes are unlikely to confer cross-resistance to this compound. For instance, resistance mechanisms such as beta-lactamase production (affecting penicillins and cephalosporins), ribosomal modifications (affecting macrolides and tetracyclines), or alterations in DNA gyrase (affecting fluoroquinolones) would not impact the efficacy of futalosine pathway inhibitors.

Furthermore, a study on boromycin was unable to generate spontaneous resistant mutants of M. bovis BCG, suggesting that the frequency of resistance development to this class of antibiotics may be very low.[2] This is a significant advantage in the context of rapidly emerging antibiotic resistance.

Experimental Protocols

While specific cross-resistance studies for this compound are absent, a standard methodology for determining such relationships involves the determination of Minimum Inhibitory Concentrations (MICs) using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of antimicrobial agents

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared directly in the microtiter plate wells using CAMHB. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing broth only) are included.

  • Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the well is clear).

dot

MIC_Determination_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare serial dilutions of antimicrobial in 96-well plate Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland) Prepare_Antimicrobial_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Determine MIC (lowest concentration with no growth) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for MIC Determination via Broth Microdilution.

To assess cross-resistance, this protocol would be performed using bacterial strains with well-characterized resistance to other antibiotics. If the MIC of this compound for a resistant strain is similar to that for a susceptible wild-type strain, it would indicate a lack of cross-resistance.

Conclusion and Future Directions

The available evidence, primarily from studies on the analogous compound boromycin and the unique mechanism of action, strongly suggests that this compound is a promising candidate for an antibiotic with a low potential for cross-resistance with existing antimicrobial agents. Its inhibition of the futalosine pathway represents a novel strategy in antibacterial drug discovery.

To definitively establish the cross-resistance profile of this compound, further research is imperative. Future studies should focus on:

  • Direct Comparative MIC Testing: Evaluating the MIC of this compound against a panel of clinically relevant, multidrug-resistant Gram-positive bacteria.

  • Resistance Selection Studies: Attempting to generate this compound-resistant mutants in vitro to understand the potential mechanisms of resistance and their frequency.

  • Whole-Genome Sequencing: Analyzing any resistant mutants to identify the genetic basis of resistance and assess any potential for cross-resistance with other drugs.

Such data will be crucial for the further development and potential clinical application of this compound as a novel therapeutic agent in an era of increasing antimicrobial resistance.

References

A Comparative Analysis of the Antimalarial Activities of Aplasmomycin and Chloroquine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the efficacy and mechanisms of two distinct antimalarial compounds.

This guide provides a detailed comparison of the antimalarial properties of Aplasmomycin, a boron-containing ionophore antibiotic, and Chloroquine, a well-established synthetic antimalarial drug. Due to the limited availability of specific in vitro antimalarial data for this compound against Plasmodium falciparum, this guide utilizes data from its close structural and functional analogue, Boromycin, to provide a robust comparative framework. This analysis is intended to inform further research and development in the field of antimalarial therapeutics.

Quantitative Comparison of In Vitro Activity and Cytotoxicity

The following table summarizes the in vitro efficacy of Boromycin (as a proxy for this compound) and Chloroquine against various strains of Plasmodium falciparum, as well as their cytotoxicity against mammalian cell lines.

CompoundTarget Organism/Cell LineIC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Boromycin P. falciparum (Drug-sensitive & resistant strains)~1--[1]
P. falciparum (Stage V gametocytes)8.5 ± 3.6--[1][2]
HepG2 (Human liver carcinoma)-35>300[3]
Vero (Monkey kidney epithelial)-25>300[3]
HFF (Human foreskin fibroblast)-20.0-[4]
HCT-8 (Human ileocecal adenocarcinoma)-27.46-[4]
Chloroquine P. falciparum HB3 (Sensitive)10 - 20--[5]
P. falciparum Dd2 (Resistant)125 - 175--[5]
P. falciparum 3D7 (Sensitive)12.6--[6]
Vero E6 (Monkey kidney epithelial)-261.3 ± 14.5~30 (against SARS-CoV)[7]
H9C2 (Rat heart myoblasts)-17.1 (72h)-[8][9]
HEK293 (Human embryonic kidney)-9.883 (72h)-[8][9]
IEC-6 (Rat intestinal epithelial)-17.38 (72h)-[8][9]

Note: The Selectivity Index (SI) is a crucial parameter indicating the therapeutic window of a compound. A higher SI value suggests greater selectivity for the parasite over host cells.

Mechanisms of Action

The modes of action of this compound (inferred from Boromycin and its chemical class) and Chloroquine are fundamentally different, offering potential avenues for overcoming drug resistance.

This compound (Inferred Mechanism)

As a boron-containing ionophore, this compound's antimalarial activity is likely attributed to two primary mechanisms:

  • Ionophore Activity: Ionophores disrupt the essential ion gradients across the parasite's cellular and organellar membranes. By facilitating the transport of cations (like K+) across these membranes, they can dissipate the membrane potential, leading to a cascade of detrimental effects including disruption of cellular processes and ultimately, parasite death. Some researchers suggest a mechanism similar to chloroquine, where the alkalinization of food vacuoles inhibits protein degradation[10].

  • Role of Boron: Boron-containing compounds are known to form stable covalent bonds with biological nucleophiles, such as the hydroxyl and amine groups found in enzymes[11]. This interaction can lead to the reversible inhibition of key parasitic enzymes, disrupting vital metabolic pathways.

Aplasmomycin_Mechanism Inferred Mechanism of Action of this compound This compound This compound (Boron-containing Ionophore) Membrane Parasite Membranes (Cellular & Organellar) This compound->Membrane Acts as an ionophore Enzymes Parasitic Enzymes This compound->Enzymes Boron interacts with active sites Disruption Disruption of Ion Gradients (e.g., K+ efflux) Membrane->Disruption Inhibition Enzyme Inhibition Enzymes->Inhibition Death Parasite Death Disruption->Death Inhibition->Death

Caption: Inferred mechanism of this compound.

Chloroquine

Chloroquine's primary mode of action targets the parasite's hemoglobin digestion process within the food vacuole.

  • Accumulation in the Food Vacuole: Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole of the parasite.

  • Inhibition of Heme Polymerization: During hemoglobin digestion, toxic free heme is released. The parasite detoxifies this heme by polymerizing it into hemozoin (malaria pigment). Chloroquine inhibits this polymerization process.

  • Heme Toxicity: The accumulation of toxic free heme leads to oxidative stress and damage to parasite membranes and proteins, resulting in parasite death.

Chloroquine_Mechanism Mechanism of Action of Chloroquine Chloroquine Chloroquine FoodVacuole Parasite Food Vacuole (Acidic) Chloroquine->FoodVacuole Accumulates Polymerization Heme Polymerization Chloroquine->Polymerization Inhibits Hemoglobin Hemoglobin Digestion FoodVacuole->Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Heme->Polymerization Toxicity Heme-mediated Toxicity (Oxidative Stress, Membrane Damage) Heme->Toxicity Hemozoin Hemozoin (Non-toxic pigment) Polymerization->Hemozoin Death Parasite Death Toxicity->Death

Caption: Mechanism of action of Chloroquine.

Stage-Specific Activity

  • This compound (inferred from Boromycin): Boromycin has demonstrated rapid-onset activity against both asexual and sexual blood stages of P. falciparum, including stage V gametocytes, which are responsible for transmission to mosquitoes[1]. This suggests this compound could have a role in both treating the disease and blocking its transmission.

  • Chloroquine: Chloroquine is primarily effective against the asexual erythrocytic stages of the parasite. It has limited activity against mature gametocytes.

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.

  • Parasite Culture: Plasmodium falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum or Albumax at 37°C in a low oxygen environment.

  • Drug Dilution: Test compounds are serially diluted in culture medium in a 96-well plate.

  • Incubation: A synchronized culture of infected erythrocytes (typically at the ring stage) is added to each well and incubated for 72-96 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

SYBR_Green_Workflow SYBR Green I-based Antimalarial Assay Workflow Start Start Culture Culture P. falciparum in human erythrocytes Start->Culture Synchronize Synchronize parasites (e.g., to ring stage) Culture->Synchronize PreparePlate Prepare 96-well plate with serial drug dilutions Synchronize->PreparePlate AddParasites Add synchronized parasite culture to wells PreparePlate->AddParasites Incubate Incubate for 72-96 hours AddParasites->Incubate LyseStain Add Lysis Buffer with SYBR Green I Incubate->LyseStain ReadFluorescence Measure fluorescence LyseStain->ReadFluorescence CalculateIC50 Calculate IC50 values ReadFluorescence->CalculateIC50 End End CalculateIC50->End

Caption: SYBR Green I assay workflow.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the 50% cytotoxic concentration (CC50) of compounds on mammalian cell lines.

  • Cell Seeding: Mammalian cells (e.g., HepG2, Vero) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Addition: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • CC50 Determination: The CC50 value is calculated by plotting the percentage of cell viability against the drug concentration.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start SeedCells Seed mammalian cells in 96-well plate Start->SeedCells Adhere Allow cells to adhere (overnight) SeedCells->Adhere AddCompound Add serial dilutions of test compound Adhere->AddCompound Incubate Incubate for 24-72 hours AddCompound->Incubate AddMTT Add MTT solution Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Solubilize formazan crystals IncubateMTT->Solubilize ReadAbsorbance Measure absorbance Solubilize->ReadAbsorbance CalculateCC50 Calculate CC50 values ReadAbsorbance->CalculateCC50 End End CalculateCC50->End

Caption: MTT cytotoxicity assay workflow.

Conclusion

This compound, represented here by its analogue Boromycin, and Chloroquine exhibit distinct and compelling antimalarial profiles. While Chloroquine's efficacy is hampered by widespread resistance, its mechanism of action is well-understood. This compound, with its inferred dual mechanism of ionophoric activity and potential enzyme inhibition via its boron component, presents a novel approach that may be effective against chloroquine-resistant strains. The high potency of Boromycin against both asexual and sexual stages of P. falciparum suggests that this compound could be a valuable lead compound for the development of new antimalarial drugs that not only treat the disease but also prevent its transmission. Further research is warranted to elucidate the precise molecular targets of this compound in Plasmodium and to obtain direct, comprehensive in vitro and in vivo data for this promising compound.

References

Comparative Guide to the In Vitro Validation of Aplasmomycin's Effect on the Futalosine Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of aplasmomycin and its alternatives as inhibitors of the futalosine pathway, a promising target for novel antibacterial agents. The information presented is supported by available experimental data and detailed methodologies for in vitro validation.

The futalosine pathway is a non-canonical route for menaquinone (Vitamin K2) biosynthesis found in a range of bacteria, including notable pathogens like Helicobacter pylori and Chlamydia trachomatis.[1][2] Crucially, this pathway is absent in humans and most commensal gut bacteria, making it an attractive target for the development of selective antibiotics with a reduced risk of off-target effects.[3][4] this compound, a boron-containing macrodiolide, has been identified as a specific inhibitor of this pathway.[1] This guide evaluates this compound in the context of other known futalosine pathway inhibitors.

The Futalosine Pathway and Points of Inhibition

The futalosine pathway initiates from chorismate and proceeds through several enzymatic steps to produce menaquinone.[4][5] The diagram below illustrates the key steps in this pathway and highlights the inhibitory action of various compounds.

Futalosine_Pathway cluster_pathway Futalosine Pathway cluster_inhibitors Inhibitors Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine MqnA Dehypoxanthine_futalosine Dehypoxanthine_futalosine Futalosine->Dehypoxanthine_futalosine MqnB cDHFL Cyclic DHFL Dehypoxanthine_futalosine->cDHFL MqnC MqnD_product 6-amino-6-deoxyfutalosine N-ribosylhydrolase product Dehypoxanthine_futalosine->MqnD_product MqnC cDHFL->MqnD_product MqnD Menaquinone Menaquinone MqnD_product->Menaquinone Subsequent Steps This compound This compound This compound->Futalosine Boromycin Boromycin Boromycin->Futalosine Peptaibols Peptaibols Peptaibols->Futalosine Tirandamycin Tirandamycin Tirandamycin->Futalosine Pulvomycin Pulvomycin Pulvomycin->Futalosine DHA DHA DHA->MqnD_product Inhibits downstream steps BuT_DADMe_ImmA BuT-DADMe-ImmA BuT_DADMe_ImmA->cDHFL Targets MqnD caption Futalosine Pathway and Inhibitor Targets

Caption: The Futalosine Pathway and Inhibitor Targets.

Comparative Performance of Futalosine Pathway Inhibitors

The following table summarizes the available quantitative data for this compound and its alternatives. The data primarily consists of Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. It is important to note that direct enzymatic inhibition data (e.g., IC50 values) for many of these compounds against specific futalosine pathway enzymes are not yet widely available in the public domain.

InhibitorTarget OrganismMIC (µg/mL)IC50Reference(s)
This compound Bacillus halodurans C-1250.04Not Reported[6]
Boromycin Plasmodium falciparum-0.0085 (µM)[7]
Peptaibols Bacillus halodurans C-1251Not Reported[6]
Tirandamycin Bacillus halodurans C-1251Not Reported[6]
Pulvomycin Bacillus halodurans C-1250.2Not Reported[6]
Docosahexaenoic Acid (DHA) Chlamydia trachomatis125 (µM) (reduces inclusion number)Not Reported[1][2]
BuT-DADMe-ImmA Vibrio cholerae (MTAN)-0.006 (µM)[8]

Note: The IC50 value for Boromycin is against the whole parasite, not a specific enzyme. The IC50 for BuT-DADMe-ImmA is against 5'-methylthioadenosine nucleosidase (MTAN), which is involved in a related pathway and highlights its potency as an enzyme inhibitor.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of futalosine pathway inhibitors.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the antimicrobial activity of a compound.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Bacillus halodurans) is used to inoculate a suitable liquid broth medium. The culture is incubated at the optimal temperature and shaking speed until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Preparation of Inhibitor Dilutions: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in the liquid broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted inhibitor is inoculated with the standardized bacterial suspension. Positive (no inhibitor) and negative (no bacteria) control wells are also included. The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Data Analysis: The MIC is determined as the lowest concentration of the inhibitor at which no visible bacterial growth is observed.

In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme of the futalosine pathway.

  • Enzyme and Substrate Preparation: The purified recombinant enzyme from the futalosine pathway (e.g., MqnA, MqnB) is diluted to a predetermined concentration in an appropriate assay buffer. The corresponding substrate for the enzyme is also prepared in the same buffer.

  • Inhibitor Preparation: The inhibitor is dissolved in a suitable solvent and serially diluted to various concentrations.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, the inhibitor at various concentrations, and the assay buffer. The components are pre-incubated for a specific period to allow for inhibitor binding.

  • Initiation of Reaction and Monitoring: The enzymatic reaction is initiated by the addition of the substrate. The reaction progress is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader. The choice of detection method depends on the nature of the substrate and product.

  • Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the rates in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the dose-response data to a suitable equation (e.g., the four-parameter logistic equation).

Experimental Workflow for In Vitro Validation

The following diagram illustrates a typical workflow for the in vitro validation of a potential futalosine pathway inhibitor.

Experimental_Workflow cluster_screening Initial Screening cluster_validation In Vitro Validation cluster_mechanism Mechanism of Action Compound_Library Compound Library Screening MIC_Assay Whole-Cell Assay (MIC Determination) Compound_Library->MIC_Assay Hit_Compounds Hit Compounds from Screening MIC_Assay->Hit_Compounds IC50_Determination IC50 Determination Hit_Compounds->IC50_Determination Enzyme_Expression Recombinant Enzyme Expression & Purification Enzyme_Assay Enzymatic Assay Development Enzyme_Expression->Enzyme_Assay Enzyme_Assay->IC50_Determination Kinetic_Studies Enzyme Kinetic Studies IC50_Determination->Kinetic_Studies Structural_Studies Structural Biology (Crystallography/NMR) Kinetic_Studies->Structural_Studies caption In Vitro Validation Workflow

References

A Comparative Analysis of Aplasmomycin and Desboroaplasmomycin: Unveiling the Role of Boron in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the boron-containing macrodiolide antibiotic, Aplasmomycin, and its derivative, desborothis compound. While extensive research has elucidated the multifaceted activities of this compound, quantitative experimental data on the biological functions of desborothis compound remains limited in publicly accessible literature. This document summarizes the known activities of this compound, outlines the experimental protocols to facilitate comparative studies, and discusses the putative role of the central boron atom in mediating its biological effects.

Introduction to this compound and Desborothis compound

This compound is a natural product isolated from Streptomyces griseus, notable for its unique structure featuring a central boron atom complexed to two macrocyclic ester rings.[1] This antibiotic exhibits a range of biological activities, including efficacy against Gram-positive bacteria and Plasmodium species.[1] Its mechanisms of action are attributed to its ability to function as an ionophore and as a specific inhibitor of the futalosine pathway for menaquinone biosynthesis.[1][2]

Desborothis compound is the corresponding derivative of this compound lacking the central boron atom. Nuclear magnetic resonance (NMR) studies have indicated that the removal of the boron atom leads to only a slight conformational change in the macrocyclic structure.[3] However, the direct impact of this structural modification on the compound's biological activity has not been extensively quantified in published research. It is hypothesized that the boron atom is crucial for maintaining the rigid, cage-like structure necessary for efficient ion chelation and transport, as well as for precise interaction with its enzymatic target in the futalosine pathway.

Quantitative Data on Biological Activity

Table 1: Antimicrobial Activity of this compound

Bacterial Species (Gram-positive)Minimum Inhibitory Concentration (MIC) (µg/mL)
Bacillus subtilis0.78 - 1.56
Staphylococcus aureus1.56 - 3.13
Micrococcus luteus0.78
Mycobacterium smegmatis3.13 - 6.25

Data sourced from multiple studies.[4]

Experimental Protocols

To enable researchers to conduct direct comparative studies, detailed methodologies for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Objective: To determine the lowest concentration of this compound and desborothis compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound and desborothis compound stock solutions (e.g., in DMSO)

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture bacteria in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: Prepare a two-fold serial dilution of this compound and desborothis compound in CAMHB in the 96-well plates. The concentration range should be selected to bracket the expected MIC.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Ionophore Activity Assay (Potassium Ion Transport)

This protocol describes a method to assess the ability of the compounds to transport potassium ions across a synthetic membrane.

Objective: To measure and compare the K+ ionophore activity of this compound and desborothis compound.

Materials:

  • This compound and desborothis compound

  • Liposomes (e.g., prepared from phosphatidylcholine) encapsulating a pH-sensitive fluorescent dye (e.g., HPTS)

  • Valinomycin (positive control)

  • HEPES buffer

  • Fluorometer

Procedure:

  • Liposome Preparation: Prepare liposomes loaded with a pH-sensitive dye in a low-potassium buffer.

  • Establishment of pH Gradient: Generate a pH gradient across the liposomal membrane by adding a pulse of KOH to the external medium.

  • Baseline Fluorescence Measurement: Record the baseline fluorescence of the liposome suspension.

  • Compound Addition: Add this compound, desborothis compound, or valinomycin to the liposome suspension.

  • Fluorescence Monitoring: Monitor the change in fluorescence over time. An increase in fluorescence indicates the influx of K+ ions, which dissipates the pH gradient and alters the dye's fluorescence.

  • Data Analysis: The rate of fluorescence change is proportional to the rate of K+ transport, allowing for a quantitative comparison of ionophore activity.

Futalosine Pathway Inhibition Assay

This protocol outlines a cell-based assay to screen for inhibitors of the futalosine pathway.

Objective: To evaluate the inhibitory effect of this compound and desborothis compound on the futalosine pathway in a relevant bacterial strain.

Materials:

  • This compound and desborothis compound

  • Bacterial strain utilizing the futalosine pathway (e.g., Helicobacter pylori)

  • Appropriate growth medium

  • Menaquinone (for rescue experiments)

  • 96-well plates

  • Plate reader for measuring bacterial growth (OD600)

Procedure:

  • Bacterial Culture: Grow the test bacterium to the mid-logarithmic phase.

  • Assay Setup: In a 96-well plate, add the bacterial culture to a medium containing serial dilutions of this compound or desborothis compound.

  • Rescue Experiment: In a parallel set of wells, add menaquinone along with the test compounds.

  • Incubation: Incubate the plates under appropriate conditions for the specific bacterial strain.

  • Growth Measurement: Monitor bacterial growth by measuring the optical density at 600 nm at regular intervals.

  • Data Analysis: Inhibition of the futalosine pathway will result in reduced bacterial growth. If the growth inhibition is rescued by the addition of menaquinone, it confirms that the compound targets the futalosine pathway. The IC50 values can be calculated from the dose-response curves.

Visualizations

Signaling Pathway

Futalosine_Pathway cluster_pathway Futalosine Pathway for Menaquinone Biosynthesis Chorismate Chorismate MqnA MqnA Chorismate->MqnA Intermediate1 Intermediate 1 MqnA->Intermediate1 MqnC MqnC Intermediate1->MqnC Futalosine Futalosine MqnC->Futalosine MqnB MqnB Futalosine->MqnB Deoxyfutalosine Deoxyfutalosine MqnB->Deoxyfutalosine MqnD MqnD Deoxyfutalosine->MqnD Naphthoate 1,4-dihydroxy-6-naphthoate MqnD->Naphthoate Prenylation Prenylation Steps Naphthoate->Prenylation Menaquinone Menaquinone Prenylation->Menaquinone This compound This compound This compound->MqnB Inhibition

Caption: The futalosine pathway, a target of this compound.

Experimental Workflow

Comparative_Study_Workflow cluster_compounds Test Compounds cluster_assays Biological Assays cluster_data Data Analysis & Comparison This compound This compound MIC_Assay Antimicrobial Susceptibility (MIC Determination) This compound->MIC_Assay Ionophore_Assay Ionophore Activity Assay This compound->Ionophore_Assay Futalosine_Assay Futalosine Pathway Inhibition Assay This compound->Futalosine_Assay Desborothis compound Desborothis compound Desborothis compound->MIC_Assay Desborothis compound->Ionophore_Assay Desborothis compound->Futalosine_Assay MIC_Comparison Compare MIC Values MIC_Assay->MIC_Comparison Ionophore_Comparison Compare Ion Transport Rates Ionophore_Assay->Ionophore_Comparison Futalosine_Comparison Compare IC50 Values Futalosine_Assay->Futalosine_Comparison

Caption: Proposed workflow for the comparative study.

Logical Relationship

Logical_Relationship This compound This compound Boron_Atom Boron Atom This compound->Boron_Atom contains Desborothis compound Desborothis compound This compound->Desborothis compound is precursor to Ionophore_Activity Ionophore Activity This compound->Ionophore_Activity exhibits Futalosine_Inhibition Futalosine Pathway Inhibition This compound->Futalosine_Inhibition exhibits Boron_Atom->this compound stabilizes structure of Desborothis compound->Ionophore_Activity putatively reduced Desborothis compound->Futalosine_Inhibition putatively reduced Antimicrobial_Activity Antimicrobial Activity Desborothis compound->Antimicrobial_Activity putatively reduced Ionophore_Activity->Antimicrobial_Activity contribute to Futalosine_Inhibition->Antimicrobial_Activity contribute to

Caption: The central role of boron in this compound's activity.

Conclusion

This compound stands as a fascinating natural product with a well-defined structure and multiple modes of antibacterial action. The central boron atom appears to be a linchpin for its biological activity, likely by maintaining a rigid conformation essential for both ion transport and enzyme inhibition. While direct experimental evidence is currently lacking for desborothis compound, the structural insights suggest that its biological activities are likely attenuated compared to its boron-containing counterpart. The experimental protocols provided herein offer a roadmap for researchers to quantitatively assess the biological activities of both compounds, thereby providing a clearer understanding of the structure-activity relationship and the critical role of boron in this unique class of antibiotics.

References

Efficacy of Aplasmomycin Derivatives Against Resistant Bacterial Strains: A Comparative Guide and Call for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria presents a formidable challenge to global health. The relentless evolution of resistance mechanisms necessitates a continuous search for novel antimicrobial agents. Aplasmomycin, a boron-containing macrodiolide antibiotic isolated from Streptomyces griseus, has demonstrated activity against Gram-positive bacteria.[1] Its unique structure and mode of action as an ionophore make it an intriguing candidate for the development of new derivatives.[2] However, a significant gap exists in the scientific literature regarding the synthesis and evaluation of this compound derivatives against clinically important resistant bacterial strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).

This guide provides a framework for the evaluation of potential this compound derivatives, outlines essential experimental protocols, and presents a call for research to explore this promising but underexplored area of antibiotic development.

Comparative Efficacy: A Call for Research

To date, there is a notable absence of publicly available data on the comparative efficacy of this compound derivatives against resistant bacterial strains. To guide future research in this critical area, the following table presents a proposed structure for summarizing key quantitative data. This format allows for a clear and direct comparison of novel this compound derivatives with existing "last-resort" antibiotics.

Table 1: Comparative In Vitro Efficacy of this compound Derivatives vs. Standard-of-Care Antibiotics

CompoundTarget OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC (µg/mL)Resistance Frequency
This compound Derivative 1 MRSA (e.g., ATCC 43300)Data NeededData NeededData NeededData Needed
This compound Derivative 2 VRE (e.g., ATCC 51575)Data NeededData NeededData NeededData Needed
Vancomycin MRSA (e.g., ATCC 43300)1-22>1610⁻⁷
Daptomycin MRSA (e.g., ATCC 43300)0.25-0.50.5-10.5-210⁻⁸
Linezolid MRSA (e.g., ATCC 43300)1-22>32 (bacteriostatic)10⁻⁹
Vancomycin VRE (e.g., ATCC 51575)>256>256>256N/A
Daptomycin VRE (e.g., ATCC 51575)2-444-810⁻⁷
Linezolid VRE (e.g., ATCC 51575)1-22>32 (bacteriostatic)10⁻⁹

Note: MIC and MBC values for standard-of-care antibiotics are representative and can vary between specific strains.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of novel antimicrobial compounds. The following protocols for Minimum Inhibitory Concentration (MIC) determination and Time-Kill assays are fundamental for assessing the in vitro efficacy of this compound derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • This compound derivatives and control antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of each test compound is prepared in MHB directly in the 96-well plates. A typical concentration range to test would be from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: A few colonies of the test bacterium are inoculated into MHB and incubated until the culture reaches the logarithmic growth phase. The turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The bacterial suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

  • This compound derivatives and control antibiotics at concentrations relative to their MIC (e.g., 1x, 2x, 4x MIC)

  • Sterile saline or broth for serial dilutions

  • Agar plates for colony counting

Procedure:

  • Preparation of Test Cultures: Flasks containing MHB with the test compound at the desired concentrations (e.g., 0x, 1x, 2x, 4x MIC) are prepared.

  • Inoculation: Each flask is inoculated with the standardized bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: The flasks are incubated at 35-37°C with agitation. Aliquots are removed at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Colony Counting: Serial dilutions of each aliquot are prepared in sterile saline or broth. A fixed volume of each dilution is plated onto agar plates.

  • Incubation and Analysis: The plates are incubated for 18-24 hours at 35-37°C, after which the number of colonies (CFU/mL) is determined. The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing the Path Forward

To facilitate future research, the following diagrams illustrate a conceptual workflow for the evaluation of new this compound derivatives and a hypothetical signaling pathway that could be a target for their antibacterial action.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization synthesis Synthesis of This compound Derivatives purification Purification & Structural Analysis synthesis->purification mic MIC Determination (MRSA, VRE, etc.) synthesis->mic time_kill Time-Kill Assays mic->time_kill moa Ionophore Activity Assay time_kill->moa pathway Target Pathway Analysis moa->pathway sar Structure-Activity Relationship (SAR) pathway->sar admet In Vitro Toxicity (ADMET) sar->admet admet->synthesis

Caption: Conceptual workflow for the development of this compound derivatives.

G cluster_0 Bacterial Cell Membrane cluster_1 Downstream Effects derivative This compound Derivative ion_channel Formation of Ion Channel derivative->ion_channel ion_flux Disruption of Ion Gradient (K⁺, Na⁺) ion_channel->ion_flux membrane_potential Loss of Membrane Potential ion_flux->membrane_potential atp_synthesis Inhibition of ATP Synthesis membrane_potential->atp_synthesis macromolecule_synthesis Inhibition of DNA, RNA, Protein & Cell Wall Synthesis atp_synthesis->macromolecule_synthesis cell_death Bacterial Cell Death macromolecule_synthesis->cell_death

Caption: Hypothetical signaling pathway for this compound derivatives.

Conclusion

This compound presents an intriguing scaffold for the development of novel antibiotics. However, the potential of its derivatives against resistant bacterial strains remains largely unexplored. This guide serves as a foundational resource and a call to action for the research community to synthesize and evaluate new this compound analogs. By following standardized protocols and systematically investigating their mechanisms of action, it may be possible to unlock a new class of therapeutics to combat the growing threat of antibiotic resistance.

References

A Head-to-Head Comparison of Aplasmomycin and Other Carboxylic Ionophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Aplasmomycin with other well-known carboxylic ionophore antibiotics: Monensin, Salinomycin, and Lasalocid. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting a detailed analysis of their mechanisms of action, biological activities, and experimental data.

Introduction: A Tale of Two Mechanisms

Ionophores are a class of lipid-soluble molecules that transport ions across biological membranes, disrupting cellular ion homeostasis. This activity underlies their potent antimicrobial and anticoccidial properties. While this compound is structurally similar to other polyether ionophores, it possesses a unique boron-containing macrodiolide structure and a distinct primary mechanism of action. Unlike typical carboxylic ionophores that function primarily as ion carriers, this compound has been identified as a specific inhibitor of the futalosine pathway, a non-canonical route for menaquinone (Vitamin K2) biosynthesis in some bacteria.[1] This dual characteristic as a potential ionophore and a specific enzyme inhibitor makes this compound a compound of significant scientific interest.

This guide will delve into a head-to-head comparison of this compound with Monensin, Salinomycin, and Lasalocid, focusing on their antibacterial activity, ion selectivity, and cytotoxicity.

At a Glance: Key Properties of this compound and Other Ionophores

PropertyThis compoundMonensinSalinomycinLasalocid
Chemical Structure Boron-containing macrodiolide antibioticPolyether antibioticPolyether antibioticPolyether antibiotic
Primary Mechanism of Action Inhibition of the futalosine pathway[1]Na+/H+ antiporterK+/H+ antiporterDivalent cation ionophore
Primary Biological Activity Antibacterial (Gram-positive), AntimalarialAnticoccidial, Growth promoter, Antibacterial (Gram-positive)Anticoccidial, Growth promoter, Antibacterial (Gram-positive)Anticoccidial, Antibacterial (Gram-positive)
Producing Organism Streptomyces griseusStreptomyces cinnamonensisStreptomyces albusStreptomyces lasaliensis

Antibacterial Activity: A Quantitative Comparison

The antibacterial efficacy of these compounds is a critical parameter for their potential therapeutic applications. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC, µg/mL) Against Gram-Positive Bacteria

BacteriumThis compoundMonensinSalinomycinLasalocid
Staphylococcus aureus3.121.56 - 6.250.78 - 3.126.25
Bacillus subtilis0.780.78 - 3.120.39 - 1.563.12
Mycobacterium smegmatis1.56---

Note: Data for Monensin, Salinomycin, and Lasalocid are compiled from various sources and may show ranges due to different strains and experimental conditions.

Mechanism of Action: Distinct Pathways

This compound and the Futalosine Pathway

This compound's primary mode of antibacterial action is the inhibition of the futalosine pathway, which is essential for the synthesis of menaquinone in certain bacteria. Menaquinone is a vital component of the electron transport chain. By blocking this pathway, this compound disrupts cellular respiration, leading to bacterial cell death.

Futalosine_Pathway cluster_pathway Futalosine Pathway Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine MqnA Dehypoxanthinyl_futalosine Dehypoxanthinyl futalosine (DHFL) Futalosine->Dehypoxanthinyl_futalosine MqnB DHNA 1,4-dihydroxy-6- naphthoate (DHNA) Dehypoxanthinyl_futalosine->DHNA MqnC, MqnD Menaquinone Menaquinone DHNA->Menaquinone Prenylation & Methylation This compound This compound This compound->Futalosine Inhibits Ionophore_Mechanism General Mechanism of Carboxylic Ionophores cluster_membrane Cell Membrane Ionophore Ionophore H_in H+ Ionophore->H_in Transports In Cation_out Cation (e.g., Na+, K+) Cation_out->Ionophore Binds H_in->Cation_out Exchanges for MIC_Workflow start Prepare serial dilutions of test compound in 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic MIC is the lowest concentration with no visible growth read->determine_mic MTT_Workflow start Seed cells in a 96-well plate and allow to adhere treat Treat cells with various concentrations of the test compound start->treat incubate Incubate for a specified period (e.g., 24, 48, 72 hours) treat->incubate add_mtt Add MTT reagent to each well and incubate incubate->add_mtt solubilize Add solubilization solution to dissolve formazan crystals add_mtt->solubilize read Measure absorbance at ~570 nm solubilize->read calculate_ic50 Calculate IC50 value from dose-response curve read->calculate_ic50 Calcein_Quenching_Workflow start Prepare large unilamellar vesicles (LUVs) containing calcein add_ionophore Add the ionophore to the LUV suspension start->add_ionophore add_quencher Add a quenching cation (e.g., Co2+, Cu2+) to the external solution add_ionophore->add_quencher monitor_fluorescence Monitor the decrease in calcein fluorescence over time add_quencher->monitor_fluorescence analyze_data The rate of fluorescence quenching indicates ion transport activity monitor_fluorescence->analyze_data

References

Validating Aplasmomycin's Antibacterial Spectrum: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the antibacterial spectrum of Aplasmomycin, a boron-containing macrodiolide antibiotic.[1] Through a detailed comparison with established antibacterial agents, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The data presented herein is compiled from publicly available research, and the experimental protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Executive Summary

This compound has demonstrated notable activity against Gram-positive bacteria, including mycobacteria.[2] As a natural ionophore, its mechanism of action is believed to involve the disruption of ion gradients across the bacterial cell membrane, a mode of action distinct from many commercially available antibiotics. This guide presents a comparative analysis of the Minimum Inhibitory Concentrations (MICs) of this compound and other antibiotics against a panel of clinically relevant bacteria.

Comparative Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of comparator antibiotics against various Gram-positive and Gram-negative bacteria. MIC values are reported in µg/mL.

AntibioticStaphylococcus aureus (ATCC 25923)Enterococcus faecalis (ATCC 29212)Streptococcus pneumoniae (ATCC 49619)Mycobacterium tuberculosis (H37Rv)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
This compound 3.1312.50.780.25-1.0>100>100
Vancomycin0.5 - 2[3][4][5][6]-----
Linezolid2[7]0.25 - 2[8][9]-0.25--
Ciprofloxacin---0.25 - 1.0[10]≤1[11]≤1[12]
Gentamicin-----0.25 - 2
Isoniazid---0.02 - 0.06[10][11][13]--

Experimental Protocols

The determination of the antibacterial spectrum of an antibiotic is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC). The following are detailed methodologies for two standard procedures.

Broth Microdilution Method (based on CLSI M07 Guidelines)

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.[14][15][16]

1. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antimicrobial agent is prepared at a known concentration.
  • Serial two-fold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Each well will contain a different concentration of the antimicrobial agent.

2. Inoculum Preparation:

  • The bacterial strain to be tested is grown on an appropriate agar medium to obtain isolated colonies.
  • A suspension of the bacterial colonies is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • The standardized inoculum is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the prepared bacterial suspension.
  • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
  • The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Agar Dilution Method (based on EUCAST Guidelines)

The agar dilution method involves incorporating the antimicrobial agent into an agar medium.

1. Preparation of Agar Plates with Antimicrobial Agent:

  • A stock solution of the antimicrobial agent is prepared.
  • A series of dilutions of the stock solution are made.
  • Each dilution is added to molten Mueller-Hinton Agar (MHA) at a temperature of 45-50°C to achieve the desired final concentrations.
  • The agar-antimicrobial mixture is then poured into sterile petri dishes and allowed to solidify.
  • A control plate containing no antimicrobial agent is also prepared.

2. Inoculum Preparation:

  • The bacterial inoculum is prepared as described for the broth microdilution method, standardized to a 0.5 McFarland turbidity standard.
  • For some organisms, a dilution of this standard suspension may be required.

3. Inoculation and Incubation:

  • The surface of each agar plate is spot-inoculated with a standardized amount of the bacterial suspension (typically 1-10 µL, delivering approximately 10⁴ CFU per spot). A multipoint inoculator can be used to test multiple strains simultaneously.
  • The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours. For fastidious organisms, specific atmospheric conditions (e.g., CO₂) and enriched media may be required.[17]

4. Interpretation of Results:

  • After incubation, the plates are examined for bacterial growth at the inoculation spots.
  • The MIC is the lowest concentration of the antimicrobial agent that prevents visible growth, ignoring a single colony or a faint haze.

Visualizing the Experimental Workflow and Mechanism of Action

To better illustrate the processes involved in determining the antibacterial spectrum and the proposed mechanism of action of this compound, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution start Start prep_agent Prepare Antimicrobial Agent Stock Solution start->prep_agent prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well plate prep_agent->serial_dilution mix_agar Mix agent dilutions with molten agar prep_agent->mix_agar inoculate_plate Inoculate wells with standardized bacterial suspension prep_inoculum->inoculate_plate spot_inoculate Spot inoculate plates with bacterial suspension prep_inoculum->spot_inoculate serial_dilution->inoculate_plate incubate_broth Incubate plate at 37°C for 16-20h inoculate_plate->incubate_broth read_broth Visually determine MIC (Lowest concentration with no growth) incubate_broth->read_broth pour_plates Pour agar plates mix_agar->pour_plates pour_plates->spot_inoculate incubate_agar Incubate plates at 37°C for 16-20h spot_inoculate->incubate_agar read_agar Determine MIC (Lowest concentration with no growth) incubate_agar->read_agar Aplasmomycin_Mechanism Proposed Ionophoric Mechanism of this compound cluster_membrane Bacterial Cell Membrane cluster_effects Downstream Effects This compound This compound Ion_Channel Ionophore-Cation Complex This compound->Ion_Channel Forms complex with cations Membrane Lipid Bilayer Intracellular Intracellular Space (Low Cation Concentration) Ion_Channel->Intracellular Disruption Disruption of Ion Gradient (e.g., K+, Na+) Ion_Channel->Disruption Extracellular Extracellular Space (High Cation Concentration) Extracellular->Ion_Channel Transports cations across membrane Depolarization Membrane Depolarization Disruption->Depolarization Metabolic_Inhibition Inhibition of Metabolic Processes Depolarization->Metabolic_Inhibition Cell_Death Bacterial Cell Death Metabolic_Inhibition->Cell_Death

References

Safety Operating Guide

Proper Disposal of Aplasmomycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

Aplasmomycin is a boron-containing macrodiolide antibiotic.[1] Due to its biological activity and chemical nature, all this compound waste, including pure compound, stock solutions, and contaminated materials, should be handled as hazardous chemical waste. Improper disposal can lead to environmental contamination and the potential development of antibiotic-resistant microorganisms.

Core Principles of this compound Waste Management:
  • Waste Minimization: Order only the necessary quantities of this compound to minimize surplus.

  • Segregation: Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: Clearly label all this compound waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.

  • Containment: Use appropriate, leak-proof, and chemically compatible containers for waste collection.

  • Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal service.

Step-by-Step Disposal Procedures

Pure this compound Compound (Solid Waste)
  • Collection: Place any unused or expired pure this compound powder in a clearly labeled, sealed, and compatible waste container.

  • Decontamination of Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., ethanol or methanol). Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional policy.

  • Storage: Store the solid waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's EHS-approved hazardous waste contractor.

This compound Solutions (Liquid Waste)
  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically resistant container. Do not pour this compound solutions down the drain.

  • Labeling: Label the container as "Hazardous Waste: this compound Solutions" and list the solvent(s) used.

  • Storage: Store the liquid waste container in secondary containment to prevent spills. Keep it in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved hazardous waste contractor.

Contaminated Laboratory Materials (Solid Waste)
  • Collection: Items such as gloves, pipette tips, and bench paper contaminated with this compound should be collected in a dedicated, labeled hazardous waste bag or container.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing hazardous chemical waste.

  • Storage: Store the container for contaminated materials in the designated hazardous waste accumulation area.

  • Disposal: Dispose of as hazardous waste through your institution's EHS department.

Quantitative Data Summary

No specific quantitative data for this compound disposal (e.g., concentration limits for non-hazardous disposal) was found in the available literature. Therefore, all concentrations of this compound should be treated as hazardous waste.

Waste TypeRecommended ContainerDisposal Method
Pure this compound (Solid)Labeled, sealed, compatible chemical waste containerLicensed Hazardous Waste Disposal
This compound Solutions (Liquid)Labeled, leak-proof, chemically resistant containerLicensed Hazardous Waste Disposal
Contaminated Materials (Solid)Labeled hazardous waste bag or containerLicensed Hazardous Waste Disposal
Contaminated SharpsLabeled sharps container for chemical wasteLicensed Hazardous Waste Disposal

Experimental Protocols

No experimental protocols for the degradation or neutralization of this compound for disposal purposes were found. Therefore, chemical treatment by laboratory personnel is not recommended. The primary and recommended protocol is collection and disposal via a professional hazardous waste management service.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Aplasmomycin_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Aplasmomycin_Solid Pure this compound (Solid) Solid_Waste_Container Labeled Solid Hazardous Waste Container Aplasmomycin_Solid->Solid_Waste_Container Aplasmomycin_Liquid This compound Solutions (Liquid) Liquid_Waste_Container Labeled Liquid Hazardous Waste Container Aplasmomycin_Liquid->Liquid_Waste_Container Aplasmomycin_Contaminated Contaminated Materials (Gloves, Tips, etc.) Contaminated_Waste_Container Labeled Contaminated Waste Container Aplasmomycin_Contaminated->Contaminated_Waste_Container SAA Designated Satellite Accumulation Area Solid_Waste_Container->SAA Liquid_Waste_Container->SAA Contaminated_Waste_Container->SAA EHS_Pickup EHS/Licensed Hazardous Waste Contractor Pickup SAA->EHS_Pickup

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Aplasmomycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe management, use, and disposal of the antibiotic Aplasmomycin are critical for protecting laboratory personnel. This guide provides immediate, procedural, and step-by-step instructions to ensure the safety of researchers, scientists, and drug development professionals.

This compound is a boron-containing macrodiolide antibiotic with antimicrobial activity against Gram-positive bacteria.[1][2] Due to its potential health hazards, including being harmful if swallowed and suspected of damaging fertility or the unborn child, stringent safety measures are imperative during its handling.

Hazard Identification and Safety Data

A thorough understanding of this compound's properties is the first step toward safe handling. The following table summarizes key safety and identification data.

Identifier Value Source
Chemical Name This compound[3]
CAS Number 61230-25-9[1]
Molecular Formula C40H60BNaO14[3][4]
Molecular Weight 798.7 g/mol [3]
Appearance Colorless needle-shaped crystals[4]
Hazard Statements H302: Harmful if swallowed. H361: Suspected of damaging fertility or the unborn child.
Signal Word Warning

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential to minimize exposure risk. The following PPE is mandatory when handling this compound.

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene rubber, are required. Natural rubber gloves do not provide sufficient protection.[5] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection : A lab coat or, for procedures with a higher risk of splashes, a chemical-resistant apron covering the front of the body from neck to knees should be worn.[5] Long-sleeved garments and full-length pants are also necessary to cover all exposed skin.[5]

  • Eye and Face Protection : Safety goggles or a face shield must be worn to protect the eyes and face from splashes.[5]

  • Respiratory Protection : For operations that may generate dust or aerosols, a lightweight disposable mask covering the mouth and nose is necessary. In cases of potential vapor exposure, a half-face respirator with organic vapor cartridges should be used.[5]

Experimental Workflow for Safe Handling

The following workflow provides a logical sequence for handling this compound, from preparation to disposal, to minimize contamination and exposure.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Decontamination & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area (e.g., Fume Hood) prep_ppe->prep_area prep_weigh Weigh/Measure this compound prep_area->prep_weigh handle_exp Perform Experimental Procedure prep_weigh->handle_exp handle_transfer Transfer Solutions handle_exp->handle_transfer clean_equip Decontaminate Equipment handle_transfer->clean_equip clean_area Clean Work Area clean_equip->clean_area dispose_waste Dispose of Waste clean_area->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe

Safe handling workflow for this compound.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial. The following diagram outlines the necessary steps for various exposure scenarios.

cluster_exposure This compound Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs skin_contact Skin Contact: - Remove contaminated clothing - Rinse skin with water/shower exposure->skin_contact eye_contact Eye Contact: - Rinse with plenty of water - Remove contact lenses exposure->eye_contact inhalation Inhalation: - Move to fresh air exposure->inhalation ingestion Ingestion: - Rinse mouth - Drink water (two glasses max) exposure->ingestion seek_medical Seek Immediate Medical Attention skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical provide_sds Provide Safety Data Sheet (SDS) to medical personnel seek_medical->provide_sds

Emergency procedures for this compound exposure.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm to others.

  • Waste Categorization : All materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be treated as hazardous chemical waste.

  • Containerization : Collect all this compound waste in a designated, properly labeled, and sealed container.

  • Disposal Route : Dispose of the waste container through an approved hazardous waste disposal plant. Do not dispose of this compound down the drain or in the regular trash.[6] Follow all local, state, and federal regulations for hazardous waste disposal. For unused or expired antibiotics, consider a drug take-back program if available.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aplasmomycin
Reactant of Route 2
Aplasmomycin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.